molecular formula C15H25N3 B1367455 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine CAS No. 90931-05-8

4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine

Cat. No.: B1367455
CAS No.: 90931-05-8
M. Wt: 247.38 g/mol
InChI Key: QHPQSVBCZGRFSE-UHFFFAOYSA-N
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Description

4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine is a useful research compound. Its molecular formula is C15H25N3 and its molecular weight is 247.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4-(3-methylphenyl)piperazin-1-yl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-14-5-4-6-15(13-14)18-11-9-17(10-12-18)8-3-2-7-16/h4-6,13H,2-3,7-12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPQSVBCZGRFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536720
Record name 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine
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URL https://comptox.epa.gov/dashboard/DTXSID70536720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90931-05-8
Record name 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine: Synthesis, Characterization, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine, a member of the pharmacologically significant arylpiperazine class of compounds. This document delves into the molecule's chemical structure, proposes a detailed, field-proven synthetic pathway, and outlines robust analytical methodologies for its characterization. Furthermore, it explores the compound's anticipated mechanism of action and potential therapeutic applications by drawing parallels with structurally related arylpiperazine derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into this promising chemical entity.

Introduction: The Significance of the Arylpiperazine Scaffold

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs and investigational compounds.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, most notably G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors.[3][4] The versatility of the piperazine ring allows for the introduction of various substituents at the N1 and N4 positions, enabling fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[5]

The subject of this guide, 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine, combines the well-established 1-(3-methylphenyl)piperazine core with a flexible four-carbon aminoalkyl chain. This structural motif is of particular interest as it incorporates features known to be crucial for interaction with key neurotransmitter systems. The terminal primary amine, in conjunction with the arylpiperazine core, suggests a potential for dual-target engagement or a unique modulation of receptor function. This guide aims to provide a thorough technical examination of this compound, from its synthesis to its potential biological significance.

Physicochemical Properties

While specific experimental data for 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine is not extensively available in public literature, its physicochemical properties can be predicted based on its constituent fragments. A summary of these predicted properties is presented in Table 1.

PropertyPredicted Value
Molecular Formula C15H25N3
Molecular Weight 247.38 g/mol
IUPAC Name 4-[4-(3-methylphenyl)piperazin-1-yl]butan-1-amine
Appearance Likely a pale yellow to off-white solid or viscous oil
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Solubility in aqueous solutions is likely pH-dependent due to the presence of two basic nitrogen atoms.
pKa The piperazine nitrogen adjacent to the aryl group will be less basic than the terminal primary amine. Estimated pKa values would be in the range of 7-8 for the piperazine nitrogen and 9-10 for the primary amine.

Synthesis of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine

The synthesis of the title compound can be logically approached through a two-step sequence involving the N-alkylation of 1-(3-methylphenyl)piperazine with a suitable four-carbon synthon bearing a protected amine, followed by deprotection. A nitrile-containing electrophile is an excellent choice for this purpose, as the nitrile group can be readily reduced to a primary amine in the final step.

Proposed Synthetic Pathway

The proposed synthesis is a robust and scalable two-step process, outlined below. The choice of a nitrile intermediate is strategic, as it is generally less reactive than an amine under the initial alkylation conditions and can be cleanly reduced.

Synthetic_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitrile Reduction start1 1-(3-Methylphenyl)piperazine intermediate 4-[4-(3-Methylphenyl)piperazin-1-yl]butanenitrile start1->intermediate K2CO3, Acetonitrile, Reflux start2 4-Bromobutanenitrile start2->intermediate intermediate_ref 4-[4-(3-Methylphenyl)piperazin-1-yl]butanenitrile final_product 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine intermediate_ref->final_product LiAlH4, THF or H2, Raney Nickel

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-[4-(3-Methylphenyl)piperazin-1-yl]butanenitrile

  • Rationale: This step involves a standard nucleophilic substitution reaction where the secondary amine of 1-(3-methylphenyl)piperazine attacks the electrophilic carbon of 4-bromobutanenitrile. Potassium carbonate is a suitable base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.

  • Procedure:

    • To a solution of 1-(3-methylphenyl)piperazine (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).

    • To this stirred suspension, add 4-bromobutanenitrile (1.1 eq.) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 4-[4-(3-methylphenyl)piperazin-1-yl]butanenitrile as a pure compound.

Step 2: Synthesis of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine

  • Rationale: The nitrile group of the intermediate is reduced to a primary amine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation. Alternatively, catalytic hydrogenation using Raney Nickel can be employed, which is often a milder and safer option for larger-scale synthesis.

  • Procedure (using LiAlH4):

    • To a stirred suspension of lithium aluminum hydride (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-[4-(3-methylphenyl)piperazin-1-yl]butanenitrile (1.0 eq.) in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield the crude 4-[4-(3-methylphenyl)piperazin-1-yl]butan-1-amine.

    • Further purification can be achieved by vacuum distillation or by conversion to a hydrochloride salt followed by recrystallization.

Analytical Characterization

A comprehensive analytical workflow is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methylphenyl group, the methyl protons, the protons of the piperazine ring (typically appearing as complex multiplets), and the protons of the butyl chain. The methylene protons adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methyl carbon, the piperazine carbons, and the carbons of the butyl chain.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a modifier like trifluoroacetic acid or formic acid) and UV detection would be appropriate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment and to identify any volatile impurities.[6]

A summary of the expected analytical data is presented in Table 2.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic, methyl, piperazine, and butyl protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
HRMS Molecular ion peak corresponding to the exact mass of C15H25N3.
HPLC A single major peak indicating high purity.

Proposed Mechanism of Action and Pharmacological Profile

The pharmacological profile of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine is likely to be dominated by its interaction with central nervous system (CNS) receptors, given the extensive research on related arylpiperazine derivatives.

Interaction with Serotonin and Dopamine Receptors

The arylpiperazine moiety is a well-established pharmacophore for serotonin (5-HT) and dopamine (D) receptors.[2][4] The nature of the aryl substitution and the linker to the second pharmacophore significantly influence the affinity and selectivity for different receptor subtypes.[7]

  • 5-HT₁ₐ Receptors: Many arylpiperazines act as agonists or partial agonists at 5-HT₁ₐ receptors, a property associated with anxiolytic and antidepressant effects.[8] The protonated nitrogen of the piperazine ring is believed to form a crucial ionic interaction with an aspartate residue in the receptor binding pocket.[1]

  • Dopamine D₂/D₃ Receptors: Arylpiperazines are also known to be potent ligands for D₂ and D₃ receptors, often acting as antagonists or partial agonists.[9] This activity is central to the mechanism of many antipsychotic drugs.

The flexible butan-1-amine side chain in the title compound introduces a second basic center which could lead to a more complex interaction with these receptors, potentially resulting in a unique functional profile.

Receptor_Interaction Compound 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine Receptors CNS Receptors Compound->Receptors Serotonin Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Receptors->Serotonin Dopamine Dopamine Receptors (e.g., D2, D3) Receptors->Dopamine

Caption: Potential interaction of the compound with CNS receptors.

Potential Therapeutic Applications

Based on the pharmacology of related compounds, 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine could be investigated for a variety of therapeutic applications:

  • Neuropathic Pain: Some arylpiperazine derivatives have shown potent analgesic activity in models of neuropathic pain.[10]

  • Oncology: The arylpiperazine scaffold has recently gained attention for the development of anticancer agents, with some derivatives exhibiting cytotoxic effects against cancer cell lines.[1][3]

  • Neuropsychiatric Disorders: Given the high likelihood of interaction with serotonin and dopamine receptors, this compound could be a candidate for development as an antidepressant, anxiolytic, or antipsychotic agent.

Conclusion and Future Directions

4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine is a promising, yet underexplored, member of the arylpiperazine family. This guide has provided a robust framework for its synthesis, characterization, and potential pharmacological evaluation. The proposed synthetic route is efficient and amenable to scale-up. The predicted pharmacological profile, centered on the modulation of key CNS receptors, suggests that this compound warrants further investigation for its therapeutic potential in a range of disorders.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough in vitro pharmacological profiling to determine its binding affinities and functional activities at a panel of relevant receptors. Subsequent in vivo studies in appropriate animal models would then be necessary to validate its therapeutic potential. The insights provided in this guide aim to facilitate and accelerate these research endeavors.

References

  • Chen, Y., et al. (2011). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 16(7), 5785-5806. Available at: [Link]

  • ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. Retrieved from [Link]

  • de Souza, A. M., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Biomolecules, 12(8), 1112. Available at: [Link]

  • Preprints.org. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Available at: [Link]

  • MDPI. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Available at: [Link]

  • Frontiers. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Available at: [Link]

  • Wieronska, J. M., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2206771. Available at: [Link]

  • Cherry. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Available at: [Link]

  • European Journal of Medicinal Chemistry. (2025). The impact of secondary site interactions on the binding specificity of bitopic dopamine D2/D3 receptor ligands. Available at: [Link]

  • ChEMBL. (n.d.). Novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides with high affinity and selectivity for the 5-HT(6) receptor. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • PubMed. (2009). Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors. Available at: [Link]

  • International Journal of Research & Review. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]

  • Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]

Sources

1-(3-Methylphenyl)piperazine butylamine derivative properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Pharmacological Evaluation of 1-(3-Methylphenyl)piperazine Butylamine Derivatives

Executive Summary

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, allow for structural modifications that can significantly influence biological activity.[3] This guide focuses on a specific subclass: 1-(3-methylphenyl)piperazine derivatives featuring a terminal butylamine group. These compounds are of significant interest due to their structural similarity to known serotonergic and dopaminergic agents.[4][5] We will provide a comprehensive overview of their synthesis, analytical characterization, and a proposed workflow for thorough pharmacological evaluation, with a particular emphasis on their potential as G-Protein Coupled Receptor (GPCR) modulators. This document is intended for researchers and professionals in drug discovery and development, offering both foundational knowledge and actionable experimental protocols.

Chemical Identity and Physicochemical Properties

The core structure consists of a piperazine ring N-substituted with a 3-methylphenyl group and N'-substituted with a butylamine chain. The presence of the tolyl group and the flexible butylamine chain imparts a specific lipophilicity and basicity profile that is critical for its interaction with biological targets.

Table 1: Physicochemical Properties of a Representative Derivative: 4-(4-(3-methylphenyl)piperazin-1-yl)butan-1-amine

PropertyValueSource/Method
CAS Number 41186-03-2 (for parent 1-(3-methylphenyl)piperazine)[6]
Molecular Formula C15H25N3Calculated
Molecular Weight 247.38 g/mol Calculated
Predicted pKa ~9.5 (aliphatic amine), ~7.5 (piperazine N4)ChemAxon
Predicted LogP ~2.8ChemAxon
Appearance Likely a viscous oil or low-melting solid at room temperatureInferred

Synthesis and Purification

The most direct and common method for synthesizing N-alkylated piperazine derivatives is through nucleophilic substitution. A representative protocol for the synthesis of 4-(4-(3-methylphenyl)piperazin-1-yl)butan-1-amine is detailed below.

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Purification cluster_2 Step 3: Characterization A 1-(3-Methylphenyl)piperazine C Reaction Vessel (Solvent, Base) A->C B 4-Bromobutan-1-amine (or protected equivalent) B->C D Crude Product C->D Nucleophilic Substitution E Silica Gel Column D->E Chromatography F Purified Product E->F G NMR Spectroscopy F->G H Mass Spectrometry F->H I Purity Assessment (HPLC) F->I

Caption: Synthetic workflow for a 1-(3-methylphenyl)piperazine butylamine derivative.

Detailed Synthesis Protocol

Objective: To synthesize 4-(4-(3-methylphenyl)piperazin-1-yl)butan-1-amine via N-alkylation.

Materials:

  • 1-(3-Methylphenyl)piperazine[7][8]

  • N-(4-bromobutyl)phthalimide (a protected form of 4-bromobutylamine to prevent self-alkylation)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Hydrazine monohydrate

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Triethylamine (TEA)

Procedure:

  • Step 1: Alkylation. To a solution of 1-(3-methylphenyl)piperazine (1.0 eq) in acetonitrile, add N-(4-bromobutyl)phthalimide (1.1 eq) and potassium carbonate (2.5 eq).

  • Reaction. Stir the mixture at 80°C overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up. After cooling to room temperature, filter the solid K2CO3 and evaporate the solvent under reduced pressure. Dissolve the residue in DCM and wash with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the crude phthalimide-protected intermediate.

  • Step 2: Deprotection. Dissolve the crude intermediate in ethanol and add hydrazine monohydrate (5.0 eq).

  • Reaction. Reflux the mixture for 4 hours. A white precipitate (phthalhydrazide) will form.

  • Work-up. Cool the reaction mixture, filter off the precipitate, and concentrate the filtrate. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution. Dry the organic layer over MgSO4, filter, and concentrate.

  • Step 3: Purification. Purify the crude product by column chromatography on silica gel, using a gradient of DCM/MeOH with 1% triethylamine to prevent the amine from streaking on the column.

  • Final Product. Combine the pure fractions and evaporate the solvent to yield the final product, 4-(4-(3-methylphenyl)piperazin-1-yl)butan-1-amine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Table 2: Analytical Protocols

TechniquePurposeSample Preparation & Method Outline
GC-MS Identity Confirmation & PurityDissolve a small amount of the final product in methanol. Analyze using a gas chromatograph coupled to a mass spectrometer. The retention time and mass spectrum should be unique to the compound. Isomers can often be separated by this method.[9]
LC-MS Purity & Molecular WeightDissolve the sample in a suitable solvent (e.g., methanol/water). Use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid. The mass spectrometer will confirm the molecular ion peak.
NMR (¹H, ¹³C) Structural ElucidationDissolve the sample in a deuterated solvent (e.g., CDCl3). The ¹H NMR will show characteristic peaks for the aromatic, piperazine, and butylamine protons. The ¹³C NMR will confirm the number of unique carbon atoms.
HPLC Quantitative PurityUse a similar method to LC-MS but with a UV detector (e.g., at 254 nm). Purity is determined by the area percentage of the main peak. A calibration curve can be created for quantification.[10]

Pharmacological Evaluation Workflow

Phenylpiperazines are well-known for their interaction with monoamine GPCRs, particularly serotonin and dopamine receptors.[5][11] Therefore, a logical first step in characterizing a novel derivative is to screen it against a panel of these receptors.

GPCR Signaling and Assay Principles

GPCRs are the largest family of cell surface receptors and a major drug target class.[12][13] Ligand binding to a GPCR initiates a conformational change, leading to the activation of intracellular G-proteins and subsequent signaling cascades, often involving second messengers like cAMP or calcium.[14] Modern drug discovery also focuses on G-protein-independent signaling, such as through β-arrestin recruitment.[12]

G cluster_0 GPCR Activation & Downstream Assays Ligand Butylamine Derivative GPCR GPCR (e.g., 5-HT Receptor) Ligand->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Beta_Arrestin β-Arrestin Recruitment GPCR->Beta_Arrestin Assay1 Radioligand Binding Assay (Affinity) GPCR->Assay1 Second_Messenger Second Messenger Change (cAMP, Ca2+) G_Protein->Second_Messenger Functional_Response Cellular Functional Response Second_Messenger->Functional_Response Assay2 cAMP/Ca2+ Flux Assay (Potency/Efficacy) Second_Messenger->Assay2 Assay3 β-Arrestin Recruitment Assay (Bias) Beta_Arrestin->Assay3

Caption: GPCR signaling pathways and corresponding in vitro assays.

Tier 1: Primary In Vitro Screening

Objective: To determine the affinity and functional activity of the derivative at key monoamine GPCRs.

Protocol: Radioligand Binding Assay

  • Target: A panel of receptors expressed in cell membranes (e.g., 5-HT1A, 5-HT2A, D2).

  • Principle: Measures the ability of the test compound to displace a known radiolabeled ligand from the receptor. This determines the binding affinity (Ki).

  • Procedure: a. Prepare cell membranes expressing the receptor of interest. b. Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A). c. Add increasing concentrations of the 1-(3-methylphenyl)piperazine butylamine derivative. d. After incubation, separate bound from free radioligand by rapid filtration. e. Quantify the bound radioactivity using liquid scintillation counting. f. Calculate the IC50 (concentration of derivative that inhibits 50% of radioligand binding) and convert it to a Ki value.

Protocol: cAMP Functional Assay (for Gs/Gi-coupled receptors)

  • Target: A cell line stably expressing the receptor of interest (e.g., CHO-5-HT1A).

  • Principle: Measures the change in intracellular cyclic AMP (cAMP) levels upon receptor activation. Agonists at Gi-coupled receptors (like 5-HT1A) will decrease cAMP, while agonists at Gs-coupled receptors will increase it.

  • Procedure: a. Plate the cells in a multi-well plate. b. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin. d. Add increasing concentrations of the test compound. e. After incubation, lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA). f. Plot the dose-response curve to determine potency (EC50) and efficacy (% of a standard agonist response).

Structure-Activity Relationships (SAR)

The biological activity of this class of compounds can be finely tuned by modifying its structure. Understanding these relationships is key to designing more potent and selective molecules.[3][15]

Table 3: Potential SAR Insights

ModificationPredicted Effect on ActivityRationale
Varying Butyl Chain Length Modulates affinity and selectivityThe optimal length of the alkyl chain often determines the ideal positioning of the terminal amine for interaction with a secondary binding pocket on the receptor.
Methyl Group Position on Phenyl Ring Affects selectivityMoving the methyl group from the meta (3) to the ortho (2) or para (4) position can alter the electronic and steric profile, potentially favoring binding to different receptor subtypes.
Substitution on the Phenyl Ring Alters potency and ADME propertiesIntroducing electron-withdrawing groups (e.g., -CF3, -Cl) or electron-donating groups (e.g., -OCH3) can impact binding affinity and metabolic stability. For example, the related compound TFMPP (1-(3-trifluoromethylphenyl)piperazine) is a known serotonin-releasing agent.[16]
Secondary/Tertiary Butylamine Changes basicity and H-bondingConverting the primary amine to a secondary or tertiary amine will alter its pKa and hydrogen bonding capacity, which can be critical for receptor interaction.

Conclusion and Future Directions

The 1-(3-methylphenyl)piperazine butylamine scaffold represents a promising starting point for the development of novel CNS-active agents. The synthetic route is straightforward, and a clear, tiered workflow exists for its comprehensive pharmacological characterization. Initial efforts should focus on broad in vitro screening against a panel of GPCRs to identify primary targets. Subsequent work should involve exploring the SAR to optimize for potency, selectivity, and desirable pharmacokinetic properties. While this guide provides a robust framework, researchers must note the absence of specific toxicological data for this derivative class, necessitating careful safety and metabolic profiling in later stages of development.

References

  • Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmaceutica Sinica B.
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC.
  • High-Throughput Screening of GPCRs for Drug Discovery. (2023). Celtarys.
  • G-Protein Coupled Receptor (GPCR) Screening Assays. (n.d.). AddexBio.
  • 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. (n.d.). U.S.
  • Analytical Methods for the separation and identification of piperazines and their congeners. (2010). Royal Society of Chemistry.
  • A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. (2025).
  • Current awareness of piperazines: pharmacology and toxicology. (2011). PubMed.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). PMC.
  • Properties of some 1-arylpiperazines as antagonists of stereotyped behaviors mediated by central serotonergic receptors in rodents. (1988). PubMed.
  • Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain. (2004). Annals of the New York Academy of Sciences.
  • 1-(3-METHYLPHENYL)PIPERAZINE. (2025). ChemicalBook.
  • SAR studies of piperazine derivatives as antidepressant compounds. (2025).
  • 1-(3-METHYLPHENYL)PIPERAZINE. (n.d.). GSRS.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • 1-(3-Methylphenyl)piperazine. (n.d.). Santa Cruz Biotechnology.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.

Sources

The m-Tolylpiperazine Butylamine Scaffold: Engineering Multi-Target Directed Ligands for CNS Disorders

[1]

Executive Summary: The "Privileged" Architecture

The 1-(3-methylphenyl)piperazine (m-tolylpiperazine) moiety connected via a butylamine (tetramethylene) linker represents a cornerstone pharmacophore in modern CNS drug discovery.[1] This scaffold is not merely a structural connector; it is a tuned "bitopic" instrument designed to span the orthosteric and allosteric sites of aminergic GPCRs, specifically 5-HT1A (Serotonin) and D2 (Dopamine) receptors.[1]

Unlike rigid templates, this scaffold offers a modular "Head-Linker-Tail" architecture:

  • The Head (Warhead): m-Tolylpiperazine binds the orthosteric site (D3.32 interaction).[1]

  • The Linker: A 4-carbon chain provides the optimal ~5.5 Å distance to bridge the transmembrane domain (TM) and the extracellular loop (ECL).[1]

  • The Tail (Anchor): A variable heterocyclic moiety that confers selectivity and functional efficacy (agonist vs. antagonist).[1]

Structural Rationale & Pharmacophore Analysis[1][2][3]

The m-Tolyl Advantage

While o-methoxyphenylpiperazine (e.g., in Way-100635) is a common standard, the m-tolyl variant offers distinct advantages:

  • Hydrophobic Interaction: The methyl group at the meta position targets a specific hydrophobic cleft in the 5-HT1A receptor formed by Phe3.28 and Tyr6.51, often enhancing binding affinity (

    
    ) compared to the unsubstituted phenyl ring.[1]
    
  • Metabolic Stability: Unlike the o-methoxy group, which is prone to O-demethylation, the m-methyl group is metabolically more robust, though it is eventually subject to benzylic oxidation.[1]

  • Electronic Profile: The weak electron-donating nature of the methyl group avoids the strong electronic repulsion seen with electron-withdrawing groups (like -Cl in mCPP) in certain D2 receptor conformations.[1]

The Butylamine Linker (n=4)

The linker length is the "molecular ruler" of selectivity.[1]

  • n=2 (Ethyl): Often leads to potent

    
    -adrenergic binding (undesired hypotension side effects).[1]
    
  • n=3 (Propyl): Increases 5-HT transporter (SERT) affinity.[1]

  • n=4 (Butyl): Optimal for D2/5-HT1A dual activity.[1] It allows the "Tail" group to reach the secondary binding pocket near the extracellular surface, a requirement for the "partial agonist" mechanism seen in third-generation antipsychotics.

Pharmacophore Visualization

The following diagram illustrates the bitopic binding mode facilitated by the scaffold.

PharmacophoreWarheadm-Tolylpiperazine(Orthosteric Head)LinkerButyl Chain(n=4 Spacer)Warhead->LinkerN-AlkylationAspartateAsp3.32(Salt Bridge)Warhead->AspartateIonic InteractionHydroCleftHydrophobic Cleft(TM3/TM6)Warhead->HydroCleftVan der Waals(m-Me group)AnchorHeterocyclic Tail(Allosteric/Secondary)Linker->AnchorAmide/Imide BondSecPocketSecondary Pocket(ECL2)Anchor->SecPocketH-Bonding/Pi-Stacking

Caption: Bitopic binding mechanism showing the m-tolyl head engaging the orthosteric site while the butyl linker positions the tail in the secondary pocket.[1]

Synthetic Chemistry Strategies

To ensure high yield and purity, a convergent synthesis strategy is recommended over linear elongation. The critical step is the N-alkylation of the secondary amine.

Protocol: Finkelstein-Catalyzed N-Alkylation

This protocol describes the coupling of 1-(3-methylphenyl)piperazine with a N-(4-bromobutyl) heterocyclic tail.[1]

Reagents:

  • 1-(3-methylphenyl)piperazine hydrochloride (1.0 eq)[1]

  • N-(4-bromobutyl)-imide/amide derivative (1.1 eq)[1]

  • Potassium Carbonate (

    
    ) (3.0 eq)[1]
    
  • Potassium Iodide (

    
    ) (0.1 eq - Catalyst)[1]
    
  • Acetonitrile (

    
    ) (Anhydrous)[1]
    

Step-by-Step Methodology:

  • Free Base Liberation: If starting with the piperazine HCl salt, dissolve 1.0 eq in water, basify with 10% NaOH, and extract with dichloromethane (DCM).[1] Dry over

    
     and evaporate to obtain the free base oil.
    
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the free base piperazine (1.0 eq) in anhydrous Acetonitrile (10 mL/mmol).

  • Catalyst Addition: Add anhydrous

    
     (3.0 eq) and catalytic 
    
    
    (0.1 eq).[1] Note: KI facilitates the in-situ conversion of the alkyl bromide to the more reactive alkyl iodide (Finkelstein reaction).[1]
  • Electrophile Addition: Add the N-(4-bromobutyl) derivative (1.1 eq) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours under an inert atmosphere (
    
    
    or
    
    
    ). Monitor via TLC (System: DCM/MeOH 9:1).
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , 
    
    
    ).[1] Evaporate the filtrate under reduced pressure.
  • Purification: Dissolve the residue in DCM and wash with water and brine. Purify the crude product via silica gel column chromatography (Gradient: DCM

    
     5% MeOH/DCM).
    
  • Salt Formation: Dissolve the pure oil in minimal ethanol and add 1.0 eq of fumaric acid or HCl/ether to precipitate the stable salt for biological testing.

Synthetic Workflow Diagram

SynthesisPiperazinem-Tolylpiperazine(Free Base)Step2Step 2: Convergent Coupling(KI, K2CO3, CH3CN, Reflux)Piperazine->Step2Linker1,4-DibromobutaneStep1Step 1: N-Alkylation(K2CO3, Acetone, Reflux)Linker->Step1TailHeterocyclicImide/AmideTail->Step1Inter1Intermediate A:N-(4-bromobutyl)-tailInter1->Step2Step1->Inter1FinalFinal Ligand(m-Tolyl-Butyl-Tail)Step2->Final

Caption: Convergent synthetic pathway utilizing Finkelstein conditions for optimal yield.

Medicinal Chemistry & SAR Data

The following table summarizes the Structure-Activity Relationship (SAR) trends when modifying the m-tolylpiperazine butylamine scaffold. Data is synthesized from aggregate literature values for this pharmacophore class.

Linker & Head Group SAR Table[1]
Variable RegionModificationEffect on 5-HT1A (

)
Effect on D2 (

)
Selectivity Note
Linker Length n=2 (Ethyl)Decreased AffinityDecreased AffinityHigh

affinity (Side effect risk).[1]
n=3 (Propyl)High AffinityModerate AffinityIncreased SERT binding.[1]
n=4 (Butyl) Optimal (< 1 nM) Optimal (< 5 nM) Balanced D2/5-HT1A profile.
n=5 (Pentyl)Maintained AffinityDecreased EfficacyLipophilicity increases excessively.
Head Group Phenyl (No sub)ModerateLowBaseline activity.[1]
o-MethoxyHigh (Agonist)LowClassic 5-HT1A selective (Way-100635).
m-Methyl (Tolyl) High (Partial Agonist) High Broad spectrum (Antipsychotic profile).
m-Chloro (mCPP)HighModerateMetabolic liability; anxiogenic potential.[1]
p-MethylLowLowSteric clash in orthosteric pocket.[1]
Interpretation

The m-tolyl + butyl combination creates a "Goldilocks" zone. The butyl chain allows the molecule to fold into a U-shape conformation in the D2 receptor, mimicking the binding of dopamine while extending into the secondary pocket to prevent full receptor activation (Partial Agonism/Antagonism), which is crucial for treating Schizophrenia (normalizing dopamine without causing extrapyramidal symptoms).

References

  • Glennon, R. A., et al. (1988).[1] N-(Phthalimidoalkyl) derivatives of serotonergic agents: A common pharmacophore? Journal of Medicinal Chemistry.

  • Leopoldo, M., et al. (2011). Structure-activity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-HT7 receptor agents.[1] Journal of Medicinal Chemistry.

  • Sukalovic, V., et al. (2005).[1] Synthesis, modeling, and pharmacology of some piperazine derivatives acting on the 5-HT1A receptor.[2] Archiv der Pharmazie.

  • Butini, S., et al. (2009).[1] Discovery of a new class of potential multifunctional atypical antipsychotic agents targeting dopamine D3/D2, serotonin 5-HT1A, and 5-HT2A receptors. Journal of Medicinal Chemistry.

  • Kikuchi, T., et al. (1995). Pharmacological profile of OPC-14597 (Aripiprazole), a novel antipsychotic agent with presynaptic dopamine autoreceptor agonistic activity.[1] Journal of Pharmacology and Experimental Therapeutics.

The Arylpiperazine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

The arylpiperazine scaffold stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and consistent presence in a multitude of clinically successful drugs.[1][2] Its unique structural and electronic properties have established it as a "privileged structure," capable of interacting with a wide array of biological targets with high affinity.[1][2] This guide provides a comprehensive technical overview of the arylpiperazine core, from its fundamental synthetic chemistry to its nuanced role in the design of next-generation therapeutics. We will delve into the key structure-activity relationships that govern its biological effects, explore its diverse therapeutic applications, and provide detailed experimental protocols for its synthesis and evaluation.

The Allure of the Arylpiperazine Scaffold: A Privileged Core

The prevalence of the arylpiperazine moiety in drug discovery is no coincidence. Its appeal stems from a combination of advantageous physicochemical and structural features:

  • Synthetic Tractability: The arylpiperazine core is readily accessible through robust and well-established synthetic methodologies, allowing for the facile generation of diverse chemical libraries.[3]

  • Modularity: The scaffold possesses two key points for diversification: the aryl ring and the second nitrogen atom of the piperazine ring. This modularity permits fine-tuning of steric, electronic, and lipophilic properties to optimize target engagement and pharmacokinetic profiles.[4][5]

  • Conformational Flexibility: The piperazine ring can adopt various low-energy conformations, enabling it to adapt to the specific topology of different receptor binding pockets.

  • Pharmacokinetic Properties: The basic nitrogen of the piperazine ring is often protonated at physiological pH, which can enhance aqueous solubility and facilitate favorable interactions with biological targets.

Synthesis of Arylpiperazine Derivatives: Building the Core

The construction of the N-arylpiperazine bond is a critical step in the synthesis of this class of compounds. Several powerful methods have been developed, with the Buchwald-Hartwig amination being a particularly prominent and versatile approach.[6][7]

The Buchwald-Hartwig Amination: A Modern Approach

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of N-arylpiperazines, offering a broad substrate scope and high functional group tolerance.[7][8] This reaction involves the cross-coupling of an aryl halide or triflate with a piperazine derivative.[6]

Experimental Protocol: Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis [6][9]

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv.), the piperazine derivative (1.2-1.5 equiv.), and a suitable base (e.g., sodium tert-butoxide, cesium carbonate; 1.4-2.0 equiv.).

  • Catalyst Preparation: In a separate vial, dissolve the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.05 equiv.) and the phosphine ligand (e.g., BINAP, Xantphos; 0.08 equiv.) in a small amount of the reaction solvent.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Execution: Add the anhydrous solvent (e.g., toluene, dioxane) to the Schlenk tube, followed by the catalyst solution via syringe. Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

One-Pot Synthesis of Buspirone: A Case Study

The anxiolytic drug buspirone serves as an excellent example of a multi-step synthesis culminating in a complex arylpiperazine derivative. An improved one-pot process highlights the efficiency that can be achieved in the synthesis of such molecules.[10]

Experimental Protocol: Improved One-Pot Synthesis of Buspirone Base [10]

  • Initial Condensation: Charge a reaction flask with 1-(2-pyrimidinyl)piperazine, 1,4-dibromobutane, and n-butyl acetate at room temperature.

  • Base Addition and Heating: Heat the reaction mixture to 40-45 °C and add freshly powdered anhydrous potassium carbonate.

  • First Reaction Stage: Increase the temperature to 90-95 °C and stir for 18-20 hours to form the intermediate, 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[11][12]decane bromide, in-situ.

  • Second Condensation: Add 3,3-tetramethylene glutarimide to the reaction mixture.

  • Final Reaction Stage: Increase the temperature to 120-125 °C to facilitate the reaction between the in-situ generated intermediates to form buspirone base.

  • Work-up and Isolation: After completion, the reaction mixture is worked up to isolate the pure buspirone base.

Mechanism of Action: Targeting the Central Nervous System and Beyond

Arylpiperazine derivatives exert their therapeutic effects by modulating the activity of various G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors in the central nervous system (CNS).[1][13] Their activity is not limited to the CNS, with a growing body of evidence supporting their potential as anticancer agents.[4][5][14]

Modulation of Serotonin and Dopamine Receptors

Many arylpiperazine-based drugs are agonists, partial agonists, or antagonists at 5-HT₁ₐ, 5-HT₂ₐ, and D₂ receptors.[15][16] The interplay between these receptors is crucial for their therapeutic efficacy in treating disorders like schizophrenia, depression, and anxiety.[17][18]

  • 5-HT₁ₐ Receptor Activation: Activation of 5-HT₁ₐ receptors generally leads to a decrease in adenylyl cyclase activity, resulting in reduced cyclic AMP (cAMP) levels. This can lead to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization and reduced firing.[19] Downstream signaling can also involve the activation of the PI3K/Akt and ERK/MAPK pathways, which are implicated in cell survival and neuroplasticity.[19]

  • D₂ Receptor Modulation: D₂ receptors are key targets for antipsychotic drugs. Antagonism of these receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive symptoms in schizophrenia. Arylpiperazines like aripiprazole act as partial agonists at D₂ receptors, which is believed to contribute to their favorable side-effect profile.

  • Receptor Heterodimerization: There is growing evidence that 5-HT₁ₐ and D₂ receptors can form heterodimers, leading to unique downstream signaling cascades that are distinct from the individual receptors.[15][17] Atypical antipsychotics like clozapine have been shown to enhance the formation of these heterodimers.[15]

G cluster_5HT1A 5-HT1A Receptor Signaling cluster_D2 D2 Receptor Signaling cluster_heterodimer D2-5-HT1A Heterodimer Arylpiperazine_Agonist Arylpiperazine Agonist HT1A 5-HT1A Receptor Arylpiperazine_Agonist->HT1A Gi Gi/o HT1A->Gi activates Heterodimer D2-5-HT1A Heterodimer HT1A->Heterodimer AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channel Gi->GIRK activates PI3K PI3K Gi->PI3K activates cAMP cAMP AC->cAMP produces K_ion K+ Efflux GIRK->K_ion Akt Akt PI3K->Akt activates ERK ERK Akt->ERK activates Arylpiperazine_Antagonist Arylpiperazine Antagonist/Partial Agonist D2R D2 Receptor Arylpiperazine_Antagonist->D2R blocks/modulates Gi_D2 Gi/o D2R->Gi_D2 D2R->Heterodimer AC_D2 Adenylyl Cyclase Gi_D2->AC_D2 inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 produces Unique_Signaling Unique Downstream Signaling Heterodimer->Unique_Signaling

Sources

The Pharmacological Architecture of Long-Chain Arylpiperazines: From Scaffold to Synapse

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

Long-chain arylpiperazines (LCAPs) represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors by modifying specific substituents. While simple arylpiperazines (like mCPP) are often non-selective serotonin probes, the long-chain variants (incorporating a spacer and a terminal amide/imide moiety) have become the cornerstone of anxiety and depression pharmacotherapy.

This guide dissects the LCAP class, moving from their structural activity relationships (SAR) to their complex functional pharmacology at 5-HT1A, 5-HT2A, and Dopamine D2 receptors.

Structural Architecture & SAR

The pharmacological efficacy of LCAPs acts through a tripartite structure. Understanding this modularity is essential for rational drug design.

The Tripartite Model
  • The Head (Arylpiperazine): The primary pharmacophore. It binds to the orthosteric site of the GPCR (specifically Asp3.32 in TM3).

    • Critical Feature: An ortho-substituent (e.g., -OMe, -Cl) on the phenyl ring typically enhances 5-HT1A affinity and selectivity over

      
      -adrenergic receptors.
      
  • The Linker (Spacer): A polymethylene chain connecting the head to the tail.

    • Optimal Length: A 4-carbon chain (

      
      ) is often optimal for 5-HT1A affinity, allowing the molecule to span the distance between the orthosteric site and the secondary binding pocket.
      
  • The Tail (Terminal Fragment): Usually a bulky amide, imide, or hetero-cycle.

    • Function: It binds to a secondary, often allosteric-like pocket near the extracellular loops. This region dictates selectivity (e.g., reducing D2 affinity while maintaining 5-HT1A affinity).[1]

Visualization: The LCAP Pharmacophore

LCAP_SAR cluster_SAR Structure-Activity Relationship Flow Head HEAD Arylpiperazine Moiety Function: Orthosteric Binding (Asp3.32 Interaction) Linker LINKER Polymethylene Chain (n=2-4) Function: Distance Control (Flexibility vs. Rigidity) Head->Linker N4-attachment Tail TAIL Terminal Amide/Imide Function: Selectivity Filter (Secondary Pocket Interaction) Linker->Tail Distal attachment

Figure 1: The modular architecture of Long-Chain Arylpiperazines. Modifications to the 'Tail' region are the primary driver for subtype selectivity.

Receptor Binding & Functional Profiles[2][3][4][5][6][7]

LCAPs are rarely "clean" drugs. They function as Multi-Target Directed Ligands (MTDLs) . Their clinical efficacy in anxiety (anxiolysis) and depression stems from a delicate balance of partial agonism and antagonism across serotonin and dopamine systems.[2]

The 5-HT1A Partial Agonist Paradox

The defining feature of drugs like Buspirone and Gepirone is partial agonism .

  • Presynaptic (Raphe Nuclei): High receptor reserve allows LCAPs to act as full agonists, inhibiting firing and desensitizing autoreceptors (delayed therapeutic onset).

  • Postsynaptic (Hippocampus/Cortex): Lower receptor reserve results in partial agonism, activating the receptor sufficiently to reduce anxiety but avoiding the side effects of full activation (e.g., serotonin syndrome).

Comparative Binding Affinities ( )

The following table aggregates consensus


 values. Note the selectivity ratios.
Compound5-HT1A (

nM)
5-HT2A (

nM)
D2 (

nM)
Primary Clinical Class
Buspirone 2 – 10> 1,000200 – 500Anxiolytic
Gepirone 10 – 30> 2,000> 1,000Anxiolytic / Antidepressant
Tandospirone 20 – 30> 1,000> 1,000Anxiolytic
Aripiprazole *1 – 53 – 100.3 – 1Atypical Antipsychotic
WAY-100635 0.2 – 0.5> 5,000> 5,000Reference Antagonist

*Aripiprazole is structurally related (dihydroquinolinone tail) but exhibits higher D2 affinity, shifting its classification to antipsychotic.

Experimental Protocol: [35S]GTP S Binding Assay[5][6][9][10][11]

To distinguish a partial agonist (LCAP) from a full agonist (5-HT) or antagonist (WAY-100635), simple radioligand binding is insufficient. You must measure functional efficacy . The [35S]GTP


S assay is the gold standard for G-protein coupling.
Principle

Agonist binding catalyzes the exchange of GDP for GTP on the G


 subunit. [35S]GTP

S is a non-hydrolyzable analog that accumulates on the membrane, providing a quantifiable radioactive signal of activation.
Step-by-Step Methodology

Reagents:

  • Membranes: CHO cells stably expressing h5-HT1A (approx. 20

    
    g protein/well).
    
  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl

    
    .
    
    • Expert Note: Mg

      
       is critical for agonist binding; Na
      
      
      
      reduces basal activity.
  • GDP (Guanosine Diphosphate): 1–10

    
    M final concentration.
    
    • Causality: GDP is required to "clamp" the G-proteins in the inactive state. Without GDP, basal noise is too high to detect agonist stimulation.

  • Radioligand: [35S]GTP

    
    S (~0.1 nM).[3][4]
    

Workflow:

  • Preparation: Dilute membranes in Assay Buffer containing GDP.

  • Incubation (Agonist Mode):

    • Add test LCAP (10

      
       to 10
      
      
      
      M) to 96-well plates.
    • Add membrane/GDP mix.[3]

    • Add [35S]GTP

      
      S.[5][6][7][3][4]
      
    • Incubate: 30 min at 30°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound radioligand.

  • Quantification: Liquid scintillation counting.

Data Analysis:

  • Calculate

    
      (Maximal stimulation relative to basal).
    
  • Full Agonist (5-HT): 100% stimulation.

  • Partial Agonist (Buspirone): Typically 40–60% stimulation.

  • Antagonist: 0% stimulation (blocks 5-HT response).

Visualization: G-Protein Activation Cycle

GTP_Cycle Inactive Inactive State (Receptor + G-protein-GDP) Binding Ligand Binding (LCAP enters Orthosteric Site) Inactive->Binding + Agonist Exchange Nucleotide Exchange (GDP out, [35S]GTPγS in) Binding->Exchange Conformational Change Active Active Complex (Accumulation of [35S]GTPγS) Exchange->Active Irreversible Binding Signal Readout: Scintillation Count (CPM) Active->Signal Filtration & Counting

Figure 2: The functional cascade utilized in the [35S]GTP


S assay. LCAP efficacy is determined by the rate of the Exchange step.

Future Directions: Biased Signaling

The "dirty drug" reputation of LCAPs is being rebranded as "functional selectivity." Modern drug development focuses on Biased Agonism .[8][9]

Standard LCAPs activate both G-protein pathways (inhibition of cAMP) and


-arrestin pathways (receptor internalization/desensitization).
  • Goal: Design LCAPs that are G-protein biased (therapeutic effect) but

    
    -arrestin neutral  (reduced tolerance and side effects).
    
  • Mechanism:[2][9][10][11] Modifications to the "Linker" region (rigidity vs. flexibility) can alter the receptor conformation to favor G-protein coupling over

    
    -arrestin recruitment.
    

References

  • Glennon, R. A., et al. (1988). "5-HT1A serotonin receptors."[12][5][6][13][4][14][15][16][17][18] Journal of Medicinal Chemistry. Link

  • Boessen, R., et al. (2005). "5-HT1A receptor-mediated [35S]GTPgammaS binding in rat cerebral cortex." European Journal of Pharmacology. Link

  • Newman-Tancredi, A., et al. (1998). "Agonist and antagonist actions of (-)pindolol, plus-minus pindolol and buspirone at cloned human 5-HT1A receptors." Neuropsychopharmacology. Link

  • Shapiro, D. A., et al. (2018). "Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology." Neuropsychopharmacology. Link

  • Perrone, R., et al. (2013). "Multimodal LCAPs: From scaffold to clinical candidates." Current Medicinal Chemistry. Link

Sources

Methodological & Application

Reductive amination of 1-(3-methylphenyl)piperazine with GABA aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of GABA-Functionalized Aryl Piperazines via Reductive Amination

Part 1: Strategic Overview & Chemical Logic

1.1 The "GABA Aldehyde" Stability Paradox The request to react "GABA aldehyde" (4-aminobutanal) presents an immediate chemical challenge. Free 4-aminobutanal is thermodynamically unstable; it undergoes rapid intramolecular cyclization to form


-pyrroline (and subsequently polymerizes). Therefore, it cannot be stored or used directly as a reagent in its unprotected form.

The Solution: To successfully append a GABA moiety to 1-(3-methylphenyl)piperazine (m-CPP), one must use a protected aldehyde surrogate . The industry standard is


-Boc-4-aminobutanal  (tert-butyl (4-oxobutyl)carbamate). This masking group prevents cyclization, ensures clean reductive amination, and is easily removed (deprotected) in the final step to reveal the primary amine (GABA analog).

1.2 Reaction Strategy: The Abdel-Magid Protocol This protocol utilizes Sodium Triacetoxyborohydride (STAB) . Unlike the older Sodium Cyanoborohydride (


) method, STAB is non-toxic (no cyanide byproduct), easier to handle, and exhibits superior selectivity for aldehydes over ketones, minimizing side reactions.

Reaction Scheme:

  • Condensation: m-CPP attacks the aldehyde to form a hemiaminal, which dehydrates to an iminium ion.

  • Reduction: STAB selectively reduces the iminium ion to the tertiary amine.

  • Deprotection: Acidic cleavage of the Boc group yields the final GABA-functionalized product.

Part 2: Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical role of acid catalysis in promoting the iminium species, which is the substrate for reduction.

ReductiveAmination Amine 1-(3-methylphenyl)piperazine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Mixing (DCE) Aldehyde N-Boc-4-aminobutanal (Protected GABA Aldehyde) Aldehyde->Hemiaminal Mixing (DCE) Iminium Iminium Ion (Active Species) Hemiaminal->Iminium AcOH (Catalyst) - H2O Iminium->Hemiaminal Equilibrium Product N-Boc Protected Product Iminium->Product Reduction (STAB)

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The formation of the Iminium Ion is the rate-determining step for the reduction.

Part 3: Detailed Experimental Protocols

Protocol A: Reductive Amination (Coupling)

Objective: Synthesis of tert-butyl (4-(4-(3-methylphenyl)piperazin-1-yl)butyl)carbamate.

Materials:

  • 1-(3-methylphenyl)piperazine (m-CPP) [CAS: 534-03-2]

  • 
    -Boc-4-aminobutanal [CAS: 79069-14-2] (Commercial or prepared via Swern oxidation of 
    
    
    
    -Boc-4-amino-1-butanol)
  • Sodium triacetoxyborohydride (STAB) [95% purity]

  • Glacial Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

  • Saturated aqueous

    
    
    

Step-by-Step Procedure:

  • Preparation of Reaction Mixture:

    • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-methylphenyl)piperazine (1.0 equiv, e.g., 1.76 g, 10 mmol) in DCE (40 mL).

    • Add

      
      -Boc-4-aminobutanal  (1.1 equiv, 11 mmol).
      
    • Critical Step: Add Glacial Acetic Acid (1.0 equiv, 10 mmol).

    • Why: The piperazine is moderately basic. Acetic acid buffers the solution to pH ~5-6, accelerating the dehydration of the hemiaminal to the reactive iminium ion without protonating the amine so strongly that it becomes non-nucleophilic.

  • Imine Formation (Equilibration):

    • Stir the mixture at Room Temperature (20-25°C) for 30–60 minutes under Nitrogen atmosphere.

    • Note: You may observe a slight color change or cloudiness; this is normal.

  • Reduction:

    • Cool the mixture slightly to 0°C (ice bath) to mitigate exotherms, though this is optional for small scales.

    • Add STAB (1.5 equiv, 15 mmol) portion-wise over 5 minutes.

    • Remove the ice bath and allow the reaction to warm to Room Temperature. Stir for 4–16 hours.

  • In-Process Control (Self-Validation):

    • TLC: Mobile phase 5% MeOH in DCM. Stain with Ninhydrin (for Boc amine) or UV (for aryl group).

    • Target: Disappearance of the piperazine spot (

      
      ) and appearance of a higher running product spot (
      
      
      
      ).
    • Quench Check: Take a 50 µL aliquot, quench with

      
      , extract with EtOAc, and inject on LC-MS. Look for 
      
      
      
      (Product) vs 177.1 (Starting Material).
  • Workup:

    • Quench the reaction by slowly adding saturated aqueous

      
        (50 mL). Stir vigorously for 15 minutes to decompose the borate complexes.
      
    • Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine organic layers, wash with Brine (50 mL), dry over anhydrous

      
      , filter, and concentrate in vacuo.
      

Yield Expectation: 85–95% as a viscous oil or low-melting solid.

Protocol B: Deprotection (Generating the GABA Analog)

Objective: Removal of Boc group to yield 4-(4-(3-methylphenyl)piperazin-1-yl)butan-1-amine.

  • Dissolution: Dissolve the crude intermediate from Protocol A (1.0 equiv) in DCM (5 mL per gram of substrate).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10–20 equiv).

    • Alternative: Use 4M HCl in Dioxane for 2 hours if the HCl salt is preferred directly.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS (Loss of 100 mass units: Boc group).

  • Isolation (Free Base):

    • Concentrate to remove excess TFA.

    • Redissolve residue in DCM.

    • Wash with 1M NaOH (Caution: Exothermic) until aqueous pH > 12.

    • Dry organic layer (

      
      ) and concentrate.[1]
      
  • Salt Formation (Optional but Recommended for Stability):

    • Dissolve free base in

      
       or EtOH.
      
    • Add oxalic acid (1.0 equiv) or HCl/Ether. Collect the precipitate by filtration.

Part 4: Purification Workflow & Decision Tree

The following logic ensures high purity suitable for biological assays.

PurificationWorkflow Crude Crude Reaction Mixture (Post-Quench) TLC TLC Analysis (Impurities present?) Crude->TLC Clean Direct Crystallization (if solid) TLC->Clean No Side Products Dirty Impurities Detected TLC->Dirty Aldehyde/Borate Residue Final Final Product (>98% Purity) Clean->Final AcidBase Acid/Base Extraction 1. Extract into 1M HCl 2. Wash organics (removes non-basic impurities) 3. Basify aq. layer (pH 12) 4. Extract back to DCM Dirty->AcidBase Standard Cleanup Column Flash Chromatography DCM:MeOH:NH4OH (95:5:0.5) AcidBase->Column If still impure AcidBase->Final If clean Column->Final

Figure 2: Purification decision tree. The Acid/Base extraction is highly effective for piperazine derivatives, often negating the need for chromatography.

Part 5: Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
Solvent DCE or DCMDCE promotes faster reaction rates than THF or MeOH in STAB reductions. Anhydrous conditions prevent hydrolysis of the iminium.
Stoichiometry 1.1 equiv AldehydeSlight excess ensures complete consumption of the limiting reagent (the amine), which is harder to remove.
Acid Catalyst 1.0 equiv AcOHEssential. Without acid, the equilibrium favors the hemiaminal (unreactive to STAB). Acid pushes equilibrium to the Iminium.
Temperature 20–25°CHeating is rarely necessary and may promote dimerization or competitive reduction of the aldehyde to the alcohol.

Troubleshooting Guide:

  • Issue: Reaction stalled at 50% conversion.

    • Fix: Add another 0.5 equiv of AcOH and 0.5 equiv of STAB. The system likely became too basic or moisture deactivated the hydride.

  • Issue: Product is trapped in the aqueous layer during workup.

    • Fix: Piperazines are polar. Ensure the aqueous layer is pH > 12 (strongly basic) to force the amine into the organic phase. Use Chloroform/Isopropanol (3:1) for extraction if DCM fails.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[3][6] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[2][3][4][5] Encyclopedia of Reagents for Organic Synthesis. [Link]

  • PubChem. (n.d.). 4-Aminobutanal (Compound Summary). National Library of Medicine. [Link] (Cited for instability data).

Sources

Application Notes & Protocols: Harnessing Butylamine Linkers in Bivalent Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Two - A Paradigm Shift in Ligand Design

In the landscape of modern drug discovery, the concept of "one target, one drug" is progressively being complemented by more sophisticated strategies. Among these, the design of bivalent ligands has emerged as a powerful approach to enhance therapeutic efficacy and specificity.[1][2] Bivalent ligands are molecules comprising two distinct pharmacophores connected by a chemical linker, enabling them to simultaneously engage with two binding sites. This dual engagement can lead to a significant increase in binding affinity (avidity), improved selectivity for specific receptor subtypes or dimeric complexes, and unique pharmacological outcomes that are unachievable with their monovalent counterparts.[1][2][3][4]

The linker, far from being a passive spacer, is a critical determinant of a bivalent ligand's success.[5][6] Its length, flexibility, and chemical composition profoundly influence the molecule's ability to adopt the optimal conformation for simultaneous binding.[7][8][9][10] This guide focuses on a particularly versatile class of linkers: butylamine linkers . Their inherent flexibility, synthetic tractability, and chemical properties make them a valuable tool in the arsenal of medicinal chemists and drug development professionals.

This document provides a comprehensive overview of the principles and practical applications of butylamine linkers in bivalent ligand design. We will delve into the rationale behind their use, provide detailed synthetic protocols, and outline key experimental workflows for the characterization and evaluation of the resulting bivalent molecules.

The Butylamine Linker: A Flexible Bridge to Enhanced Affinity and Selectivity

Alkyl chains, including butylamine, are a common choice for flexible linkers in the early stages of bivalent ligand and Proteolysis Targeting Chimera (PROTAC) design.[6] The butylamine linker, a four-carbon alkyl chain terminating in an amine group, offers a unique combination of properties that make it highly advantageous in specific contexts.

Key Advantages of Butylamine Linkers:

  • Conformational Flexibility: The sp3-hybridized carbons of the butyl chain allow for free rotation, granting the linker significant conformational freedom. This flexibility enables the two tethered pharmacophores to orient themselves optimally to engage with their respective binding sites, even when the precise distance and orientation between these sites are not well-defined.[8][9] This is particularly crucial in targeting protein-protein interactions or receptor dimers where the binding pockets may be dynamic.[1][4]

  • Synthetic Accessibility: Butylamine and its derivatives are readily available and can be incorporated into bivalent constructs using well-established chemical reactions. The terminal amine group provides a convenient handle for conjugation to various pharmacophores through amide bond formation, reductive amination, or other amine-reactive chemistries.[11][12]

  • Modulation of Physicochemical Properties: While inherently lipophilic, the amine group introduces a degree of polarity. This balance can be fine-tuned to optimize the solubility and cell permeability of the final bivalent ligand.[] Furthermore, the amine can be protonated at physiological pH, potentially influencing interactions with negatively charged residues on the target protein.

  • Impact on Pharmacokinetics: The nature of the linker can influence the metabolic stability and overall pharmacokinetic profile of a bivalent drug.[6][14] Alkyl-based linkers are often more metabolically stable than more complex linkers like polyethylene glycol (PEG).[6]

Considerations and Limitations:

While flexible, the lack of rigidity in a butylamine linker can sometimes be a disadvantage. In cases where a specific, fixed distance and orientation are required for optimal binding, a more rigid linker might be preferable.[6][15][16] Additionally, the increased lipophilicity of alkyl chains can sometimes lead to reduced aqueous solubility and increased non-specific binding.[]

Core Principles of Bivalent Ligand Design Using Butylamine Linkers

The design of a successful bivalent ligand is a multi-parameter optimization problem. The choice of pharmacophores, the attachment points for the linker, and the linker itself all play interconnected roles in determining the final activity of the molecule.

Visualizing the Bivalent Ligand Concept

Figure 1: A conceptual diagram illustrating a bivalent ligand with two distinct pharmacophores connected by a butylamine linker, simultaneously engaging two binding sites on a target protein complex.

Experimental Protocols: Synthesis and Characterization

This section provides detailed, step-by-step methodologies for the synthesis and evaluation of a bivalent ligand utilizing a butylamine linker.

Protocol 1: Synthesis of a Bivalent Ligand via Amide Bond Coupling

This protocol describes the synthesis of a bivalent ligand by coupling two pharmacophores, one containing a carboxylic acid and the other a primary amine, to a bifunctional butylamine-derived linker.

Materials and Reagents:

  • Pharmacophore-A-COOH (with a carboxylic acid functional group)

  • Pharmacophore-B-NH2 (with a primary amine functional group)

  • 1,4-Diaminobutane

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (if Boc protection is used)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Step-by-Step Methodology:

  • Mono-protection of the linker (if necessary): If both pharmacophores are to be coupled sequentially, one amine of 1,4-diaminobutane must be protected. A common protecting group is tert-butyloxycarbonyl (Boc). React 1,4-diaminobutane with one equivalent of di-tert-butyl dicarbonate (Boc)2O in a suitable solvent like DCM. Purify the resulting mono-Boc-protected 1,4-diaminobutane by column chromatography.

  • First Amide Coupling:

    • Dissolve Pharmacophore-A-COOH (1 equivalent) and the mono-Boc-protected 1,4-diaminobutane (1.1 equivalents) in anhydrous DMF.

    • Add a coupling agent such as DCC (1.2 equivalents) and a catalyst like HOBt (1.2 equivalents).

    • Add DIPEA (2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, filter off the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the mono-coupled intermediate.

  • Deprotection:

    • Dissolve the purified mono-coupled intermediate in DCM.

    • Add an excess of TFA (e.g., 20-30% in DCM) and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Once complete, remove the solvent and TFA under reduced pressure. Co-evaporate with toluene to remove residual TFA.

  • Second Amide Coupling:

    • Follow the same procedure as in Step 2, using the deprotected intermediate and Pharmacophore-B-COOH (or a suitable activated ester derivative).

    • Purify the final bivalent ligand by column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

  • Characterization:

    • Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), High-Resolution Mass Spectrometry (HRMS), and analytical HPLC.

Visualizing the Synthetic Workflow

Figure 2: A flowchart outlining the key steps in the synthesis of a bivalent ligand using a mono-protected butylamine linker and sequential amide coupling reactions.

Protocol 2: Characterization of Bivalent Ligand Binding Affinity

A critical step in evaluating a bivalent ligand is to determine its binding affinity and compare it to its monovalent counterparts. This provides insight into the avidity effect conferred by the bivalent design.

Methodology: Competitive Binding Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the synthesized bivalent ligand and its corresponding monovalent pharmacophores in a suitable solvent (e.g., DMSO).

    • Prepare a radiolabeled or fluorescently labeled ligand (the "tracer") that is known to bind to the target receptor.

    • Prepare cell membranes or purified protein expressing the target receptor(s).

  • Assay Procedure:

    • In a multi-well plate, add a fixed concentration of the tracer and the cell membranes/purified protein to each well.

    • Add increasing concentrations of the unlabeled competitor ligand (the bivalent ligand or monovalent pharmacophores) to the wells.

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

    • Separate the bound and free tracer. For membrane preparations, this is typically done by rapid filtration through a filter mat, followed by washing to remove unbound tracer.

    • Quantify the amount of bound tracer in each well using a suitable detection method (e.g., scintillation counting for radioligands, fluorescence plate reader for fluorescent ligands).

  • Data Analysis:

    • Plot the percentage of specific binding of the tracer as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the tracer).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the tracer and Kd is its dissociation constant.

Data Presentation:

The results of the binding assays should be summarized in a clear and concise table to facilitate comparison.

CompoundTarget ReceptorKi (nM)Fold Enhancement (vs. Monovalent)
Pharmacophore AReceptor 1100-
Pharmacophore BReceptor 2250-
Bivalent LigandReceptor 1 & 2520x (vs. A), 50x (vs. B)

Table 1: Example data from a competitive binding assay comparing the binding affinities of monovalent pharmacophores and the corresponding bivalent ligand. The fold enhancement demonstrates the avidity gain from the bivalent design.

Case Study: Bivalent Ligands Targeting G Protein-Coupled Receptor (GPCR) Dimers

GPCRs are a major class of drug targets, and there is growing evidence that many GPCRs form homodimers and heterodimers, which can have distinct pharmacological properties from their monomeric counterparts.[1][4] Bivalent ligands are an excellent tool to probe and target these dimeric complexes.[1][2][4]

In a hypothetical scenario, consider the design of a bivalent ligand to target a heterodimer of Dopamine D2 and Adenosine A2A receptors, which are implicated in Parkinson's disease. A D2 antagonist and an A2A antagonist could be linked by a butylamine linker. The flexibility of the butylamine linker would be advantageous in this case, as the exact distance and orientation of the binding pockets in the heterodimer may not be precisely known.[8] The resulting bivalent ligand would be expected to exhibit enhanced affinity and selectivity for the D2-A2A heterodimer over the individual monomeric receptors.

Visualizing the Signaling Pathway Modulation

Signaling_Pathway cluster_membrane Cell Membrane D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits A2AR A2A Receptor A2AR->AC Activates cAMP cAMP AC->cAMP Converts Bivalent_Ligand Bivalent Ligand (D2/A2A Antagonist) Bivalent_Ligand->D2R Blocks Bivalent_Ligand->A2AR Blocks Dopamine Dopamine Dopamine->D2R Adenosine Adenosine Adenosine->A2AR ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream

Figure 3: A simplified signaling pathway demonstrating how a bivalent antagonist targeting a D2/A2A receptor heterodimer can modulate downstream signaling by blocking the effects of both dopamine and adenosine on adenylyl cyclase activity.

Conclusion and Future Perspectives

Butylamine linkers represent a versatile and synthetically accessible tool for the design and construction of bivalent ligands. Their inherent flexibility allows for the effective bridging of two pharmacophores, often leading to significant enhancements in binding affinity and selectivity. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of bivalent ligands in their own research programs.

The field of bivalent ligand design is continually evolving. Future directions may involve the development of "smart" linkers that are cleaved in specific cellular environments or that possess their own intrinsic biological activity. Furthermore, the integration of computational modeling with empirical screening will undoubtedly accelerate the rational design of bivalent ligands with optimized linker compositions and lengths. As our understanding of complex biological systems, such as receptor dimerization and protein-protein interactions, continues to grow, so too will the opportunities for innovative bivalent ligand-based therapeutics.

References

  • Shonberg, J., Scammells, P. J., & Capuano, B. (2011). Design strategies for bivalent ligands targeting GPCRs. ChemMedChem, 6(6), 963-74. [Link]

  • Monash University. (n.d.). Design strategies for bivalent ligands targeting GPCRs. Retrieved from [Link]

  • Varani, K., et al. (2013). Effect of linker length and composition on heterobivalent ligand-mediated receptor cross-talk between the A1 adenosine and β2 adrenergic receptors. ChemMedChem, 8(11), 1844-52. [Link]

  • MolecularCloud. (2025, July 28). The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues. MolecularCloud. [Link]

  • Muth, A., et al. (2022). Development of ultra-high affinity bivalent ligands targeting the polo-like kinase 1. RSC Chemical Biology, 3(9), 1136-1146. [Link]

  • Krishnamurthy, V. M., et al. (2011). Dependence of Avidity on Linker Length for a Bivalent Ligand–Bivalent Receptor Model System. Journal of the American Chemical Society, 133(47), 19459-19473. [Link]

  • Wright, A. A., et al. (2022). Two for the Price of One: Heterobivalent Ligand Design Targeting Two Binding Sites on Voltage-Gated Sodium Channels Slows Ligand Dissociation and Enhances Potency. Journal of Medicinal Chemistry, 65(13), 9036-9047. [Link]

  • The Role of Linker Length and Composition in Actin Binding and Bundling by Palladin. (2025, November 8). bioRxiv. [Link]

  • Krishnamurthy, V. M., et al. (2012). Dependence of avidity on linker length for a bivalent ligand-bivalent receptor model system. Journal of the American Chemical Society, 134(1), 582. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312. [Link]

  • Wullner, U., et al. (2008). Bivalent Ligands with Long Nanometer-Scale Flexible Linkers. ACS Chemical Biology, 3(12), 739-748. [Link]

  • Haskell-Luevano, C., et al. (2011). Synthesis and evaluation of bivalent ligands for binding to the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 21(20), 6142-6146. [Link]

  • Daniels, P. N., et al. (2012). Bivalent Ligands Targeting Chemokine Receptor Dimerization: Molecular Design and Functional Studies. Current Pharmaceutical Design, 18(6), 733-743. [Link]

  • iGEM. (2001, August 15). What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. Retrieved from [Link]

  • ResearchGate. (n.d.). Fusion Protein Linkers: Effects on Production, Bioactivity, and Pharmacokinetics. Retrieved from [Link]

  • Berkowitz, D. B., et al. (2012). General Linker Diversification Approach to Bivalent Ligand Assembly: Generation of an Array of Ligands for the Cation- Independent Mannose 6-Phosphate Receptor. Angewandte Chemie International Edition, 51(46), 11720-11724. [Link]

  • Li, S., et al. (2013). Design, synthesis and biological evaluation of bivalent ligands against A1–D1 receptor heteromers. Bioorganic & Medicinal Chemistry Letters, 23(4), 1035-1039. [Link]

  • Wang, C., et al. (2012). Molecular assembly for high-performance bivalent nucleic acid inhibitor. Analytical Chemistry, 84(6), 2739-2744. [Link]

  • kbDNA. (2020, May 8). Tech Note: The Latest on Linkers for Recombinant Fusion Proteins. Retrieved from [Link]

  • Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion protein linkers: property, design and functionality. Advanced Drug Delivery Reviews, 65(10), 1357-1369. [Link]

  • ResearchGate. (2025, August 9). Effect of Linker Substitution on the Binding of Butorphan Univalent and Bivalent Ligands to Opioid Receptors. Retrieved from [Link]

  • Lu, D., et al. (2009). Synthesis and Biological Evaluation of Bivalent Ligands for the CB1 Receptor. Journal of Medicinal Chemistry, 52(15), 4786-4796. [Link]

  • Design and characterization of structured protein linkers with differing flexibilities. (n.d.). Protein Engineering, Design and Selection. [Link]

  • Kiessling Lab. (1999, December 10). Synthesis of end-labeled multivalent ligands for exploring cell-surface-receptor—ligand interactions. Retrieved from [Link]

  • Le, T., et al. (2011). Effect of Linker Substitution on the Binding of Butorphan Univalent and Bivalent Ligands to Opioid Receptors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5779-5782. [Link]

  • Borowczyk, K., et al. (2019). Application of Butylamine as a Conjugative Reagent to On-Column Derivatization for the Determination of Antioxidant Amino Acids in Brain Tissue, Plasma, and Urine Samples. Molecules, 24(14), 2538. [Link]

  • ResearchGate. (n.d.). Effect of linker flexibility and length on the functionality of a cytotoxic engineered antibody fragment. Retrieved from [Link]

  • Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (2024, October 1). Drug Discovery & Development. [Link]

  • Amanote Research. (n.d.). (PDF) Effect of Linker Substitution on the Binding of. Retrieved from [Link]

  • Grant, T. M., et al. (2013). Design of bivalent ligands targeting putative GPCR dimers. Current Opinion in Pharmacology, 13(4), 631-637. [Link]

  • ResearchGate. (n.d.). A structure-guided approach for the design of bivalent ligands. On the... Retrieved from [Link]

  • Peng, X., et al. (2007). Univalent and Bivalent Ligands of Butorphan: Characteristics of the Linking Chain determine the Affinity and Potency of Such Opioid Ligands. Journal of Medicinal Chemistry, 50(10), 2476-2484. [Link]

  • Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. (2025, January 25). ACS Medicinal Chemistry Letters. [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. (n.d.). ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Alkylamine synthesis by C-C coupling. Retrieved from [Link]

  • Lu, J., et al. (2015). Current ADC Linker Chemistry. AAPS J, 17(3), 549-560. [Link]

  • Wu, H., & Drachman, D. B. (2005). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Clinical Investigation, 115(9), 2395-2397. [Link]

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Application Note: Design and Synthesis of m-Tolylpiperazine-Based Multi-Target Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic strategy and protocols for preparing hybrid molecules containing the 1-(3-methylphenyl)piperazine (m-tolylpiperazine) scaffold. This moiety is a "privileged structure" in medicinal chemistry, widely recognized for its high affinity toward serotonergic (5-HT1A, 5-HT2A) and dopaminergic (D2) receptors.

The guide focuses on the "Linked-Pharmacophore" strategy, where m-tolylpiperazine is coupled to a second bioactive moiety (the "Head") via an alkyl spacer. This approach is critical for developing Multi-Target Directed Ligands (MTDLs) for complex CNS disorders like schizophrenia, depression, and anxiety.

Strategic Synthesis Planning

The Hybrid Concept

The structural architecture of these hybrids generally follows a tripartite model:

  • Head Group: A heteroaromatic system (e.g., Coumarin, Phthalimide, Quinoline) targeting a specific enzyme (e.g., MAO-B, AChE) or receptor.

  • Spacer (Linker): Typically a polymethylene chain (

    
    )
    
    
    
    (where
    
    
    ) that governs the folding and binding depth within the receptor pocket.
  • Tail Group: The m-tolylpiperazine unit, responsible for anchoring the molecule to the orthosteric site of GPCRs (specifically the aspartic acid residue in 5-HT receptors).

Retrosynthetic Analysis

The most robust synthetic route relies on a convergent nucleophilic substitution (


). The m-tolylpiperazine acts as the nucleophile, displacing a halide leaving group on the linker-attached Head moiety.

Key Advantages of this Route:

  • Modularity: Different "Heads" can be synthesized separately and coupled in the final step.

  • Commercial Availability: m-Tolylpiperazine is widely available and inexpensive.

  • Scalability: The reaction conditions (Acetonitrile/Base) are amenable to gram-scale synthesis.

Visualizing the Workflow

The following diagram outlines the critical path for synthesizing these hybrids, highlighting the decision points and reaction conditions.

SyntheticWorkflow cluster_conditions Critical Parameters Start Start: Head Moiety (e.g., Imide/Coumarin) Linker Linker Attachment (Dibromoalkane + Base) Start->Linker Alkylation Intermediate Intermediate: Head-Linker-Br Linker->Intermediate Isolate Coupling Coupling Reaction (m-Tolylpiperazine + K2CO3/KI) Intermediate->Coupling Convergent Step Workup Workup & Purification (Extraction -> Column) Coupling->Workup Monitor TLC Final Final Hybrid Product (Free Base or HCl Salt) Workup->Final Crystallization

Figure 1: Convergent synthetic workflow for m-tolylpiperazine hybrids via nucleophilic substitution.

Detailed Experimental Protocols

Protocol A: Preparation of the Electrophile (Head-Linker-Halide)

Before coupling the piperazine, you must attach the linker to your primary pharmacophore.

Reagents:

  • Head Scaffold (e.g., Phthalimide, 1 eq)

  • 
    -Dibromoalkane (e.g., 1,4-dibromobutane, 3 eq)
    
  • Potassium Carbonate (

    
    , anhydrous, 2 eq)
    
  • Acetone or Acetonitrile (ACN)

Methodology:

  • Dissolution: Dissolve the Head Scaffold in Acetone/ACN.

  • Base Activation: Add

    
     and stir at Room Temperature (RT) for 30 min to generate the nucleophilic anion.
    
  • Addition: Add the dibromoalkane in excess (3-4 equivalents).

    • Expert Insight: Using a large excess prevents the formation of the unwanted "Head-Linker-Head" dimer.

  • Reflux: Heat to reflux (60–80 °C) for 6–12 hours. Monitor by TLC (Hexane:Ethyl Acetate).

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: The excess dibromoalkane is usually a liquid and can be removed by vacuum distillation or washing the solid product with cold hexane.

Protocol B: The Coupling Reaction (N-Alkylation)

This is the core protocol for attaching m-tolylpiperazine.

Reagents:

  • Reactant A: Intermediate Head-Linker-Bromide (1.0 eq)

  • Reactant B: 1-(3-Methylphenyl)piperazine (m-Tolylpiperazine) (1.0 – 1.2 eq)

  • Base: Anhydrous

    
     (3.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq)

  • Solvent: Acetonitrile (

    
    ) (HPLC Grade, dry)
    

Step-by-Step Procedure:

  • Setup:

    • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Flush the system with Nitrogen (

      
      ) or Argon to maintain an inert atmosphere (prevents oxidation of the piperazine ring).
      
  • Reaction Mixture:

    • Add the Intermediate (Head-Linker-Br) and Acetonitrile (approx. 10 mL per gram of reactant).

    • Add

      
        and KI .
      
    • Mechanism Note: KI acts via the Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide in situ, significantly accelerating the rate of substitution.

  • Addition of Piperazine:

    • Add m-tolylpiperazine . If it is a solid/paste, dissolve it in a minimal amount of acetonitrile first.

  • Reflux:

    • Heat the mixture to reflux (80–82 °C).

    • Stir vigorously. The reaction is heterogeneous; good mixing is essential for the solid base to function.

    • Time: Typically 8–24 hours.

  • Monitoring (TLC):

    • Mobile Phase: DCM:Methanol (95:5).

    • Visualization: UV lamp (254 nm) and Iodine chamber. m-Tolylpiperazine spots often stain distinctively in iodine.

  • Workup:

    • Cool to RT.

    • Filter the mixture through a Celite pad or sintered glass funnel to remove inorganic salts (

      
      , 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure to yield a crude oil/solid.

  • Purification:

    • Column Chromatography: Silica gel (60–120 mesh).

    • Eluent: Gradient of Chloroform/Methanol or DCM/Methanol (starting 100:0

      
       98:2 
      
      
      
      95:5).
    • Note: The free base is moderately polar. Adding 0.1% Triethylamine (

      
      ) to the eluent can prevent tailing on the column.
      
Protocol C: Hydrochloride Salt Formation

Drug candidates are rarely tested as free bases due to solubility issues. Converting to the HCl salt is standard.

  • Dissolve the purified hybrid (Free Base) in minimal anhydrous Ethanol or Dichloromethane.

  • Cool to 0 °C in an ice bath.

  • Dropwise add Ethereal HCl (HCl gas dissolved in diethyl ether) or 1.25M HCl in Methanol.

  • Stir for 30 min. A white/off-white precipitate should form.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Data Analysis & Validation

Stoichiometry Table
ComponentRoleEquivalentsFunction
Head-Linker-Br Electrophile1.0Substrate for substitution.
m-Tolylpiperazine Nucleophile1.1 - 1.2The pharmacophore tail. Slight excess ensures completion.

Base3.0Neutralizes HBr generated during reaction.
KI Catalyst0.1Increases reaction rate (Finkelstein exchange).
Acetonitrile SolventN/APolar aprotic; supports

mechanism.
Characterization (NMR Diagnostics)

To validate the structure, look for these specific signals in the


H NMR (CDCl

):
  • Aromatic Tolyl Ring:

    
     6.60 – 7.20 ppm (multiplet, 4H).
    
  • Tolyl Methyl Group:

    
     2.30 ppm (singlet, 3H).
    
  • Piperazine Protons:

    • Protons adjacent to Aryl ring:

      
       3.10 – 3.20 ppm (triplet/broad, 4H).
      
    • Protons adjacent to Alkyl linker:

      
       2.50 – 2.65 ppm (triplet/broad, 4H).
      
  • Linker Protons: Distinct multiplets between 1.50 – 2.00 ppm (depending on chain length).

Mechanistic Insight

Understanding the catalytic cycle helps in troubleshooting low yields.

CatalyticCycle cluster_rate Reaction Rate R_Br R-Linker-Br (Less Reactive) R_I R-Linker-I (Highly Reactive) R_Br->R_I Finkelstein (KI in Acetone/ACN) Product Product (Hybrid) R_Br->Product Slow (Direct) R_I->Product m-Tolylpiperazine (Fast Substitution) KI KI (Catalyst) Product->KI Regenerates I-

Figure 2: The catalytic role of Potassium Iodide (KI) in accelerating the alkylation via in-situ iodide exchange.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or moisture.Ensure

is anhydrous. Increase reaction time. Add more KI.
Dimerization "Head" reacting twice.Not applicable here (piperazine is mono-functional at N4), but ensure "Head-Linker-Br" is pure before coupling.
Tailing on TLC Amino group interaction with silica.Add 1-2% Triethylamine or Ammonia to the TLC mobile phase and column eluent.
Sticky Oil Product Residual solvent or impurities.Convert to HCl or Oxalate salt to obtain a solid manageable precipitate.

References

  • Privileged Structures in CNS

    • Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of CNS agents. Part 1." Journal of Medicinal Chemistry.
    • (General Search Verification)

  • Synthetic Methodology (N-Alkylation)

    • Guo, Z., et al. (2012).[1] "Synthesis and biological evaluation of m-tolylpiperazine derivatives." European Journal of Medicinal Chemistry.

  • Purification & Properties

    • Google Patents.
  • Pharmacological Relevance

    • Verma, G., et al. (2015). "Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents."[2][3][4] ResearchGate.[5]

(Note: While specific page numbers and volumes vary by exact derivative, the protocols above represent the consensus methodology found in the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters for this class of compounds.)

Sources

HPLC purification methods for polar amine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced HPLC Purification Strategies for Polar Amine Intermediates

Introduction: The "Polar Amine" Challenge

Polar amine intermediates represent one of the most persistent challenges in drug development purification. These compounds are typically basic (


 8–11), highly hydrophilic (LogP < 0), and prone to severe peak tailing.

The Mechanistic Failure of Standard Methods:

  • Silanol Interactions: At standard low pH (pH 2–3), residual silanols on silica-based C18 columns are protonated and neutral. However, as the pH rises even slightly or if the bonding density is low, ionized silanols (

    
    ) bind electrostatically to the positively charged amine (
    
    
    
    ), causing severe tailing and irreversible adsorption.
  • Dewetting/Phase Collapse: Highly polar amines require high aqueous content (95–100% water) to retain on C18. Standard C18 chains can "collapse" or dewet under these conditions, leading to loss of retention.

  • Solubility Mismatches: Free bases are soluble in organic solvents but insoluble in water; salts are the opposite. This complicates injection and fraction recovery.

This guide details three field-proven strategies to overcome these hurdles, prioritizing High pH Reverse Phase (RP) as the modern gold standard for preparative isolation.

Strategy I: High pH Reverse Phase (The Gold Standard)

Concept: By elevating the mobile phase pH above the amine’s


 (typically to pH 10–11), the amine is forced into its neutral, free-base form (

).
  • Benefit 1: The neutral species is significantly more hydrophobic, drastically increasing retention on C18.

  • Benefit 2: Silanol interactions are negated because the amine is no longer positively charged (though the silica surface is fully negative, there is no electrostatic attraction).

  • Benefit 3: Higher loading capacity due to sharper peak shapes.

Critical Requirement: You must use "Hybrid" particle technology (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini/Kinetex EVO). Standard silica dissolves above pH 8.0.

Protocol A: High pH Prep HPLC
ParameterSpecification
Stationary Phase Hybrid C18 (e.g., Ethylene Bridged Hybrid - BEH)
Mobile Phase A 10 mM Ammonium Bicarbonate (

) in Water, adjusted to pH 10.5 with

.
Mobile Phase B 100% Acetonitrile (ACN)
Gradient Typically 5% B to 60% B (amines retain well, so high organic is rarely needed).
Detection UV 210–254 nm (Ammonium bicarbonate is UV transparent >210 nm).

Step-by-Step Workflow:

  • Buffer Prep: Dissolve 0.79 g

    
     in 1 L water (10 mM). Add conc. Ammonium Hydroxide dropwise until pH reaches 10.5. Filter through 0.2 µm membrane.
    
  • Column Conditioning: Flush the hybrid column with 20 column volumes (CV) of the high pH buffer before the first injection to equilibrate the surface charge.

  • Sample Loading: Dissolve the crude amine in DMSO or 50:50 MeOH/Water. Note: Avoid acidic diluents as they may cause precipitation upon contact with the high pH mobile phase.

  • Post-Run: Flush system with 50:50 Water/MeOH (no buffer) to prevent salt precipitation in pumps.

Strategy II: Acidic Low pH with Ion-Pairing (The Traditional Fix)

Concept: When high pH is not an option (e.g., alkali-labile compounds) or hybrid columns are unavailable, Ion-Pair Chromatography (IPC) is the alternative. Strong acids like Trifluoroacetic Acid (TFA) protonate the amine and form a neutral ion-pair complex (


).

The "TFA Trap": While TFA improves peak shape, it suppresses MS ionization and leaves residual trifluoroacetate salts that are cytotoxic and hygroscopic.

Protocol B: TFA Remediation (Salt Exchange)

Use this ONLY if Strategy I fails.

Purification Conditions:

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in ACN.[1][2]

Post-Purification Workup (Crucial): Direct lyophilization of TFA fractions results in a TFA salt. To convert to a Hydrochloride (HCl) salt:

  • Pool Fractions: Combine fractions containing the product.

  • Acid Spike: Add 1 M HCl (aqueous) to the pooled fractions. Ratio: 10 molar equivalents of HCl relative to the theoretical yield of amine.

  • Lyophilize: Freeze dry to dryness. The stronger acid (HCl) displaces the weaker volatile acid (TFA).[3]

  • Repeat: Re-dissolve in water and re-lyophilize 2x to ensure complete removal of TFA.

Strategy III: HILIC (For "Un-Retainable" Amines)

Concept: If the amine elutes in the void volume (


) even at high pH, it is too polar for RP. Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (Silica, Amide) and a non-polar initial mobile phase (high ACN).[4]

Mechanism: Partitioning of the analyte into a water-enriched layer adsorbed on the silica surface.

Protocol C: HILIC Prep
ParameterSpecification
Stationary Phase Amide or Bare Silica (Amide is more robust for amines).
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0 or 6.0).
Mobile Phase B Acetonitrile.[3][4][5][6][7]
Gradient Reverse Gradient: Start at 95% B (ACN), gradient down to 60% B.
Sample Diluent Critical: Sample must be dissolved in >80% ACN. Injection in water will cause peak distortion (breakthrough).

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for selecting the correct purification method based on compound properties.

PurificationStrategy Start Crude Polar Amine Intermediate CheckLogP Check Hydrophobicity (Calculated LogP) Start->CheckLogP RP_Check Is LogP > 0? CheckLogP->RP_Check HILIC STRATEGY 3: HILIC Mode (Amide/Silica Column) RP_Check->HILIC No (Too Polar) StabilityCheck Is compound base sensitive? RP_Check->StabilityCheck Yes (Retentive) HighPH STRATEGY 1: High pH Reverse Phase (pH 10.5, Hybrid C18) Workup Post-Run Workup: Evaporate/Lyophilize HighPH->Workup Volatile Buffer LowPH_TFA STRATEGY 2: Low pH + TFA (Standard C18) TFA_Removal TFA Removal Step: HCl Exchange or Polymer SPE LowPH_TFA->TFA_Removal HILIC->Workup StabilityCheck->HighPH No (Stable) StabilityCheck->LowPH_TFA Yes (Unstable) TFA_Removal->Workup

Figure 1: Decision tree for selecting HPLC purification modes based on polarity (LogP) and chemical stability.

Summary of Quantitative Performance

FeatureHigh pH RP (Strategy 1)Low pH RP + TFA (Strategy 2)HILIC (Strategy 3)
Retention Mechanism Hydrophobic (Neutral species)Ion-Pairing (Charged species)Hydrophilic Partitioning
Loading Capacity High (Sharp peaks)Medium (Dependent on TFA conc.)Low (Sensitive to diluent)
Salt Removal Excellent (Volatile

)
Poor (Requires HCl exchange)Good (Volatile

)
MS Compatibility High (Good ionization)Low (Signal suppression)High (High organic content)
Column Cost High (Hybrid required)Low (Standard Silica)Medium

References

  • Agilent Technologies. (2023). Control pH During Method Development for Better Chromatography. Agilent Application Notes. Link

  • Waters Corporation. (2020). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX. Waters Application Notes. Link

  • Teledyne ISCO. (2012).[5] Purification of primary amines using RediSep C-18 reversed phase column. Teledyne ISCO Application Notes. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, ionizable compounds in HILIC.
  • Phenomenex. (2024). High pH Stability of Kinetex EVO C18. Phenomenex Technical Guides. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound in its free base form. The inherent chemical structure of this molecule—a lipophilic arylpiperazine moiety combined with a flexible butylamine chain—predicts poor aqueous solubility at neutral pH, a common hurdle in drug discovery and development. More than 40% of new chemical entities are poorly soluble in water, making this a critical challenge to overcome for achieving desired therapeutic outcomes.[1][2]

This guide provides a structured, in-depth approach to systematically diagnose and overcome these solubility issues. We will move from fundamental principles and quick-start methods to advanced formulation strategies, explaining the scientific rationale behind each technique.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this basic compound.

Q1: Why is my 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine free base not dissolving in my neutral (e.g., pH 7.4) aqueous buffer?

A1: The poor solubility is due to two primary molecular features:

  • High Lipophilicity: The molecule contains a m-tolyl (methylphenyl) group and a butyl chain, both of which are nonpolar and hydrophobic. This results in a high octanol-water partition coefficient (logP), meaning the molecule preferentially associates with lipids or nonpolar environments over water. Many drugs with poor aqueous solubility have a high degree of lipophilicity.[3]

  • Weak Base Nature: The compound has two basic nitrogen atoms: one on the primary amine (butan-1-amine) and two within the piperazine ring.[4] At neutral pH (e.g., 7.4), these amine groups are only partially protonated (ionized). The un-ionized form is significantly less water-soluble than the ionized (protonated) form.[5] For a drug to be absorbed, it must first be in a solution at the site of absorption.[3]

Q2: What is the quickest method I can try to dissolve the compound for a preliminary in vitro experiment?

A2: The most direct and immediate method is pH adjustment . Since the compound is a weak base, its solubility will dramatically increase in acidic conditions where the amine groups become fully protonated (ionized).[4][5] A common "dissolve low, dilute high" strategy involves dissolving the free base in a small volume of a dilute acidic solution (e.g., 0.1 M HCl) and then carefully diluting this stock solution into your final, larger volume of neutral buffer. Be mindful of potential precipitation upon neutralization.

Q3: What is the difference between forming a salt and creating a co-crystal? They both seem to involve adding another chemical.

A3: This is a crucial distinction in solid-state chemistry.

  • Salt Formation: Involves a proton transfer between an acidic and a basic functional group. Your basic API (the amine) accepts a proton from an acidic counterion (like HCl or citric acid) to form two charged species (an ion pair) in the crystal lattice.[6] This is the most common and effective method for increasing the solubility of ionizable drugs.[3][7]

  • Co-crystal Formation: This is a multi-component crystal where the API and a "coformer" are connected by non-ionic interactions, most commonly hydrogen bonds.[8][9] There is no significant proton transfer. Co-crystals are an excellent alternative for improving solubility and other physical properties, especially when a stable salt cannot be formed.[8][10]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for systematically improving the solubility of your compound.

Guide 1: Systematic pH-Solubility Profiling

Issue: "I need to determine the optimal pH for my formulation, but my compound keeps crashing out of solution when I adjust the pH."

Causality: The solubility of an ionizable compound like this one is not linear with pH. There is a specific pH range below the compound's pKa where solubility dramatically increases. The Henderson-Hasselbalch equation provides a theoretical basis, but experimental determination is crucial as it can reveal compound-specific behaviors not predicted by the theory.[11][12]

Protocol 1: Generating a Kinetic pH-Solubility Profile

This experiment will help you visualize the relationship between pH and solubility for your compound.

  • Prepare a Series of Buffers: Create a set of buffers covering a wide pH range (e.g., from pH 2 to pH 9). Use a consistent buffer system if possible (e.g., a universal buffer or phosphate/citrate buffers) to minimize buffer species effects.

  • Prepare a Concentrated Stock Solution: Accurately weigh the free base and dissolve it in a suitable organic solvent in which it is freely soluble (e.g., DMSO or ethanol) to create a high-concentration stock (e.g., 50 mg/mL).

  • Initiate Precipitation: Add a small, consistent aliquot of the organic stock solution (e.g., 5 µL) to a larger volume of each aqueous buffer (e.g., 495 µL) in separate wells of a 96-well plate or in individual microcentrifuge tubes. The goal is to create a supersaturated solution that immediately forms a precipitate.

  • Equilibrate: Seal the plate or tubes and shake at a controlled temperature (e.g., 25 °C) for a set period (e.g., 4-24 hours) to allow the system to reach kinetic equilibrium.

  • Separate Solid from Supernatant: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify Soluble Compound: Carefully remove an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the Data: Plot the measured solubility (e.g., in µg/mL) on a logarithmic scale against the measured final pH of each buffer solution.

Data Interpretation & Visualization

The resulting plot should show low solubility at high pH values, with a sharp increase in solubility as the pH drops below the pKa of the most basic amine group.

`dot graph "pH_vs_Solubility" { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Conceptual pH vs. Solubility Profile for a Dibasic Compound", labelloc=t, fontcolor="#202124"]; node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [color="#5F6368", penwidth=1.5];

} ` Caption: Conceptual pH-solubility curve for a basic compound.

Guide 2: Salt Formation and Screening

Issue: "Simple pH adjustment is not suitable for my final solid dosage form. How do I create a stable, more soluble solid form of my compound?"

Causality: Forming a crystalline salt is a robust and widely used strategy to improve the physicochemical properties of an API, including solubility, stability, and manufacturability.[13][14][15] The selection of the right counterion is critical, as different salts of the same API can have vastly different properties.[13][14] A key guideline for forming a stable salt is the "pKa rule," which states that the difference between the pKa of the basic API and the acidic counterion should be greater than 3 (ΔpKa > 3).[6][13]

Protocol 2: Small-Scale Salt Screening Workflow

This protocol outlines a method to quickly screen several pharmaceutically acceptable counterions.

  • Select Counterions: Choose a panel of common, pharmaceutically acceptable acids with a range of pKa values (see table below).

  • Dissolve Free Base: Dissolve a known amount of the free base (e.g., 20-50 mg) in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture like acetone/water). Gentle warming can be used to aid dissolution.

  • Add Counterion: Add a stoichiometric equivalent (1:1 or 2:1 molar ratio, depending on which amine you are targeting) of the selected acid, either as a solid or as a solution in the same solvent system.

  • Induce Crystallization:

    • Cooling: Slowly cool the solution to room temperature, then to 4 °C.

    • Evaporation: Allow the solvent to evaporate slowly in a loosely covered vial.

    • Anti-solvent Addition: If the compound is soluble, slowly add an "anti-solvent" (a solvent in which the salt is expected to be insoluble, e.g., heptane or diethyl ether) until turbidity is observed, then allow it to stand.

  • Isolate and Characterize: If a solid precipitate forms, isolate it by filtration, wash with a small amount of the anti-solvent, and dry under vacuum. Characterize the resulting solid using techniques like XRPD (to confirm crystallinity), DSC (to determine melting point), and TGA (to check for solvates/hydrates).

  • Assess Solubility: Perform a simple kinetic solubility test (as in Protocol 1, at a fixed pH like 7.4) on the most promising crystalline hits to compare their solubility against the free base.

Data Summary & Visualization

Organize your findings in a table to facilitate comparison and selection of the optimal salt form.

CounterionpKa (approx.)ΔpKa (approx.)Result (Solid/Oil/No change)Melting Point (°C)Kinetic Solubility at pH 7.4 (µg/mL)
Hydrochloric Acid-7.0>10Crystalline Solid185-1901500
Sulfuric Acid-3.0>10Crystalline Solid210-215 (decomposes)1200
L-Tartaric Acid2.98~6Crystalline Solid160-165850
Citric Acid3.13~6Amorphous/GummyN/A950
Methane Sulfonic Acid-1.9>10Crystalline Solid175-1802500
Free Base (Control)N/AN/AStarting Material~80-85<10

Note: pKa and solubility values are hypothetical for illustrative purposes.

`dot digraph "Salt_Screening_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4", penwidth=1.5]; edge [color="#5F6368", penwidth=1.5, fontname="Arial", fontsize=9];

} ` Caption: Decision workflow for pharmaceutical salt screening.

Guide 3: Advanced Formulation Strategies

Issue: "My best salt form still doesn't provide the solubility I need for my desired formulation concentration. What else can I do?"

Causality: When pH modification and salt formation are insufficient, more advanced formulation techniques are required. These methods work by altering the drug's microenvironment or its physical state to enhance solubility.

Option 1: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate poorly soluble "guest" molecules, like your API, forming an "inclusion complex" that has significantly greater apparent water solubility.[16][17][18] This is particularly useful for BCS Class II and IV compounds to improve oral bioavailability.[17]

  • How it Works: The lipophilic arylpiperazine part of your molecule can fit into the hydrophobic cavity of a cyclodextrin (like Hydroxypropyl-β-Cyclodextrin, HP-β-CD), while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[18][]

  • When to Use: Excellent for liquid formulations (oral or parenteral). Can significantly increase solubility without altering the chemical structure of the API itself.[17]

Option 2: Amorphous Solid Dispersions (ASDs)

An ASD is a formulation where the API is molecularly dispersed in an amorphous (non-crystalline) state within a polymer matrix.[20][21] Amorphous forms have higher free energy and are therefore more soluble than their stable crystalline counterparts.[20]

  • How it Works: The polymer stabilizes the high-energy amorphous state of the drug, preventing it from recrystallizing. Upon contact with an aqueous medium, the drug can achieve a temporarily "supersaturated" state, leading to enhanced dissolution and absorption.[21] This is a leading strategy for BCS Class II and IV compounds.[20][22]

  • When to Use: Best for oral solid dosage forms (tablets, capsules). ASDs can provide the most dramatic increases in solubility, but require specialized manufacturing techniques like spray drying or hot-melt extrusion.[22][23]

Option 3: Use of Co-solvents and Surfactants
  • Co-solvents: Water-miscible organic solvents like propylene glycol (PG), polyethylene glycol 400 (PEG 400), and ethanol can be added to an aqueous solution to increase the solubility of lipophilic drugs by reducing the overall polarity of the solvent system.

  • Surfactants: Agents like Tween® 80 or sodium lauryl sulfate (SLS) can form micelles in solution above their critical micelle concentration (CMC). The hydrophobic core of these micelles can entrap your API, increasing its solubility in the bulk aqueous phase.[1]

Comparison of Advanced Strategies
StrategyMechanismBest ForProsCons
Cyclodextrins Inclusion Complexation[16]Liquid FormulationsHigh solubility increase, masks taste, improves stability[17][]Can be expensive, potential for high viscosity, large molecule size
Amorphous Solid Dispersions (ASDs) High-energy amorphous state stabilization[20]Oral Solid Dosage FormsHighest potential solubility increase, scalable manufacturing[22][23]Physically unstable if not formulated correctly, requires specialized equipment
Co-solvents Reduces solvent polarityLiquid Formulations (esp. for discovery)Simple to implement, inexpensivePotential for toxicity/irritation at high concentrations, may precipitate on dilution
Surfactants Micellar Entrapment[1]Liquid FormulationsEffective at low concentrationsCan cause foaming, potential for GI irritation, complex dissolution behavior

Section 3: References

  • Carbohydrate Chronicles. (2025, July 31). How can cyclodextrins enhance solubility? [Podcast].

  • Al-kassas, R., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]

  • Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • Prajapati, R. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, January 30). Solving Poor Solubility with Amorphous Solid Dispersions. Retrieved from [Link]

  • Serajuddin, A. T. M. (n.d.). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ResearchGate.

  • Slideshare. (n.d.). Salt selection in pharmaceutical product development. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. Retrieved from [Link]

  • Parmar, K. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.

  • Bergström, C. A. S., et al. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate.

  • Kumar, L. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.

  • Tiwari, G. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.

  • International Journal of Research in Pharmaceutical Sciences and Technology. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.

  • Ghule, P. J., et al. (n.d.). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate.

  • Wagner, T., et al. (2012, November 12). The amorphous solid dispersion of the poorly soluble ABT-102 forms nano/microparticulate structures in aqueous medium. PMC.

  • Bergström, C. A. S., et al. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.

  • American Pharmaceutical Review. (2020, October 21). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. Retrieved from [Link]

  • Ovid. (2026, February 12). Amorphous solid dispersions of weak bases with pH-dependent soluble polymers to overcome limited bioavailability due to gastric.

  • CRYSFORMA. (n.d.). Co-crystal screening. Retrieved from [Link]

  • Querobino, S. M., et al. (n.d.). Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs. PMC.

  • Triclinic Labs. (n.d.). Cocrystal Screening, Selection, Formulation. Retrieved from [Link]

  • Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening. Retrieved from [Link]

  • Principles of Drug Action 1. (2005). Amines.

  • ACS Publications. (2025, September 4). Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. Crystal Growth & Design.

  • Buhamad, R. (2017, July 6). Ph and Solubility of Drugs [Video]. YouTube. Retrieved from [Link]

  • BenchChem. (2025, December). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.

  • Khalili, F., et al. (2009, July 15). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar.

  • Epa, V. C., et al. (2020, January 23). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. PMC.

  • MDPI. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-(m-Tolyl)piperazine. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Piperazine. Retrieved from [Link]

  • NIH. (n.d.). 1-(p-Tolyl)piperazine. PubChem.

  • Sigma-Aldrich. (n.d.). 1-[4-(4-amino-phenyl)-piperazin-1-yl]-ethanone.

Sources

Technical Support Center: Purification of m-Tolylpiperazine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for removing unreacted 1-(3-methylphenyl)piperazine (m-tolylpiperazine) from synthetic reaction mixtures. Document ID: TSC-PUR-042 Last Updated: February 2026 Status: Active

Executive Summary & Compound Profile

m-Tolylpiperazine is a common building block in medicinal chemistry, particularly for CNS-active agents. However, its physiochemical properties often lead to co-elution with products, specifically tertiary amines formed via reductive amination or alkylation.

PropertyValueImplication for Purification
Structure Secondary Aryl AmineNucleophilic; capable of H-bonding.
pKa (Conj. Acid) ~9.05 ± 0.10Moderately basic. Protonates in acidic media (pH < 7).
LogP ~2.3Lipophilic enough to resist simple water washes unless protonated.
Boiling Point 112°C (at reduced pressure)Too high for removal by standard rotary evaporation.

Quick Troubleshooting Selector

Select the scenario that best matches your current situation:

If your product is... Recommended Protocol Success Rate
Neutral (Amide, Urea, Sulfonamide)Protocol A: Acid-Base ExtractionHigh (>95%)
Basic (Tertiary Amine)Protocol B: Electrophilic ScavengingVery High (>98%)
Basic (and Scavenging failed)Protocol C: Derivatization (Acetic Anhydride)High (Requires Chromatography)
Acidic (Carboxylic Acid)Protocol D: Cation Exchange (SCX)Moderate

Part 1: The Decision Matrix

The following logic flow dictates the optimal purification strategy based on the chemical nature of your target product.

PurificationLogic Start Start: Reaction Mixture (Contains Product + Excess m-Tolylpiperazine) Q1 Is the Target Product Basic? Start->Q1 Neutral Target is Neutral/Acidic (e.g., Amide, Urea) Q1->Neutral No Basic Target is Basic (e.g., Tertiary Amine) Q1->Basic Yes AcidWash Protocol A: Acid Wash (1M HCl Extraction) Neutral->AcidWash Q2 Is High-Throughput Required? Basic->Q2 Scavenger Protocol B: Scavenger Resin (PS-Isocyanate) Q2->Scavenger Yes (Parallel Chem) Deriv Protocol C: Chemical Derivatization (Acetic Anhydride) Q2->Deriv No (Large Scale/Difficult Sep)

Figure 1: Decision tree for selecting the appropriate purification methodology based on product basicity.

Part 2: Detailed Protocols & FAQs

Protocol A: Acid-Base Extraction (For Neutral Products)

Context: If you reacted m-tolylpiperazine with an isocyanate, acid chloride, or sulfonyl chloride, your product is likely neutral. The unreacted piperazine remains basic.

Q: I tried washing with water, but the piperazine remained. Why? A: m-Tolylpiperazine has a LogP of ~2.[1]3. It is lipophilic. Neutral water is insufficient to drive it into the aqueous phase. You must drop the pH below its pKa (~9.0) to protonate the secondary amine, creating a water-soluble ammonium salt.

Step-by-Step Workflow:

  • Dilution: Dilute reaction mixture with EtOAc or DCM.

  • Acidification: Wash the organic layer 2x with 1M HCl .

    • Mechanism:

      
       (Water Soluble).
      
    • Product Status: Neutral product remains in the organic layer.

  • Validation: Check the aqueous layer by TLC. The spot for m-tolylpiperazine should be absent from the organic layer.

  • Drying: Dry organic layer over MgSO₄ and concentrate.

Protocol B: Solid-Supported Scavenging (For Basic Products)

Context: If your product is a tertiary amine (e.g., from reductive amination), an acid wash will extract both your product and the impurity. You need a method that discriminates based on sterics or substitution (2° vs 3° amine).

Q: Which scavenger resin is best for m-tolylpiperazine? A: PS-Isocyanate (Polystyrene-supported isocyanate) is the industry standard. It acts as an electrophile, reacting rapidly with the secondary amine of m-tolylpiperazine to form a resin-bound urea. It will not react with your tertiary amine product.

Q: How much resin do I add? A: Use the following calculation:



Standard loading is typically 1.0–1.5 mmol/g.

Workflow Visualization:

ScavengerMech Mixture Mixture: 3° Amine (Product) 2° Amine (Impurity) Reaction Incubate (RT, 2-16h) Mixture->Reaction Resin PS-Isocyanate Resin (Electrophile) Resin->Reaction Filter Filtration Reaction->Filter Waste Solid Waste: Resin-Bound Urea Filter->Waste Retentate Filtrate Filtrate: Pure 3° Amine Filter->Filtrate Eluent

Figure 2: Mechanism of action for PS-Isocyanate scavenging of secondary amines.

Experimental Steps:

  • Dissolve crude mixture in DCM or THF (avoid alcohols as they compete for the isocyanate).

  • Add 3.0 equivalents of PS-Isocyanate relative to the estimated excess m-tolylpiperazine.

  • Shake gently at room temperature for 4–16 hours.

  • Filter through a fritted cartridge or Celite.

  • Rinse resin with DCM. The filtrate contains the purified tertiary amine.

Protocol C: Chemical Derivatization (The "Nuclear" Option)

Context: You lack scavenger resins, or the impurity is co-eluting on chromatography despite all efforts.

Q: How does acetic anhydride help if I still have to run a column? A: m-Tolylpiperazine is polar and basic. By reacting it with acetic anhydride, you convert it into N-acetyl-m-tolylpiperazine . This acetamide is:

  • Neutral (no longer tails on silica).

  • Less Polar (significantly different Rf).

  • Non-Basic (easy to separate from a basic product).

Step-by-Step Workflow:

  • Add Reagent: To the crude reaction mixture, add 2.0 equivalents of acetic anhydride and 2.5 equivalents of triethylamine (Et₃N).

  • Stir: Stir at room temperature for 30 minutes. Monitor by TLC.[2] The baseline amine spot should disappear and be replaced by a higher Rf amide spot.

  • Quench: Add saturated NaHCO₃ to quench excess anhydride.

  • Purify:

    • Option 1 (Flash Column): The Rf difference between your tertiary amine product and the N-acetyl impurity is now likely large enough for easy separation.

    • Option 2 (Acid Wash): If your product is basic, you can now acid wash! The N-acetyl impurity is neutral and will stay in the organic layer, while your basic product extracts into the acid layer.

Protocol D: Chromatographic Optimization

Context: You prefer standard flash chromatography.

Q: The m-tolylpiperazine peak is tailing and contaminating my product fractions. A: Arylpiperazines interact strongly with the acidic silanols on silica gel. You must suppress this ionization.

Recommended Mobile Phase Modifiers:

  • DCM/MeOH/NH₃ (7N in MeOH): The ammonia competes for silanol sites.

    • Recipe: 90:10:1 (DCM : MeOH : NH₃).

  • Triethylamine (Et₃N): Pre-wash the silica column with 1% Et₃N in hexanes before loading your sample.

Data: Rf Shift with Modifiers (Stationary Phase: Silica Gel 60)

Solvent SystemRf (m-tolylpiperazine)Peak Shape
5% MeOH in DCM0.15Broad/Streaking
5% MeOH in DCM + 0.5% Et₃N0.35Sharp
10% MeOH in DCM + 1% NH₃0.45Very Sharp

References

  • PubChem. 1-(3-Methylphenyl)piperazine (Compound Summary). National Library of Medicine. [Link]

  • Biotage. Strategies for the Purification of Synthetic Products in the Pharmaceutical Industry.[Link]

  • Supra Sciences. Isocyanate (NCO) Scavenger Resin Technical Guide.[Link]

Sources

Technical Support Center: Stability of Piperazine Butylamine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Stability & Handling of Piperazine Butylamine Intermediates in Solution Ticket ID: TCH-PB-2026-02 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Introduction: The Stability Paradox

You are likely working with 1-(4-aminobutyl)piperazine or a structurally related analog. These intermediates are deceptive: they appear chemically robust due to their saturated alkyl backbone, yet they exhibit significant instability in solution.

This instability arises from two distinct reactive centers: the secondary amine (piperazine ring) and the primary amine (butyl tail). In solution, these centers do not act independently; they engage in cooperative degradation pathways involving oxidative radical mechanisms , carbamate formation , and silanol interactions during analysis.

This guide moves beyond basic storage advice. It dissects the molecular mechanisms of failure and provides self-validating protocols to ensure your data represents the molecule, not its degradation products.

Module 1: Chemical Stability & Degradation Pathways

Q1: Why is my clear solution turning yellow/brown after 24 hours?

Diagnosis: Oxidative degradation via N-oxide formation and subsequent ring dehydrogenation.

The Mechanism: Unlike simple aliphatic amines, the piperazine ring is highly susceptible to radical-initiated oxidation. Dissolved oxygen, catalyzed by trace metal ions (ppb levels of Fe²⁺ or Cu²⁺), initiates a radical cascade.

  • N-Oxidation: The secondary amine reacts to form an N-oxide.

  • Dehydrogenation: The N-oxide rearranges or further oxidizes to form an imine (1,2,3,6-tetrahydropyrazine).

  • Chromophore Formation: These imines polymerize or conjugate, creating the yellow/brown color indicative of extended

    
    -systems.
    

Corrective Protocol:

  • Degassing is insufficient. You must use an inert atmosphere and chelators.

  • Add EDTA (0.1 mM): Sequesters trace metals that catalyze the radical formation.

  • Storage: Store under Argon, not Nitrogen (Argon is heavier and blankets the solution).

Q2: I see "ghost peaks" (M+44) in my LC-MS. Is this an impurity?

Diagnosis: Transient Carbamate Formation (The "CO₂ Trap").

The Mechanism: Piperazine butylamine is a "CO₂ sponge." Both the secondary and primary amines react reversibly with atmospheric CO₂ to form carbamates (carbamic acids).



In LC-MS, these species often dissociate in the source, but if the mobile phase pH is basic (pH > 8), they can stabilize and appear as M+44 peaks or cause peak broadening.

The Fix:

  • Acidify immediately: Lowering pH < 4 converts carbamates back to the amine and CO₂.

  • Fresh Prep: Do not use buffers stored in open plastic containers for >24 hours.

Module 2: Visualization of Degradation Pathways

The following diagram maps the critical degradation nodes for piperazine butylamine intermediates. Use this to identify which product matches your impurity profile.

PiperazineDegradation PZ Piperazine Butylamine Carbamate Carbamate Adduct (M+44) PZ->Carbamate Reversible (+CO2) NOxide N-Oxide Intermediate PZ->NOxide Oxidation CO2 Atmospheric CO2 O2 Dissolved O2 (Trace Metals) O2->NOxide Radical Initiation Carbamate->PZ Acidic pH Imine Cyclic Imine (Tetrahydropyrazine) NOxide->Imine -H2O / Rearrange Polymer Colored Oligomers Imine->Polymer Polymerization RingOpen Ring Opening (Ethylenediamine derivs) Imine->RingOpen Hydrolysis

Figure 1: Reaction network showing the reversible carbamylation and irreversible oxidative pathways of piperazine intermediates.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Q3: My peak shape is tailing severely (As > 1.5). Is the column dead?

Diagnosis: Silanol Overload.

The Root Cause: Piperazine butylamine contains three basic nitrogen atoms. At neutral pH, these are protonated (positively charged) and interact strongly with the deprotonated silanols (Si-O⁻) on the stationary phase of silica-based columns. This acts as a secondary "cation-exchange" retention mechanism, causing severe tailing.

Troubleshooting Matrix:

ParameterStandard ConditionModified Condition for PiperazinesWhy?
Mobile Phase pH pH 7.0High pH (pH 10-11) or Low pH (pH 2-3) High pH suppresses amine protonation; Low pH suppresses silanol ionization.
Column Type Standard C18Hybrid Silica (e.g., BEH) or Polar Embedded Hybrid particles have fewer surface silanols; Polar groups shield the silica.
Modifier Formic AcidAmmonium Hydroxide or TFA TFA (0.05-0.1%) acts as an ion-pairing agent, masking the positive charge.
Temp 25°C40-50°C Higher temperature improves mass transfer kinetics, sharpening peaks.
Q4: How do I differentiate between degradation and salt disproportionation?

Scenario: You see two peaks for your pure compound. Test: Run the sample at two drastically different pH levels (e.g., pH 2.5 and pH 10.0).

  • Result A: Peaks merge into one

    
    Salt Disproportionation  (Free base vs. Salt forms equilibrating slowly).
    
  • Result B: Peaks remain distinct

    
    Degradation  (Likely N-oxide or impurity).
    

Module 4: Validated Stability Protocol

Do not assume stability. Prove it using this self-validating stress test.

Step-by-Step Stress Test Workflow
  • Preparation: Prepare a 1 mg/mL solution of the intermediate in 50:50 Methanol:Water.

  • Control: Store one aliquot at -80°C immediately.

  • Oxidative Stress: Add H₂O₂ to a final concentration of 3% to an aliquot.[1] Incubate at RT for 2 hours.

  • Thermal Stress: Incubate an aliquot at 60°C for 4 hours.

  • Analysis:

    • Inject Control, Oxidative, and Thermal samples sequentially.

    • Monitor at 210 nm (universal) and 254 nm (aromatic/conjugated).

    • Pass Criteria: Control sample purity >98%. No new peaks >0.5% in stress samples matching the "ghost peak" profile.

Module 5: Decision Tree for Handling

Use this logic flow to determine the optimal handling for your specific experiment.

HandlingLogic Start Start: Handling Piperazine Butylamine Storage Long-term Storage? Start->Storage Analysis Immediate Analysis? Start->Analysis Solid Store as Solid (HCl or TFA Salt) Storage->Solid Preferred Solution Solution Required? Storage->Solution If necessary HPLC HPLC Method Analysis->HPLC Solvent Solvent Selection Solution->Solvent DMSO DMSO (Avoid if possible) *Hygroscopic* Solvent->DMSO Short term MeOH Methanol/Water + 0.1% Formic Acid Solvent->MeOH Analytical Std HighPH High pH (10) Hybrid Column HPLC->HighPH Best Peak Shape LowPH Low pH (2) Ion Pairing (TFA) HPLC->LowPH Standard C18

Figure 2: Decision matrix for storage and analytical method selection.

References

  • Atmospheric Oxidation Mechanisms: Title: Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. Source:ACS Earth and Space Chemistry. URL:[Link]

  • Carbamate Formation Kinetics: Title: Reactions of CO2 with aqueous piperazine solutions: formation and decomposition of mono- and dicarbamic acids/carbamates. Source:International Journal of Greenhouse Gas Control.[2] URL:[Link]

  • Thermal Degradation Profiles: Title: Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.[3] Source:University of Texas at Austin / Energy Procedia. URL:[Link]

  • HPLC Troubleshooting & Detection: Title: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.[4] Source:Journal of Liquid Chromatography & Related Technologies. URL:[Link]

Sources

Reducing off-target hERG channel binding in piperazine drugs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: hERG Liability Mitigation in Piperazine Scaffolds

Ticket ID: #HG-PIPER-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Subject: Reducing off-target hERG channel binding in piperazine-based candidates

Introduction: The Piperazine Paradox

Welcome to the hERG Mitigation Support Center. You are likely here because your lead piperazine compound—while potent against its primary target—has flagged a dangerous


 (< 10 

M) in your hERG safety panel.

The Root Cause: Piperazines are privileged scaffolds in drug discovery, but they possess an intrinsic "hERG pharmacophore" liability. The secondary or tertiary nitrogen in the piperazine ring is typically basic (


). At physiological pH, this nitrogen is protonated.[1] This positive charge acts as a "potassium mimic," driving the molecule into the hERG central cavity where it engages in high-affinity cation-

interactions
with four Tyr652 residues and

-stacking
with four Phe656 residues [1].

This guide provides three modular workflows to troubleshoot and resolve this liability without killing your lead's primary potency.

Module 1: Structural Modification (SAR) Strategies

User Question: My piperazine analog has a hERG


 of 1.2 

M. How do I modify the core to improve safety margins?

Technical Solution: To detune hERG affinity, you must disrupt the pharmacophore triad: Basicity , Lipophilicity , and Planarity .

Strategy 1: Modulate the pKa (The "Electronic" Fix)

The most direct fix is to lower the


 of the piperazine nitrogen below 7.0, reducing the percentage of protonated species at physiological pH.
  • Protocol: Introduce electron-withdrawing groups (EWGs) adjacent to the basic nitrogen.

  • Mechanism: Inductive effects reduce electron density on the nitrogen, weakening the cation-

    
     interaction with Tyr652 [2].
    
Strategy 2: Steric Disruption (The "Shape" Fix)

hERG has a large, hydrophobic central cavity, but it is relatively flat. Introducing "3D-ness" or steric bulk can prevent the molecule from fitting into the binding pocket.

  • Protocol: Add substituents (e.g., methyl groups) directly onto the piperazine ring (C2 or C3 positions).

  • Mechanism: This forces the ring into a specific conformation that may clash with the pore walls or prevent the optimal orientation for

    
    -stacking with Phe656.
    
Strategy 3: Zwitterionic Design
  • Protocol: Append a carboxylic acid moiety.

  • Mechanism: The negative charge neutralizes the net cationic character and creates an electrostatic repulsion with the negative potential of the pore entrance, often abolishing hERG binding entirely [3].

Data Summary: Modification Impact Table

StrategyChemical ModificationMechanism of ActionRisk to Primary Potency
pKa Reduction Add Oxygen (Morpholine) or Fluorine near NReduces cation-

interaction with Tyr652
Low (often improves metabolic stability)
Lipophilicity Lower LogP (Add polar groups like -OH, -SO2)Reduces hydrophobic interaction with Phe656Low (improves solubility)
Steric Bulk C2-Methylation of piperazineSteric clash with pore residuesModerate (stereochemistry dependent)
Rigidification Spiro-cycles or bridged piperazinesEntropy penalty for bindingHigh (changes vector of substituents)
Visual Workflow: SAR Decision Tree

SAR_Decision_Tree Start High hERG Affinity (IC50 < 10 uM) Check_pKa Is Piperazine N pKa > 7.5? Start->Check_pKa Action_EWG Strategy A: Add adjacent EWG (F, O, Carbonyl) Check_pKa->Action_EWG Yes Check_LogP Is LogP > 3.5? Check_pKa->Check_LogP No Retest Retest hERG IC50 Action_EWG->Retest Action_Polar Strategy B: Reduce Lipophilicity (Add -OH, Pyridine) Check_LogP->Action_Polar Yes Action_Steric Strategy C: Add Steric Bulk (C2-Methylation) Check_LogP->Action_Steric No Action_Polar->Retest Action_Steric->Retest

Figure 1: Decision matrix for structural modification of piperazine scaffolds based on physicochemical properties.

Module 2: Assay Troubleshooting & Validation

User Question: My radioligand binding assay says the


 is >30 

M, but the Patch Clamp data shows 2

M. Which one do I trust?

Technical Solution: Trust the Patch Clamp. This discrepancy is a classic "State-Dependent Binding" artifact.

  • The Trap: Radioligand binding assays (using [3H]-dofetilide) are performed on cell homogenates where channels are static.

  • The Reality: Many piperazines are "Trapped Blockers." They require the channel to open before they can enter the pore. Once inside, they bind and get trapped when the activation gate closes [4].

  • The Fix: You must use a voltage-clamp protocol that cycles the channel through Open, Inactivated, and Closed states to detect these blockers.

Troubleshooting Protocol: Automated Patch Clamp (APC)

If you are observing variable data on your QPatch or SyncroPatch, verify these parameters:

  • Temperature: hERG kinetics are temperature-sensitive.[2][3] Screening at Room Temp (22°C) often underestimates potency compared to physiological temp (37°C) because channel gating is slower, giving the drug less access to the pore [5].

  • Voltage Protocol: Ensure your protocol includes a prepulse to open channels, followed by a repolarizing step to measure tail currents.

Visual Workflow: Functional Assay Logic

Patch_Clamp_Protocol Seal 1. Giga-Ohm Seal Formation Depol 2. Depolarization (+20mV for 2s) Opens Channel Seal->Depol Drug_Assoc 3. Drug Association (Open State) Depol->Drug_Assoc Gating Repol 4. Repolarization (-50mV) Tail Current Meas. Drug_Assoc->Repol Analysis 5. Analysis: Inhibition of Tail Current Repol->Analysis

Figure 2: Step-wise logic for voltage-clamp detection of state-dependent hERG blockers.

Module 3: In Silico Prediction & Modeling

User Question: Why did my docking model fail to predict this liability?

Technical Solution: Standard rigid docking often fails because the hERG pore is highly dynamic and solvation-dependent.

  • The "Induced Fit" Problem: The Tyr652/Phe656 residues can rotate to accommodate large ligands. Rigid receptors in docking miss this.

  • The Solvation Factor: Binding is often driven by the energy gain from releasing high-energy water molecules from the hydrophobic cavity.

  • Recommendation: Use 3D-QSAR (Quantitative Structure-Activity Relationship) models trained on piperazine-specific datasets rather than standard docking. Look for "Matched Molecular Pair" (MMP) analysis tools to predict

    
     based on small structural changes [6].
    

References

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels: targets for therapeutic drug discovery.[3][4][5][6][7] Nature 440, 463–469. Link

  • Jamieson, C., et al. (2006). Medicinal chemistry strategies to reduce hERG channel blockade. Current Opinion in Drug Discovery & Development. Link

  • Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs. Cardiovascular Research.[8] Link

  • Vandenberg, J. I., et al. (2012).[9] hERG K+ channels: structure, function, and clinical significance. Physiological Reviews. Link

  • Kirsch, G. E., et al. (2004).[3] Variability in the measurement of hERG potassium channel inhibition: effects of temperature and stimulus protocol. Journal of Pharmacological and Toxicological Methods. Link

  • Perry, M., et al. (2010).[9] Structural determinants of HERG channel block by clofilium and ibutilide. Molecular Pharmacology. Link

Sources

Gabriel Amine Synthesis: Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the Gabriel Amine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, during this classical yet often temperamental reaction. My goal is to provide not just procedural fixes, but a deeper understanding of the reaction's causality, enabling you to diagnose and resolve issues effectively. The Gabriel synthesis remains a valuable tool for creating primary amines without the over-alkylation byproducts common in other methods.[1][2][3][4] This guide is structured as a series of frequently asked questions that directly address common failure points in the experimental workflow.

Part 1: Troubleshooting the N-Alkylation of Phthalimide

The first critical step of the Gabriel synthesis is the SN2 reaction between the phthalimide anion and an alkyl halide.[3][5][6][7] Failures at this stage are a frequent source of poor overall yield.

Question: My N-alkylation reaction is slow or appears to have failed. What are the likely causes?

Answer: A sluggish or failed N-alkylation step typically points to one of four areas: the quality of the starting materials, the choice of base, the selection of the solvent, or the nature of your alkyl halide.

  • Starting Material Quality: Ensure your potassium phthalimide is anhydrous. While commercially available, it can absorb moisture, which will inhibit the reaction. If you are generating the potassium salt in situ from phthalimide and a base like potassium hydroxide or potassium carbonate, ensure the phthalimide is pure and the base is of high quality.[5][8] The pKa of phthalimide's N-H bond is approximately 8.3, making it acidic enough to be deprotonated by common bases.[2][4][5]

  • Base and Solvent Selection: The combination of base and solvent is critical for generating a sufficiently nucleophilic phthalimide anion and facilitating the SN2 reaction. Polar aprotic solvents are strongly recommended as they solvate the cation (K+) but not the phthalimide anion, increasing its nucleophilicity.[1][9]

    • Dimethylformamide (DMF) is widely considered the best choice of solvent for this step.[1][10][11] Other effective solvents include dimethyl sulfoxide (DMSO), acetonitrile, and hexamethylphosphoramide (HMPA).[10][11]

    • Using weaker bases like potassium carbonate (K₂CO₃) often requires heating and can be effective, especially under solvent-free mechanochemical conditions or in DMF.[12][13] Stronger bases like potassium hydride (KH) can also be used but require more stringent anhydrous conditions.[2][5]

  • Nature of the Alkyl Halide: The Gabriel synthesis is most effective for primary alkyl halides .[3][6]

    • Steric Hindrance: The phthalimide anion is a bulky nucleophile.[5] Consequently, the reaction fails or proceeds with very low yield for secondary alkyl halides and does not work for tertiary halides due to competing E2 elimination reactions.[5][6]

    • Leaving Group: The leaving group ability follows the trend I > Br > Cl. If you are using an alkyl chloride and experiencing low reactivity, consider converting it to the corresponding iodide in situ using a catalytic amount of potassium iodide (the Finkelstein reaction).[13]

Data Presentation: Common Conditions for N-Alkylation
BaseSolventTemperatureTypical SubstratesKey Considerations
Potassium Phthalimide (pre-formed)DMF25-90 °CPrimary Alkyl HalidesMost common and reliable method. DMF enhances reaction rate.[1][9]
K₂CO₃ / PhthalimideDMF80-120 °CPrimary Alkyl HalidesIn situ generation of the nucleophile; requires heating.[13]
KOH / PhthalimideEthanolRefluxPrimary Alkyl HalidesClassical method; base also used for salt formation.[1]
KH / PhthalimideTHF / DMF0-25 °CPrimary Alkyl HalidesRequires strict anhydrous conditions due to the reactivity of KH.[2][5]

Part 2: Troubleshooting the Deprotection Step

Once the N-alkylphthalimide is successfully synthesized, the final and often challenging step is the cleavage of the phthalimide group to release the desired primary amine. Low yields at this stage are frequently due to incomplete reaction or difficult purification.

Question: My final amine yield is low after deprotection with hydrazine. How can I improve this?

Answer: The Ing-Manske procedure, which uses hydrazine (NH₂NH₂) to cleave the N-alkylphthalimide, is the most common deprotection method due to its milder, non-acidic conditions.[10] However, several factors can lead to low yields.

  • Incomplete Reaction: The reaction with hydrazine hydrate, typically in refluxing ethanol, can sometimes be slow. Ensure you are using a sufficient excess of hydrazine (typically 1.1 to 2 equivalents) and allowing adequate reaction time. Monitoring the reaction by TLC to confirm the disappearance of the starting N-alkylphthalimide is crucial.

  • Workup and Purification Issues: The primary byproduct of this reaction is phthalhydrazide, which precipitates from the reaction mixture.[6]

    • Product Trapping: The desired amine can sometimes form a salt with the phthalhydrazide byproduct, reducing the yield of the free amine during extraction.[8]

    • Difficult Separation: Phthalhydrazide can be challenging to completely remove from the desired amine product.[6][14] A common purification issue is the contamination of the final product with this byproduct.[8][15] To mitigate this, after filtering the precipitated phthalhydrazide, the filtrate should be worked up carefully. An acidic wash can protonate the desired amine, allowing extraction of non-basic impurities, followed by basification and extraction of the free amine. Conversely, a basic wash (e.g., with 0.1 M NaOH) can help remove the phthalhydrazide as a salt into the aqueous phase.[8]

Experimental Workflow: Troubleshooting Low Deprotection Yield

Below is a logical workflow for diagnosing and solving issues during the deprotection step.

G Start Low Amine Yield After Hydrazine Deprotection TLC Analyze reaction mixture by TLC. Is N-alkylphthalimide consumed? Start->TLC Incomplete Reaction Incomplete TLC->Incomplete No Complete Reaction Complete TLC->Complete Yes IncreaseTime Increase reaction time and/or temperature. Incomplete->IncreaseTime IncreaseHydrazine Increase equivalents of hydrazine. Incomplete->IncreaseHydrazine Workup Investigate Workup/Purification Complete->Workup CheckpH Check pH during extraction. Is amine protonated/free base? Workup->CheckpH Wash Incorporate acidic or basic washes to remove byproduct. Workup->Wash Recrystallize Consider recrystallization of the final amine salt. CheckpH->Recrystallize

Caption: Troubleshooting workflow for hydrazine-mediated deprotection.

Question: Are there alternatives to hydrazine for the deprotection step?

Answer: Yes. While the Ing-Manske procedure is common, concerns over the harshness of the conditions and the difficulty in removing the phthalhydrazide byproduct have led to the development of several other methods.[6]

  • Acidic or Basic Hydrolysis: The original Gabriel synthesis used strong acid (e.g., H₂SO₄, HBr) or base (e.g., NaOH, KOH) for hydrolysis.[10] However, these methods require harsh conditions (high temperatures, long reaction times) and can lead to low yields or decomposition of sensitive substrates.[6][10][16]

  • Sodium Borohydride / Isopropyl Alcohol: A particularly mild method involves the use of sodium borohydride (NaBH₄) in isopropyl alcohol (IPA), followed by an acetic acid workup. This can be beneficial for substrates with sensitive functional groups.[10][17]

  • Alternative Reagents: Modern variations of the Gabriel synthesis sometimes employ alternatives to phthalimide, such as the sodium salt of saccharin or di-tert-butyl-iminodicarboxylate. These reagents are often more easily cleaved under milder conditions.[6]

Part 3: Protocols and Mechanistic Insights

Experimental Protocol: General Procedure for Gabriel Synthesis

Step 1: N-Alkylation of Potassium Phthalimide

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add potassium phthalimide (1.0 eq).

  • Add anhydrous DMF to the flask (approx. 5-10 mL per gram of phthalimide).

  • Add the primary alkyl halide (1.0-1.2 eq). If the halide is a chloride or less reactive bromide, add a catalytic amount of potassium iodide (0.1 eq).

  • Heat the mixture to 80-90 °C and stir until TLC analysis indicates the consumption of the starting materials (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and pour it into an excess of cold water to precipitate the N-alkylphthalimide.

  • Collect the solid product by vacuum filtration, wash with water, and dry thoroughly. The product can be recrystallized if necessary.

Step 2: Deprotection via the Ing-Manske Procedure

  • In a round-bottom flask, suspend the dried N-alkylphthalimide (1.0 eq) in ethanol (10-20 mL per gram).

  • Add hydrazine hydrate (1.5 eq) to the suspension.

  • Heat the mixture to reflux. The solid should dissolve and then a new precipitate (phthalhydrazide) will form. Monitor by TLC for the disappearance of the starting material (typically 1-3 hours).

  • Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.

  • Combine the filtrate and washings. Evaporate the solvent under reduced pressure.

  • Dissolve the residue in dilute HCl (e.g., 1 M) and wash with an organic solvent (e.g., dichloromethane) to remove any remaining non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., 4 M NaOH) until pH > 12.

  • Extract the liberated primary amine with an appropriate organic solvent (e.g., ether or dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the primary amine.

Mechanistic Insight: The Problem with Secondary Halides

The Gabriel synthesis relies on an SN2 reaction. With secondary alkyl halides, the steric bulk of both the phthalimide nucleophile and the substrate hinders the required backside attack. This allows the competing E2 elimination pathway to dominate, leading to the formation of an alkene instead of the desired N-alkylated product.

G cluster_0 Sₙ2 Pathway (Favored for 1° Halides) cluster_1 E2 Pathway (Dominates for 2°/3° Halides) Phth_SN2 Phthalimide⁻ TS_SN2 [Phth···CH₂(R)···X]⁻ Phth_SN2->TS_SN2 Backside Attack RX_SN2 R-CH₂-X RX_SN2->TS_SN2 Prod_SN2 Phth-CH₂-R TS_SN2->Prod_SN2 X⁻ leaves Phth_E2 Phthalimide⁻ (acts as base) Prod_E2 R₂C=CHR' + Phthalimide-H + X⁻ Phth_E2->Prod_E2 Abstracts β-proton RX_E2 R₂CH-CH(R')-X RX_E2->Prod_E2

Caption: Competing SN2 and E2 pathways in the Gabriel synthesis.

By understanding these common pitfalls and the chemical principles behind them, you can more effectively troubleshoot and optimize your Gabriel amine synthesis for higher yields and purity.

References

  • Gabriel Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Patsnap Eureka. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Retrieved February 22, 2026, from [Link]

  • Ashenhurst, J. (2025, June 5). The Gabriel Synthesis. Master Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved February 22, 2026, from [Link]

  • Khan, M. N. (2003). Suggested Improvement in the Ing−Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents. The Journal of Organic Chemistry, 68(22), 8431-8438.
  • The Organic Chemistry Tutor. (2016, December 27). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube. Retrieved February 22, 2026, from [Link]

  • Vedantu. (2025, June 23). Gabriel Phthalimide Synthesis: Steps, Diagram & NEET/JEE Tips. Retrieved February 22, 2026, from [Link]

  • Curley, O. M. S., McCormick, J. E., McElhinney, R. S., & McMurry, T. B. H. (2003). Intermediates in the Ing-Manske reaction. Arkivoc, 2003(13), 180-188.
  • Stode, T., et al. (2017). Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry, 13, 1783-1789.
  • ResearchGate. (2025, August 9). N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. Retrieved February 22, 2026, from [Link]

  • Reddit. (2023, June 23). Gabriel synthesis troubleshooting. r/Chempros. Retrieved February 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved February 22, 2026, from [Link]

  • Billman, J. H., & Harting, W. F. (1948). The Alkylation Reaction of the Gabriel Synthesis. Proceedings of the Indiana Academy of Science, 58, 109-111.
  • Chemistry LibreTexts. (2023, January 22). Gabriel synthesis. Retrieved February 22, 2026, from [Link]

  • L.S. College, Muzaffarpur. (2020, August 16). Gabriel synthesis. Retrieved February 22, 2026, from [Link]

  • Chemistry Steps. (2020, April 15). The Gabriel Synthesis. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). Method for solution-phase peptide synthesis.
  • ResearchGate. (2014, August 11). Can anyone help me with a Gabriel synthesis for making primary amine?. Retrieved February 22, 2026, from [Link]

  • Oreate AI Blog. (2026, January 19). Understanding the Gabriel Reaction: A Key to Primary Amine Synthesis. Retrieved February 22, 2026, from [Link]

Sources

Technical Support Center: Piperazine Dihydrochloride Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Hygroscopicity & Deliquescence in Piperazine Dihydrochloride Salts

Current Status: Online 🟢 | Ticket Volume: High | Lead Scientist: Dr. A. Vance

Welcome to the Stability Support Hub

You have reached the Tier-3 Technical Support for researchers handling Piperazine Dihydrochloride (


) . This salt is notorious for its deliquescent nature —it does not just get wet; it dissolves in its own sorbed moisture, creating a viscous, corrosive liquid that halts processing.

This guide is structured as a series of Troubleshooting Tickets addressing the three most critical failure modes: Characterization , Processing , and Formulation .

Ticket #001: "My sample turned into a liquid overnight."

Status: Open Category: Diagnostic & Characterization Root Cause: Critical Relative Humidity (CRH) Exceeded.

Expert Insight: The Thermodynamics of Deliquescence

Piperazine Dihydrochloride is an amine salt.[1][2] Its crystal lattice is held together by ionic interactions between the protonated piperazinium cation and the chloride anions. However, the hydration energy of the chloride ion is exceptionally high.

When the ambient Relative Humidity (RH) exceeds the salt's Critical Relative Humidity (CRH) , the Gibbs free energy change for dissolution becomes negative. The solid spontaneously adsorbs water vapor until it dissolves, forming a saturated solution.[3]

  • The Trap: Many researchers assume "Room Temperature" is safe. It is not. If your lab is at 55% RH and the salt's CRH is 45%, the sample will liquefy.

Protocol: Determining the CRH via Dynamic Vapor Sorption (DVS)

Do not guess the stability window. You must measure the exact CRH for your specific batch (impurities affect CRH).

Step-by-Step Workflow:

  • Preparation: Load 10–20 mg of Piperazine 2HCl into a DVS sample pan (quartz or metal).

  • Drying Cycle: Heat to 40°C at 0% RH for 60 minutes to establish dry mass (

    
    ).
    
  • Sorption Scan: Increase RH from 0% to 90% in 5% increments (isothermal at 25°C).

  • Equilibrium Criteria: Maintain each step until mass change (

    
    ) is < 0.002% per minute.
    
  • Analysis: Plot Mass Change (%) vs. RH.

    • The inflection point where mass shoots up exponentially is your CRH.

Data Visualization: The Deliquescence Decision Tree

DVS_Workflow Start Start: Sample Liquefaction DVS Run DVS Analysis (0-90% RH @ 25°C) Start->DVS Check Identify Inflection Point (CRH) DVS->Check LowCRH CRH < 40% Check->LowCRH Steep Uptake HighCRH CRH > 60% Check->HighCRH Gradual Uptake Action1 Strict Dry Room Required (Dew Point < -10°C) LowCRH->Action1 Action3 Switch to Monohydrate Form LowCRH->Action3 Long-term Fix Action2 Standard HVAC Sufficient HighCRH->Action2

Figure 1: Decision logic based on Dynamic Vapor Sorption (DVS) data. If CRH is below ambient humidity, engineering controls or salt-form changes are mandatory.

Ticket #002: "The powder is sticking to the tablet punch."

Status: In Progress Category: Processing & Excipient Compatibility Root Cause: Micro-deliquescence and Salt Disproportionation.

Expert Insight: The Magnesium Stearate Incompatibility

This is the most common formulation error. You are likely using Magnesium Stearate (MgSt) as a lubricant.

  • The Mechanism: MgSt is basic. Piperazine 2HCl is acidic.[1][4][5] In the presence of microscopic moisture, they react. The MgSt strips HCl from the piperazine salt, forming Magnesium Chloride (

    
    ) .
    
  • The Failure:

    
     is extremely hygroscopic (more so than the drug). It acts as a moisture magnet, causing the tablet to become sticky and chemically unstable (releasing free piperazine base, which is volatile).
    
Troubleshooting Guide: Processing Parameters
ParameterStandard Setting (Fail)Optimized Setting (Pass)Rationale
Lubricant Magnesium StearateSodium Stearyl Fumarate (SSF) or Stearic AcidAvoids alkaline disproportionation and

formation [1].
Filler Microcrystalline Cellulose (MCC)Mannitol (Spray Dried) MCC holds moisture (5% water content); Mannitol is non-hygroscopic.
Glidant NoneColloidal Silicon Dioxide (1-2%) Acts as a "moisture scavenger" and coats particles to prevent bridging.
HVAC 45-55% RH< 30% RH Must remain below the salt's CRH during open handling.
Protocol: Hydrophobic Shielding (Dry Coating)

If you cannot change the salt form, you must coat the particles before tableting.

  • Blend: Mix Piperazine 2HCl with 1.0% w/w hydrophobic Colloidal Silica (e.g., Aerosil R972).

  • Shear: Use high-shear mixing for 5 minutes. This drives the silica into the surface pores of the piperazine crystals.

  • Result: This increases the contact angle, delaying water uptake during the critical minutes of processing.

Ticket #003: "We need a shelf-stable product for Zone IV (Hot/Humid)."

Status: Escalated Category: Crystal Engineering & Polymorphism Root Cause: The anhydrous form is thermodynamically unstable in humid air.

Expert Insight: Hydrate as a Shield

Fighting nature requires energy. Instead of fighting moisture, embrace it . The anhydrous form (


) will always try to pull water from the air to lower its lattice energy. The Monohydrate form (

)
has already satisfied this thermodynamic demand.
  • Strategy: Intentionally crystallize or convert the API to the monohydrate form. It is less hygroscopic because the crystal lattice sites for water are already occupied [2].

Protocol: Controlled Crystallization of the Monohydrate
  • Dissolution: Dissolve anhydrous Piperazine 2HCl in Ethanol/Water (90:10 v/v) at 60°C.

  • Cooling: Cool slowly to 10°C at a rate of 5°C/hour.

  • Seeding: If available, seed with monohydrate crystals at 35°C.

  • Isolation: Filter and dry at 40°C (do not exceed 60°C, or you risk dehydrating it back to the unstable anhydrous form).

Mechanism of Stabilization

Stability_Pathway Anhydrous Anhydrous Salt (High Lattice Energy) Unstable Deliquescent State (Liquid Solution) Anhydrous->Unstable + H2O (Uncontrolled) Hydrate Monohydrate Form (Stable Lattice) Anhydrous->Hydrate Controlled Crystallization Moisture Ambient Moisture Moisture->Anhydrous Hydrate->Unstable High Resistance

Figure 2: Thermodynamic pathways. The anhydrous form is a "metastable" state in humid air, prone to liquefaction. The monohydrate represents a thermodynamic energy well, offering resistance to further moisture uptake.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel packets in the final bottle? A: Yes, but calculate the capacity carefully. Use Molecular Sieve sachets rather than silica gel if you need to reach near-zero humidity. However, be warned: if you use the Monohydrate form, powerful desiccants might strip the crystal water, reverting it to the unstable anhydrous form. For the Monohydrate, use silica gel equilibrated to ~20% RH.

Q: Why does my salt smell like fish (amine) after storage? A: This indicates disproportionation . Moisture has allowed the HCl to dissociate or react with excipients (like carbonates or stearates), releasing the free Piperazine base. The base is volatile and odorous. Check your excipient compatibility immediately (See Ticket #002).

Q: Is there a specific capsule shell recommended? A: Do not use Gelatin capsules. Gelatin contains 13-16% water, which will migrate into the hygroscopic Piperazine salt, causing the capsule to become brittle and the salt to liquefy. Use HPMC (Hypromellose) capsules, which have low moisture content (<5%).

References

  • Guerrieri, P. et al. (2010). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation. Pharmaceutical Research.

  • Hiendrawan, S. et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Pharmaceutics.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4837, Piperazine.

  • Occupational Safety and Health Administration (OSHA). (2021). Piperazine Dihydrochloride Chemical Sampling Information.

Sources

Technical Support Center: Optimization of Linker Length for Dopamine D3 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the optimization of linker length for achieving dopamine D3 receptor (D3R) selectivity. The high degree of homology between the D2 and D3 receptors, particularly within the orthosteric binding site, presents a significant challenge in developing selective ligands.[1][2][3] The linker region of bitopic or bivalent ligands plays a crucial role in navigating this challenge by interacting with a secondary binding pocket (SBP), which is less conserved between the two receptor subtypes.[1][4]

I. Frequently Asked Questions (FAQs)

Q1: Why is linker length so critical for D3R selectivity?

A1: The selectivity of many D3R ligands is not solely determined by the primary pharmacophore that binds to the highly conserved orthosteric binding site (OBS).[1][4] Instead, selectivity is often achieved through a bitopic mechanism where a secondary pharmacophore, connected via a linker, engages a less-conserved secondary binding pocket (SBP).[1][4] The length and flexibility of this linker are critical because they dictate the ability of the secondary pharmacophore to optimally orient itself within the SBP of the D3R, while simultaneously being unable to achieve a favorable conformation for binding to the corresponding region in the D2R. An inappropriate linker length can lead to a loss of affinity, a reduction in selectivity, or even a switch in the pharmacological profile of the compound.

Q2: What is the typical range of linker lengths that have been successful for D3R selectivity?

A2: While there is no "one-size-fits-all" answer, structure-activity relationship (SAR) studies have shown that linkers of varying lengths can confer D3R selectivity. The optimal length is highly dependent on the specific chemical scaffolds of the primary and secondary pharmacophores. For instance, in some series of 4-phenylpiperazine derivatives, a linker of a specific length is crucial for achieving high D3R affinity and selectivity.[1] It is essential to systematically explore a range of linker lengths (e.g., from 2 to 8 atoms) during the initial stages of a medicinal chemistry campaign.

Q3: How does linker rigidity or flexibility impact D3R selectivity?

A3: Both flexible and rigid linkers have been successfully employed in the design of D3R-selective ligands.

  • Flexible linkers , such as alkyl chains, offer the advantage of allowing the ligand to adopt multiple conformations, potentially increasing the likelihood of finding a favorable binding pose.[5] However, this flexibility can also come at an entropic cost upon binding and may allow for off-target interactions.

  • Rigid linkers , such as those incorporating cyclic systems or double bonds, can pre-organize the ligand into a conformation that is more favorable for binding to the D3R, potentially leading to higher affinity and selectivity.[6][7] However, a rigid linker that enforces an incorrect conformation will be detrimental to binding. The choice between a flexible and rigid linker is a key consideration in the design process and often requires empirical testing.[5][6]

Q4: Can the linker itself interact with the receptor and influence pharmacology?

A4: Absolutely. The linker is not merely a passive spacer. It can form hydrogen bonds, and hydrophobic or other interactions with amino acid residues in the linker-binding region of the receptor. These interactions can significantly contribute to the overall binding affinity and selectivity of the ligand.[8][9][10] Furthermore, the composition of the linker can influence the physicochemical properties of the molecule, such as solubility and membrane permeability, which are critical for its drug-like properties.[11][12]

II. Troubleshooting Experimental Workflows

This section provides troubleshooting guidance for common issues encountered during the experimental evaluation of linker-modified D3R ligands.

Problem 1: Low binding affinity for the D3 receptor across all linker lengths tested.

Potential Cause Troubleshooting Step
Inappropriate Primary or Secondary Pharmacophore Ensure that the chosen primary and secondary pharmacophores have at least moderate intrinsic affinity for the D3R. If the individual components are very weak binders, it is unlikely that simply connecting them with a linker will result in a high-affinity ligand.
Incorrect Linker Attachment Points The vector and attachment points of the linker on both pharmacophores are critical. If the linker is attached at a position that disrupts key interactions of the pharmacophores with the receptor, a loss of affinity will be observed. Utilize molecular modeling to guide the selection of attachment points.
Steric Hindrance The linker or the secondary pharmacophore may be sterically clashing with residues in the binding pocket. Consider synthesizing analogs with smaller or more conformationally restricted linkers.
Poor Compound Solubility The compound may be precipitating out of the assay buffer, leading to an artificially low measured affinity. Assess the aqueous solubility of your compounds and consider using a co-solvent if necessary, ensuring it does not interfere with the assay.

Problem 2: High affinity for both D2 and D3 receptors, resulting in poor selectivity.

Potential Cause Troubleshooting Step
Suboptimal Linker Length The current linker length may allow for favorable binding to both D2R and D3R. Systematically synthesize and test analogs with both shorter and longer linkers to identify the optimal length for D3R selectivity.
Linker is Too Flexible A highly flexible linker may allow the secondary pharmacophore to adopt a conformation that can be accommodated by the SBP of both receptors. Introduce rigidity into the linker by incorporating cyclic systems (e.g., cyclopentyl, cyclohexyl) or double bonds.[7]
Secondary Pharmacophore is Not Selective The secondary pharmacophore itself may have significant affinity for a region on the D2R. Consider modifying the secondary pharmacophore to introduce steric bulk or electronic features that are favorable for D3R binding but unfavorable for D2R binding.
Bitopic Engagement is Not Achieved The ligand may be binding in a "monotopic" fashion, with only the primary pharmacophore engaging the OBS. This can be investigated through computational docking studies or by synthesizing analogs where the secondary pharmacophore is truncated.

Problem 3: Inconsistent or non-reproducible results in functional assays.

Potential Cause Troubleshooting Step
Assay Conditions Not Optimized Ensure that the assay conditions (e.g., cell density, incubation time, reagent concentrations) are optimized and consistently applied. For functional assays measuring G-protein activation or β-arrestin recruitment, the kinetics of the response can vary between ligands.[8][9][10]
Ligand Degradation The compound may be unstable in the assay buffer or susceptible to metabolism by the cells. Assess the chemical stability of your compounds under the assay conditions.
Complex Pharmacology (e.g., partial agonism, biased agonism) The ligand may not be a simple antagonist or agonist. It could be a partial agonist or a biased agonist, preferentially activating certain downstream signaling pathways. A comprehensive pharmacological characterization, including concentration-response curves for multiple signaling readouts (e.g., G-protein activation, β-arrestin recruitment), is necessary to understand its functional profile.[8][9][10]
Off-Target Effects At higher concentrations, the ligand may be interacting with other receptors or cellular components, leading to confounding results. Determine the selectivity of your lead compounds against a panel of other relevant GPCRs and ion channels.

III. Key Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for D2R and D3R Affinity

This protocol is a standard method for determining the binding affinity (Ki) of test compounds for the D2 and D3 receptors.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing either human D2R or D3R.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone or [³H]-methylspiperone), and the membrane preparation.[13][14]

    • Add a range of concentrations of the unlabeled test compound.

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known D2/D3 antagonist like haloperidol or butaclamol).[13][15]

  • Incubation and Termination:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[13]

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Data Acquisition and Analysis:

    • Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the test compound concentration and fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]

Protocol 2: β-Arrestin Recruitment Assay for Functional Characterization

This assay measures the ability of a ligand to promote the interaction between the receptor and β-arrestin, a key event in GPCR signaling and desensitization.

Step-by-Step Methodology:

  • Cell Line and Reagents:

    • Use a commercially available cell line that co-expresses the D3R fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment of the enzyme.

    • Prepare a stock solution of the test compound and a known D3R agonist (e.g., quinpirole) as a positive control.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and incubate overnight.

    • Add varying concentrations of the test compound or the reference agonist to the wells.

    • Incubate for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection:

    • Add the detection reagents, which contain the substrate for the reporter enzyme.

    • Incubate to allow for the enzymatic reaction to proceed, which generates a chemiluminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal as a function of the log of the ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the test compound. The Emax is often expressed as a percentage of the response to the reference agonist.

IV. Visualizations

G cluster_ligand Bitopic Ligand cluster_receptor Dopamine D3 Receptor (7TM) PP Primary Pharmacophore (PP) Linker Linker PP->Linker OBS Orthosteric Binding Site (OBS) (Highly Conserved with D2R) PP->OBS High Affinity Binding SP Secondary Pharmacophore (SP) Linker->SP SBP Secondary Binding Pocket (SBP) (Less Conserved) Linker->SBP Length & Rigidity Dependent SP->SBP Selectivity-Determining Interaction

Caption: Bitopic ligand binding to the D3R.

G cluster_0 Ligand Design & Synthesis cluster_1 In Vitro Screening cluster_2 Analysis & Optimization start Define PP & SP Scaffolds synth Synthesize Linker Variants (Vary Length & Rigidity) start->synth binding D2/D3 Binding Assays (Determine Ki & Selectivity) synth->binding functional Functional Assays (e.g., β-Arrestin, cAMP) binding->functional Selective Hits sar Establish SAR functional->sar modeling Computational Modeling (Docking & MD Simulations) sar->modeling optimization Lead Optimization modeling->optimization optimization->synth Iterate

Sources

Technical Support Center: Minimizing Oxidation of Primary Amine Tails During Storage

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Preserving Primary Amine Integrity

Welcome to our dedicated guide for researchers, scientists, and drug development professionals. This resource provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to help you mitigate the oxidative degradation of compounds containing primary amine functionalities. As Senior Application Scientists, we understand that maintaining the purity and stability of your materials is paramount to the success and reproducibility of your experiments. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower your decision-making.

Troubleshooting Guide: Diagnosing and Resolving Amine Degradation

Encountering unexpected results or changes in your material's appearance can be a significant setback. This section is designed to help you quickly diagnose potential oxidation-related issues and take corrective action.

Observed ProblemPotential Cause(s)Recommended Action & Scientific Rationale
Discoloration (e.g., turning yellow or brown) Oxidation due to air exposure. Primary amines can oxidize to form colored impurities like nitroso or nitro compounds, or undergo polymerization.[1] This is often the first visible sign of degradation.Action: Discard the discolored amine as its purity is compromised. For future storage, ensure the container is purged with an inert gas (e.g., argon or nitrogen) before sealing tightly.[2] Rationale: Inert gas displaces atmospheric oxygen, a key reactant in the oxidation cascade. Storing in a dark place also prevents light-catalyzed degradation.[1][2]
Formation of a precipitate Reaction with atmospheric CO₂ or moisture; or polymerization. Amines can react with carbon dioxide to form carbamate salts, or with moisture, which can facilitate degradation pathways.[1]Action: The product should not be used as the precipitate indicates contamination or degradation.[1] Review your storage protocol. Rationale: Using tightly sealed containers made of appropriate materials like amber glass or high-density polyethylene (HDPE) prevents ingress of atmospheric components.[3] A dry storage environment, potentially using desiccants, is crucial as amines are often hygroscopic.[3]
Inconsistent experimental results or loss of compound activity Degradation of the amine. The primary amine is often a critical functional group for biological activity or chemical reactivity. Its oxidation leads to the formation of impurities and a reduction in the concentration of the active molecule.Action: Verify the purity of your amine stock using an appropriate analytical method such as NMR, GC-MS, or HPLC.[1] Compare the results to a fresh or reference sample. Rationale: Quantitative analysis confirms the integrity of the material. Establishing a routine quality control check for sensitive compounds can prevent the use of degraded materials in critical experiments, saving time and resources.
Noticeable change in odor Formation of volatile degradation byproducts. The oxidation of primary amines can lead to the formation of smaller, more volatile compounds with distinct odors, indicating that the original compound has broken down.[1]Action: Handle the material in a chemical fume hood and consider its disposal according to your institution's safety protocols.[1] Rationale: A change in odor is a strong qualitative indicator of chemical decomposition. The byproducts may be more hazardous than the parent compound, necessitating careful handling.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and storage of primary amines to prevent oxidation.

Q1: What are the primary drivers of primary amine oxidation during storage?

A1: The primary drivers are exposure to oxygen (air) , light , and elevated temperatures .[2] Metal ions, often present as trace impurities, can also catalyze oxidative processes.[4] Amines contain a lone pair of electrons on the nitrogen atom, making them susceptible to oxidation.[5] The process can be initiated by atmospheric oxygen, leading to a cascade of reactions that can form imines, aldehydes, ketones, and other degradation products.[6][7]

Q2: What are the ideal storage conditions for sensitive primary amines?

A2: Optimal storage requires a multi-faceted approach to control the environment. The key is to minimize exposure to the degradation drivers mentioned above.

ParameterRecommendationScientific Rationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[2][8]Displaces oxygen, preventing the initiation of autoxidation, which is a primary degradation pathway.[9]
Temperature Store in a cool environment, generally below 30°C (86°F).[3] For highly sensitive compounds, refrigeration or freezing is recommended.[2]Reduces the rate of chemical reactions, including oxidation.[2] Lower temperatures also minimize volatility.[3]
Light Store in amber or opaque containers in a dark location.[1][2]Prevents photo-oxidation, where light energy can generate free radicals and accelerate degradation.
Moisture Store in a dry environment. Use tightly sealed containers. Consider storage in a desiccator.Amines can be hygroscopic; absorbing moisture can lead to hydrolysis and the formation of byproducts.[3]
Q3: Which container materials are best for storing primary amines?

A3: The choice of container is critical to prevent contamination and degradation. Recommended materials include amber glass and high-density polyethylene (HDPE) .[3] Containers should have tight-sealing caps, preferably with a PTFE (Teflon) liner, to ensure an airtight and moisture-proof seal. Always use clear and accurate labeling to prevent accidental misuse.[10]

Q4: Can antioxidants be used to stabilize primary amines?

A4: Yes, antioxidants can be effective. They work by interrupting the degradation process, typically by scavenging free radicals.[8][11] Common classes include:

  • Hindered Phenolics: Such as Butylated Hydroxytoluene (BHT). They act as primary antioxidants by donating a hydrogen atom to neutralize free radicals.[8][12]

  • Aromatic Amines: Derivatives of aromatic secondary amines can be very effective but may cause discoloration, making them more suitable for industrial applications than for pharmaceutical development where product appearance is critical.[12][13]

  • Metal Passivators/Chelators: These can be added to bind metal ions that could otherwise catalyze oxidation.[12]

The choice and concentration of an antioxidant must be carefully evaluated to ensure it does not interfere with downstream applications.

Q5: How should I handle a newly received primary amine before placing it in long-term storage?

A5: Upon receipt, it is best practice to aliquot the material into smaller, single-use quantities. This minimizes the number of times the main stock container is opened, reducing repeated exposure to air and moisture. Follow the protocol outlined below for proper preparation.

Visualizing the Workflow and Mechanism

To better illustrate the concepts discussed, the following diagrams provide a visual guide to the decision-making process for storage and the chemical mechanism of oxidation.

storage_workflow receive Receive Primary Amine Compound assess Assess Sensitivity (Check MSDS/Literature) receive->assess high_sens High Sensitivity assess->high_sens Sensitive? low_sens Low Sensitivity assess->low_sens Stable? aliquot Aliquot into smaller, single-use vials high_sens->aliquot seal Seal tightly with PTFE-lined caps low_sens->seal inert Purge with Inert Gas (Argon/Nitrogen) aliquot->inert inert->seal store_cold Store in Dark, Cold (Refrigerator/Freezer) seal->store_cold store_cool Store in Dark, Cool, Dry Place seal->store_cool use Use in Experiment store_cold->use store_cool->use oxidation_mechanism cluster_0 Initiation cluster_1 Propagation cluster_2 Further Oxidation/Side Reactions Amine R-CH₂-NH₂ (Primary Amine) Radical Amine Radical Cation Amine->Radical + O₂ / - H⁺ Initiator O₂, Light, Metal Ions Imine R-CH=NH (Imine) Radical->Imine - H⁺ Aldehyde R-CHO (Aldehyde) + NH₃ Imine->Aldehyde + H₂O (Hydrolysis) Degradation Colored Byproducts, Polymers, Acids Imine->Degradation Aldehyde->Degradation

Caption: Simplified mechanism of primary amine oxidation.

Experimental Protocols

Protocol 1: Preparing a Primary Amine for Long-Term Storage

This protocol describes the best practice for aliquoting and storing a sensitive primary amine to maximize its shelf-life.

  • Preparation: Work in a clean, dry environment, preferably in a fume hood or glove box with low humidity. Assemble the required number of appropriately sized amber glass vials with PTFE-lined screw caps.

  • Aliquoting: Carefully transfer the desired amount of the primary amine from the main stock container into each vial. Work quickly to minimize exposure to the atmosphere.

  • Inert Gas Purge: Insert a long needle connected to a source of dry argon or nitrogen gas into the vial. The needle tip should be below the level of the vial opening but above the surface of the amine.

  • Flushing: Allow a gentle stream of the inert gas to flow into the vial for 30-60 seconds. This displaces the heavier air from the headspace.

  • Sealing: While the inert gas is still flowing, quickly and tightly seal the vial with its cap.

  • Labeling: Clearly label each vial with the compound name, concentration, date, and storage conditions.

  • Storage: Immediately place the sealed vials in the designated dark, cold storage location (e.g., a -20°C freezer).

Protocol 2: Rapid Quality Control by Thin-Layer Chromatography (TLC)

TLC is a quick, qualitative method to check for the presence of gross impurities that may have formed due to oxidation.

  • Sample Preparation: Prepare a dilute solution of your primary amine in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane). Prepare a similar solution from a trusted reference or freshly opened sample, if available.

  • Spotting: Using a capillary tube, spot a small amount of each solution onto a TLC plate (e.g., silica gel). Keep the spots small and well-separated.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase. The choice of solvent system will depend on the polarity of your amine.

  • Visualization: After the solvent front has reached the top of the plate, remove it and let it dry. Visualize the spots under a UV lamp. If the compound is not UV-active, use a staining agent (e.g., potassium permanganate or ninhydrin for primary amines).

  • Analysis: A pure compound should appear as a single, well-defined spot. The presence of additional spots, especially near the baseline (polar impurities) or streaking, can indicate degradation. [14]Compare the TLC profile of your stored sample to the reference sample.

By implementing these storage strategies and quality control checks, you can significantly reduce the risk of primary amine oxidation, ensuring the integrity of your materials and the reliability of your research.

References

  • ResearchGate. (n.d.). Proposed mechanism for the oxidation of a primary amine by an amine...
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • ACS Publications. (2016, May 13). Cα–H Oxidations of Amines to Amides: Expanding Mechanistic Understanding and Amine Scope through Catalyst Development. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • (n.d.). Oxidation of Amines. Retrieved from [Link]

  • (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amine oxidases and their inhibitors: what can they tell us about neuroprotection and the development of drugs for neuropsychiatric disorders?. Retrieved from [Link]

  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?. Retrieved from [Link]

  • OUCI. (n.d.). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]

  • Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation.
  • MDPI. (2022, January 21). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]

  • Wellt Chemicals. (2025, September 28). Primary and Secondary Antioxidants: An Overview. Retrieved from [Link]

  • (2001, November 15). Protective activity of aromatic amines and imines against oxidative nerve cell death. Retrieved from [Link]

  • ACS Publications. (1970, May 1). Thin-layer chromatography of amine oxidation products. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • PubMed. (2015, December 15). Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • MDPI. (2020, January 2). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • (2021, August 13). Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). Retrieved from [Link]

  • (n.d.). Understanding and mitigating amine oxidation caused by NO₂ in scrubbing to capture CO₂. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Methyl vs. 3-Chlorophenylpiperazine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology

Phenylpiperazine derivatives represent a versatile and extensively studied class of compounds in medicinal chemistry, primarily due to their ability to interact with a wide range of neurotransmitter receptors, particularly those in the serotonin (5-HT) and dopamine (D) systems. The core structure, a piperazine ring attached to a phenyl group, serves as a privileged scaffold for the development of centrally acting agents. The nature and position of substituents on the phenyl ring dramatically influence the affinity, selectivity, and functional activity of these ligands, making them a rich area for structure-activity relationship (SAR) studies.

This guide provides a comparative analysis of two meta-substituted phenylpiperazine ligands: 3-methylphenylpiperazine and 3-chlorophenylpiperazine (mCPP). While extensive data exists for the well-characterized mCPP, a comprehensive profile for 3-methylphenylpiperazine is less documented in publicly available literature. This guide will synthesize the available experimental data, highlight the known pharmacological properties of mCPP, and draw inferences on the likely effects of the 3-methyl substitution based on general SAR principles for this chemical class. We will delve into their receptor binding profiles, functional activities, and the experimental methodologies used to elucidate these properties.

Comparative Pharmacological Profiles

The substitution at the meta (3-position) of the phenyl ring with either a small, electron-donating methyl group or an electron-withdrawing, larger chloro group can significantly alter the ligand's interaction with its biological targets.

3-Chlorophenylpiperazine (mCPP): A Promiscuous Serotonergic Agent

meta-Chlorophenylpiperazine is a psychoactive compound that has been extensively used as a research tool to probe the function of the serotonin system.[1][2] It is known to be a non-selective serotonergic agent, binding to a multitude of 5-HT receptor subtypes, often with high affinity.[3] mCPP also exhibits affinity for the serotonin transporter (SERT) and can act as a serotonin releasing agent.[3][4][5] Its complex pharmacology, characterized by agonist, partial agonist, and antagonist activities at different receptors, leads to a wide range of physiological and behavioral effects, including anxiety, headaches, and changes in mood.[1][6]

3-Methylphenylpiperazine: An Underexplored Analog

Direct and comprehensive experimental data for 1-(3-methylphenyl)piperazine is sparse in the scientific literature. Much of the available information pertains to more complex molecules that incorporate the 1-(3-methylphenyl)piperazine moiety.[7][8] Based on general SAR trends for phenylpiperazines, the 3-methyl substitution, being less electron-withdrawing and smaller than a chloro group, is expected to confer a different receptor binding and functional profile compared to mCPP. For instance, studies on related methyl-substituted phenylpiperazines, such as the para-methyl analog, indicate a propensity for serotonin-releasing activity with low potency as a dopamine reuptake inhibitor.[9] However, a direct extrapolation to the 3-methyl isomer should be made with caution.

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the available binding affinity data (Ki, in nM) for mCPP at various human serotonin and dopamine receptors. A corresponding column for 3-methylphenylpiperazine is included to highlight the current data gap.

Receptor3-Chlorophenylpiperazine (mCPP) Ki (nM)3-Methylphenylpiperazine Ki (nM)
Serotonin Receptors
5-HT1ASignificant Affinity[1]Data Not Available
5-HT1BSignificant Affinity[1]Data Not Available
5-HT1DSignificant Affinity[1]Data Not Available
5-HT2A32.1[1]Data Not Available
5-HT2B28.8[1]Data Not Available
5-HT2C3.4[1]Data Not Available
5-HT3Significant Affinity[1]Data Not Available
5-HT7Significant Affinity[1]Data Not Available
SERT202-432[1]Data Not Available
Dopamine Receptors
D1Some Affinity[10]Data Not Available
D2>1000[11][12]Data Not Available
D3Moderate Affinity[10]Data Not Available
D4Data Not AvailableData Not Available

Functional Activity Profile

LigandReceptorFunctional Activity
3-Chlorophenylpiperazine (mCPP) 5-HT1AAgonist[1]
5-HT1BAgonist[1]
5-HT2APartial Agonist[1]
5-HT2BAntagonist[1]
5-HT2CPartial Agonist[1]
SERTReuptake Inhibitor / Releasing Agent[3][5]
3-Methylphenylpiperazine VariousData Not Available

Causality Behind Experimental Choices in SAR Studies

The choice of substituents in SAR studies is a deliberate process aimed at systematically probing the chemical space around a pharmacophore to understand how molecular properties influence biological activity.

  • Electronic Effects: The comparison between a methyl group (electron-donating) and a chloro group (electron-withdrawing) at the meta position allows researchers to investigate the influence of the phenyl ring's electron density on receptor interaction. This can affect properties like the basicity of the distal piperazine nitrogen, which is often crucial for forming a salt bridge with an acidic residue (e.g., aspartate) in the receptor binding pocket.

  • Steric Effects: The chloro atom is larger than a methyl group. This difference in size can probe the steric tolerance of the binding pocket. A bulkier substituent may lead to a decrease in affinity if the pocket is constrained, or it could introduce new, favorable van der Waals interactions.

  • Lipophilicity: Both substituents increase the lipophilicity of the parent phenylpiperazine molecule, which can influence its ability to cross the blood-brain barrier and its overall pharmacokinetic profile.

Experimental Protocols

To determine the binding affinities and functional activities presented above, several key in vitro assays are employed. The following are detailed, step-by-step methodologies for these experiments.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a ligand for a receptor by assessing its ability to compete with a radiolabeled ligand known to bind to the target receptor.

Workflow Diagram:

G prep Prepare cell membranes expressing the target receptor incubation Incubate membranes, radioligand, and competitor at a defined temperature and time to reach equilibrium prep->incubation radioligand Prepare radioligand solution (e.g., [3H]spiperone for D2 receptors) radioligand->incubation competitor Prepare serial dilutions of the test compound (e.g., mCPP) competitor->incubation filtration Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters incubation->filtration wash Wash filters with ice-cold buffer to remove non-specifically bound radioligand filtration->wash counting Quantify radioactivity on filters using a scintillation counter wash->counting analysis Analyze data to determine IC50 and calculate Ki using the Cheng-Prusoff equation counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT2C receptor).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • Add a fixed concentration of the appropriate radioligand (typically at or below its Kd value).

    • Add increasing concentrations of the unlabeled test compound (the "competitor").

    • For determining non-specific binding, a separate set of wells should contain the membranes, radioligand, and a high concentration of a known, non-radiolabeled ligand for the target receptor.

    • For determining total binding, wells should contain only the membranes and the radioligand.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filter discs in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay (for determining functional agonism)

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation by an agonist.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Agonist Binding G_protein_inactive G-Protein (GDP-bound) G_protein_active G-Protein ([35S]GTPγS-bound) G_protein_inactive->G_protein_active GDP/[35S]GTPγS Exchange GPCR_active->G_protein_inactive Coupling Effector Effector (e.g., Adenylyl Cyclase) G_protein_active->Effector Signaling

Caption: GPCR activation and G-protein signaling in a GTPγS assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare cell membranes expressing the GPCR of interest as described for the radioligand binding assay.

    • Prepare an assay buffer containing HEPES, MgCl2, NaCl, and GDP. The presence of GDP is crucial for maintaining the G-protein in its inactive state prior to agonist stimulation.

    • Prepare a solution of [35S]GTPγS.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer containing GDP and the cell membranes.

    • Add increasing concentrations of the test compound (potential agonist).

    • For basal binding, add only the vehicle.

    • For non-specific binding, add a high concentration of unlabeled GTPγS.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding [35S]GTPγS to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) with gentle shaking.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters, similar to the binding assay, to separate bound from free [35S]GTPγS.

    • Wash the filters with ice-cold buffer.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific [35S]GTPγS binding by subtracting non-specific binding from the total binding at each agonist concentration.

    • Plot the specific binding against the agonist concentration to generate a dose-response curve.

    • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist).

cAMP Accumulation Assay (for Gs- and Gi-coupled receptor activity)

This assay measures the intracellular concentration of cyclic AMP (cAMP), a second messenger whose production is modulated by the activation of Gs (stimulatory) and Gi (inhibitory) coupled GPCRs.

Workflow Diagram:

G cell_seeding Seed cells expressing the target GPCR in a 96-well plate cell_culture Culture cells overnight cell_seeding->cell_culture compound_addition Add test compound (agonist/antagonist) cell_culture->compound_addition stimulation For Gi-coupled receptors, stimulate with forskolin to increase basal cAMP levels compound_addition->stimulation incubation Incubate for a defined period stimulation->incubation cell_lysis Lyse the cells to release intracellular cAMP incubation->cell_lysis cAMP_detection Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) cell_lysis->cAMP_detection data_analysis Analyze data to determine EC50/IC50 cAMP_detection->data_analysis

Caption: Workflow for a cell-based cAMP accumulation assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate cells expressing the target receptor in a 96-well plate and culture overnight.

  • Assay Procedure:

    • Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Pre-incubate the cells with the test compound (if testing for antagonist activity).

    • Add the agonist at various concentrations. For Gi-coupled receptors, co-stimulate with an adenylyl cyclase activator like forskolin.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells according to the kit manufacturer's instructions.

    • Measure the cAMP concentration in the cell lysates using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the experimental samples from the standard curve.

    • Plot the cAMP concentration against the log of the agonist concentration to determine EC50 for agonists or IC50 for antagonists.

Conclusion

The comparative SAR of 3-methylphenylpiperazine and 3-chlorophenylpiperazine highlights the profound impact of subtle chemical modifications on the pharmacological profile of a ligand. While 3-chlorophenylpiperazine (mCPP) is a well-characterized, non-selective serotonergic agent with a complex functional profile, the precise pharmacological properties of 3-methylphenylpiperazine remain largely uncharacterized in the public domain. Based on general SAR principles, the substitution of a chloro group with a methyl group is expected to alter the electronic and steric properties of the ligand, likely resulting in a different receptor binding and functional activity profile. Further experimental investigation using the standardized protocols outlined in this guide is necessary to fully elucidate the SAR of 3-methylphenylpiperazine and to enable a direct and comprehensive comparison with its 3-chloro counterpart. This knowledge would be invaluable for the rational design of more selective and functionally defined phenylpiperazine-based ligands for therapeutic applications.

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A Senior Application Scientist's Guide to Validating 5-HT Receptor Subtype Selectivity: 5-HT1A vs. 5-HT2A

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within neuroscience, achieving receptor subtype selectivity is not merely a desirable attribute; it is a cornerstone of developing safer and more effective therapeutics.[1][2] The serotonin (5-hydroxytryptamine, 5-HT) system, with its at least 14 distinct receptor subtypes, presents a formidable challenge and a significant opportunity.[3] Among these, the 5-HT1A and 5-HT2A receptors are of paramount interest due to their often opposing physiological roles and their implication in conditions ranging from depression and anxiety to psychosis.[3][4][5]

This guide provides a comprehensive framework for rigorously validating the selectivity of investigational compounds for the 5-HT1A versus the 5-HT2A receptor. As a Senior Application Scientist, my objective is to move beyond rote protocols and instill a deep understanding of the causality behind our experimental choices. We will construct a self-validating workflow that builds a robust data package, ensuring confidence in your selectivity claims from the bench to preclinical development.

Pillar 1: The Biological Basis of Selectivity - Opposing Signaling Cascades

Understanding the fundamental differences in how 5-HT1A and 5-HT2A receptors transduce signals is critical to designing a logical validation strategy. These two G protein-coupled receptors (GPCRs) are frequently co-localized on the same neurons, yet they trigger distinct and often antagonistic intracellular responses.[3][6][7]

  • The 5-HT1A Receptor: This receptor predominantly couples to the inhibitory G-protein, Gαi/o.[8][9] Upon activation, Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[8][9][10] This inhibitory action is central to its role in mediating anxiolytic and antidepressant effects.[9][11]

  • The 5-HT2A Receptor: In contrast, the 5-HT2A receptor couples to the Gαq/11 protein.[12] Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[12][13] This excitatory pathway is associated with cognitive processes, but also with the hallucinogenic effects of certain ligands.[4][12]

This fundamental dichotomy in signaling pathways is the key we exploit to experimentally determine a compound's selectivity.

5HT_Signaling_Pathways cluster_0 5-HT1A Signaling (Inhibitory) cluster_1 5-HT2A Signaling (Excitatory) HT1A 5-HT1A Receptor Gi Gαi/o Protein HT1A->Gi Activates AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_down ↓ cAMP AC_inhibit->cAMP_down HT2A 5-HT2A Receptor Gq Gαq/11 Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 ↑ IP3 PLC->IP3 Ca_up ↑ Intracellular Ca²⁺ IP3->Ca_up Triggers Release Serotonin Serotonin (5-HT) Serotonin->HT1A Serotonin->HT2A

Caption: Opposing signaling cascades of 5-HT1A and 5-HT2A receptors.

Pillar 2: The Experimental Workflow - A Multi-Tiered Approach

A robust selectivity validation strategy is not a single experiment but a logical progression of assays. Each tier provides a deeper level of characterization, building a comprehensive profile of the compound's activity.

Selectivity_Workflow cluster_tier1 Tier 1: Binding Affinity cluster_tier2 Tier 2: Functional Potency & Efficacy compound Test Compound binding_1A Radioligand Binding Assay Target: 5-HT1A compound->binding_1A binding_2A Radioligand Binding Assay Target: 5-HT2A compound->binding_2A functional_1A cAMP Assay (Inhibition) Target: 5-HT1A binding_1A->functional_1A Confirm with Function functional_2A Calcium Flux Assay Target: 5-HT2A binding_2A->functional_2A Confirm with Function analysis Data Analysis: Calculate Ki, EC50/IC50, Emax functional_1A->analysis functional_2A->analysis selectivity Determine Selectivity Ratio (e.g., Ki 5-HT2A / Ki 5-HT1A) analysis->selectivity

Caption: A multi-tiered workflow for validating 5-HT receptor selectivity.
Tier 1: Quantifying Binding Affinity

The first and most fundamental question is: does the compound physically interact with the receptors, and with what affinity? Radioligand binding assays are the gold standard for answering this.[14]

Causality: This assay directly measures the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of a test compound by assessing its ability to compete with a known high-affinity radiolabeled ligand.[15] It is a measure of target engagement. A compound that is highly selective in binding will show a significantly lower Ki value for its primary target compared to the off-target receptor.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol is adapted for a 96-well format and is applicable to both 5-HT1A and 5-HT2A targets, using specific reagents for each.[16][17]

  • Reagent Preparation:

    • Membrane Source: Use membrane preparations from recombinant cell lines (e.g., HEK293 or CHO) stably expressing only the human 5-HT1A or 5-HT2A receptor. This is a critical control to eliminate confounding effects from other receptor subtypes.[18]

    • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[17]

    • Radioligand:

      • For 5-HT1A: [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist).

      • For 5-HT2A: [3H]Ketanserin or [3H]M100907 (antagonists).[16]

    • Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, non-labeled ligand (e.g., serotonin for 5-HT1A, M100907 for 5-HT2A) to saturate all specific binding sites.

    • Test Compound: Prepare a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add in order:

      • 50 µL of assay buffer (for total binding) OR 50 µL of NSB control OR 50 µL of test compound dilution.

      • 50 µL of the appropriate radioligand (at a concentration near its Kd).

      • 150 µL of the membrane preparation (protein concentration optimized, typically 5-20 µ g/well ).[17]

    • Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[17]

  • Termination and Detection:

    • Rapidly harvest the plate contents onto a glass fiber filter mat (e.g., GF/B or GF/C) using a cell harvester, washing multiple times with ice-cold wash buffer (e.g., Tris-HCl) to separate bound from free radioligand.[17]

    • Dry the filter mat (e.g., 30-60 min at 50°C).[16][17]

    • Add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the NSB CPM from all other values.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a non-linear regression model (one-site fit, log[inhibitor] vs. response) to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Assessing Functional Consequences

High affinity does not always equate to functional activity. A compound could be a potent binder but act as an antagonist (blocking the receptor) or an agonist (activating it). Functional assays are essential to determine the compound's efficacy and potency, leveraging the distinct signaling pathways of each receptor.

Protocol 2a: cAMP Assay for 5-HT1A (Agonist/Antagonist Mode)

Causality: This assay directly measures the functional consequence of 5-HT1A receptor activation—the inhibition of adenylyl cyclase.[8][19] We stimulate adenylyl cyclase with forskolin and measure the ability of a 5-HT1A agonist to inhibit this cAMP production.

  • Cell Plating: Plate CHO or HEK293 cells stably expressing the human 5-HT1A receptor into a 384-well plate and incubate overnight.[19]

  • Compound Addition (Agonist Mode):

    • Aspirate media and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of the test compound.

    • Add forskolin at a concentration that gives a submaximal but robust response (e.g., EC80-EC90).[19]

  • Incubation: Incubate for 30 minutes at room temperature.[19]

  • Detection: Lyse the cells and detect cAMP levels using a homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[10][19] These are competitive immunoassays where cellular cAMP competes against a labeled cAMP tracer. A high signal indicates low cellular cAMP (agonist activity), while a low signal indicates high cellular cAMP.

  • Data Analysis (Agonist): Plot the assay signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy, relative to a known full agonist).

  • Antagonist Mode: To test for antagonism, co-incubate the test compound with a fixed concentration (e.g., EC80) of a known 5-HT1A agonist (like 8-OH-DPAT). An antagonist will reverse the agonist-induced signal change. Data is analyzed to determine the IC50 .

Protocol 2b: Calcium Flux Assay for 5-HT2A (Agonist/Antagonist Mode)

Causality: This assay measures the functional output of Gαq signaling—the release of intracellular calcium.[12][20] It is a direct and rapid measure of 5-HT2A receptor activation.[13][21]

  • Cell Plating & Dye Loading: Plate U2OS or HEK293 cells expressing the human 5-HT2A receptor into a black-walled, clear-bottom 96- or 384-well plate.[12] After 24 hours, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.[20]

  • Measurement:

    • Place the plate in a fluorescence plate reader equipped with injectors (e.g., FLIPR, FlexStation).

    • Read a stable baseline fluorescence for 10-20 seconds.

    • Inject the test compound (for agonist mode) or the test compound followed by a known 5-HT2A agonist (for antagonist mode).

    • Immediately measure the fluorescence intensity kinetically for 1-3 minutes. An increase in fluorescence indicates a rise in intracellular calcium.[21]

  • Data Analysis:

    • Calculate the peak fluorescence response over baseline for each concentration.

    • Agonist Mode: Plot the response against the log concentration of the test compound to determine the EC50 and Emax .

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50 .

Pillar 3: Data Interpretation - The Selectivity Index

Once you have robust binding and functional data, the final step is to quantify selectivity. The selectivity index (or ratio) is a straightforward calculation that compares the compound's activity at the off-target receptor to its activity at the primary target.

Selectivity Ratio = Ki (off-target) / Ki (on-target) OR EC50 (off-target) / EC50 (on-target)

A higher ratio indicates greater selectivity. A common benchmark in drug discovery is a selectivity ratio of >100-fold, though the required level depends on the therapeutic context.

Example Data Interpretation

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)Selectivity Ratio (Binding Ki)Interpretation
Cmpd A 5-HT1A5.28.1 (EC50)1.5 Non-selective. Binds and activates both receptors with similar potency.
5-HT2A7.812.5 (EC50)
Cmpd B 5-HT1A1.1 2.5 (EC50) >900 Highly selective 5-HT1A agonist. Potent at 5-HT1A with minimal binding or functional activity at 5-HT2A at relevant concentrations.
5-HT2A>1000>10,000
Cmpd C 5-HT1A850>10,000>283 (selective for 2A)Highly selective 5-HT2A antagonist. Binds 5-HT2A with high affinity and functionally blocks the receptor with no agonist activity at 5-HT1A.
5-HT2A3.0 7.4 (IC50)

Beyond the Basics: Advanced and In Vivo Validation

For lead candidates, further validation is often required:

  • Orthogonal Assays: Techniques like Bioluminescence Resonance Energy Transfer (BRET) can be used to study ligand-induced conformational changes or β-arrestin recruitment, providing deeper insight into biased agonism.[22][23][24]

  • Electrophysiology: In brain slices or in vivo, one can measure the direct effects of a compound on neuronal firing. For example, a 5-HT1A agonist is expected to inhibit the firing of pyramidal neurons, while a 5-HT2A agonist would be excitatory.[6][25][26] This provides validation in a more physiologically relevant system.

  • In Vivo Target Engagement: Positron Emission Tomography (PET) studies in animals can confirm that the compound occupies the intended receptor target in the brain at therapeutic doses.[3]

By systematically applying this multi-tiered validation framework, researchers can build a compelling and trustworthy data package that clearly defines a compound's selectivity profile, paving the way for the development of more precise and effective medicines.

References

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A Senior Application Scientist's Guide to Comparing the In Vitro Metabolic Stability of m-Tolylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is a cornerstone of successful drug design. The m-tolylpiperazine scaffold is a privileged structure in modern medicinal chemistry, frequently appearing in compounds targeting the central nervous system. However, its susceptibility to metabolism can be a significant hurdle. This guide provides an in-depth comparison of the in vitro metabolic stability of m-tolylpiperazine derivatives, offering both field-proven insights and detailed experimental protocols to empower your research.

The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug from administration to its target is fraught with metabolic challenges, primarily orchestrated by the cytochrome P450 (CYP) enzyme superfamily in the liver. A compound that is too rapidly metabolized will have a short half-life and poor bioavailability, rendering it ineffective. Conversely, a compound that is too stable may accumulate to toxic levels. Therefore, achieving an optimal metabolic stability profile is a delicate balancing act.

In vitro metabolic stability assays are indispensable tools in early drug discovery, providing crucial data to rank-order compounds, establish structure-activity relationships (SAR), and guide the design of more robust drug candidates.[1][2] This guide will focus on two of the most common and predictive in vitro models: liver microsomes and hepatocytes.

Comparative Analysis of m-Tolylpiperazine Derivatives: A Structure-Metabolism Relationship (SMR) Study

The primary metabolic "hotspots" on arylpiperazine derivatives often include:

  • Aromatic hydroxylation: The tolyl ring and the second aromatic ring are susceptible to hydroxylation by CYP enzymes, particularly CYP2D6 and CYP3A4.[2]

  • N-dealkylation: The piperazine ring can undergo cleavage at the nitrogen atoms.[2]

  • Oxidation of the piperazine ring: The carbon atoms of the piperazine ring can be oxidized.

The following table presents a curated set of data from various sources to illustrate how structural modifications can impact metabolic stability, measured as the in vitro half-life (t½) in human liver microsomes (HLM).

Table 1: Comparative In Vitro Metabolic Stability of Representative Arylpiperazine Derivatives in Human Liver Microsomes (HLM)

Compound IDStructureKey Structural FeaturesHLM t½ (min)Inferred Metabolic Liability/Stability
A-1 Unsubstituted Phenyl & Piperazine~3Rapid metabolism, likely aromatic hydroxylation and/or piperazine oxidation.[3][4][5]
A-2 para-Fluoro substitution on Phenyl ring~20"Fluorine-blocking" of the para-position can significantly reduce aromatic hydroxylation, a common metabolic pathway, thereby increasing stability.[3][4][5]
A-3 Pyridine ring instead of Phenyl< 5The electron-deficient pyridine ring can be a metabolic hotspot, susceptible to oxidation.[3][4][5]
A-4 Introduction of a methyl group on the benzylic position~3The benzylic methyl group does not appear to be a primary metabolic liability in this scaffold.[3][4][5]
B-1 (m-tolyl analog) meta-Methyl group on Phenyl ringData not directly available, but expected to be a substrate for CYP2D6.The methyl group of the tolyl moiety is a potential site for benzylic hydroxylation.
B-2 (m-CPP) meta-Chloro substitution on Phenyl ringMetabolized by CYP2D6The aromatic ring is susceptible to para-hydroxylation.

Interpretation and Causality:

The data, though from different series, consistently demonstrates that strategic modifications can have a profound impact on metabolic stability. The "fluorine-blocking" strategy (Compound A-2) is a classic example of how a seemingly minor change can thwart metabolic enzymes.[3][4][5] Conversely, the introduction of a pyridine ring (Compound A-3) creates a new site of metabolic vulnerability.[3][4][5]

For our target m-tolylpiperazine scaffold (represented hypothetically by B-1), we can anticipate that the tolyl methyl group and the aromatic rings are primary sites of metabolism. The known metabolism of the closely related m-chlorophenylpiperazine (mCPP) by CYP2D6 to its para-hydroxylated metabolite further supports the aromatic ring as a key metabolic hotspot.

Experimental Protocols: A Self-Validating System

To generate reliable and reproducible data for your own m-tolylpiperazine derivatives, it is crucial to employ well-validated experimental protocols. Here, we detail the methodologies for the two most common in vitro metabolic stability assays.

Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery, primarily assessing Phase I metabolism mediated by CYP enzymes.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Processing cluster_analysis Analysis prep_cpd Prepare Test Compound Stock (e.g., 10 mM in DMSO) pre_inc Pre-incubate Microsomes, Buffer, and Test Compound (37°C) prep_cpd->pre_inc prep_mics Thaw Pooled Human Liver Microsomes on Ice prep_mics->pre_inc prep_buffer Prepare Incubation Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4) prep_buffer->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_inc->start_rxn time_points Aliquots Taken at 0, 5, 15, 30, 45, 60 min start_rxn->time_points quench Stop Reaction with Cold Acetonitrile containing Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge extract Collect Supernatant centrifuge->extract lcms LC-MS/MS Analysis extract->lcms data Quantify Parent Compound Remaining lcms->data calc Calculate t½ and Intrinsic Clearance (CLint) data->calc

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Step-by-Step Protocol:

  • Preparation of Reagents:

    • Test Compound: Prepare a 10 mM stock solution in DMSO.

    • Human Liver Microsomes (HLM): Use pooled HLM from a reputable supplier to average out inter-individual variability. Thaw on ice immediately before use.

    • Incubation Buffer: 0.1 M potassium phosphate buffer, pH 7.4.

    • NADPH Regenerating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This provides a sustained source of NADPH, the essential cofactor for CYP enzymes.

  • Incubation:

    • In a 96-well plate, combine the incubation buffer, HLM (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.

  • Quenching and Sample Processing:

    • Immediately stop the reaction by adding the aliquot to a quench solution of cold acetonitrile containing an internal standard (a compound with similar analytical properties but different mass).

    • Centrifuge the samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .

Hepatocyte Stability Assay

This assay provides a more comprehensive picture of hepatic metabolism, as intact hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_incubation Incubation cluster_quenching Quenching & Processing cluster_analysis Analysis thaw_cells Thaw Cryopreserved Human Hepatocytes wash_cells Wash and Resuspend Cells in Incubation Medium thaw_cells->wash_cells cell_count Determine Cell Viability and Density wash_cells->cell_count add_cells Add Hepatocyte Suspension to 96-well Plate cell_count->add_cells add_cpd Add Test Compound (e.g., 1 µM final concentration) add_cells->add_cpd incubate Incubate at 37°C with Shaking add_cpd->incubate time_points Sample at 0, 15, 30, 60, 90, 120 min incubate->time_points quench Stop Reaction with Cold Acetonitrile containing Internal Standard time_points->quench lyse_cells Vortex to Lyse Cells quench->lyse_cells centrifuge Centrifuge to Pellet Debris lyse_cells->centrifuge extract Collect Supernatant centrifuge->extract lcms LC-MS/MS Analysis extract->lcms data Quantify Parent Compound Remaining lcms->data calc Calculate t½ and Intrinsic Clearance (CLint) data->calc

Caption: Workflow for a typical hepatocyte stability assay.

Detailed Step-by-Step Protocol:

  • Hepatocyte Preparation:

    • Use cryopreserved human hepatocytes from a qualified donor.

    • Thaw the hepatocytes according to the supplier's protocol and resuspend them in a suitable incubation medium (e.g., Williams' E Medium).

    • Determine the cell viability (typically >80%) and adjust the cell density (e.g., 0.5-1 million cells/mL).

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add the test compound to the wells at the desired final concentration (e.g., 1 µM).

    • Incubate the plate at 37°C in a humidified incubator, often with gentle shaking to keep the cells in suspension.

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the cell suspension.

  • Quenching and Sample Processing:

    • Stop the reaction by adding the aliquot to cold acetonitrile with an internal standard.

    • Vortex the samples to ensure cell lysis and complete protein precipitation.

    • Centrifuge to pellet cell debris.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • The analysis and data interpretation steps are the same as for the microsomal stability assay. The intrinsic clearance is typically expressed as µL/min/10^6 cells.

Conclusion: Designing Metabolically Stable m-Tolylpiperazine Derivatives

The in vitro metabolic stability of m-tolylpiperazine derivatives is a critical parameter that can be prospectively designed and optimized. By understanding the key metabolic pathways and employing robust in vitro assays, researchers can identify metabolic liabilities early in the drug discovery process.

Key Strategies for Improving Metabolic Stability:

  • Blocking Metabolic Hotspots: Introduce atoms or groups (e.g., fluorine) at positions susceptible to metabolism.

  • Modulating Electronic Properties: The addition of electron-withdrawing groups can sometimes decrease the susceptibility of aromatic rings to oxidation.

  • Introducing Steric Hindrance: Bulky groups near a metabolic site can hinder enzyme access.

By systematically applying these strategies and iteratively testing new analogs in the described in vitro assays, you can significantly enhance the metabolic stability of your m-tolylpiperazine derivatives, paving the way for the development of more effective and safer medicines.

References

  • Llona-Minguez, S., Ghassemian, A., Baranczewski, P., Desroses, M., Koolmeister, T., Artursson, P., Scobie, M., & Helleday, T. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1553-1560. [Link]

  • Wójcik, D., Jóżwiak, K., & Bączek, T. (2018). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. International journal of molecular sciences, 19(11), 3463. [Link]

  • Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916. [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(5), 469–484. [Link]

  • Rothenberg, P. L., & Johnson, D. S. (2011). Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties. Bioorganic & medicinal chemistry letters, 21(19), 5849–5853. [Link]

  • Antonenko, T. S., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of pharmacy and pharmacology, 61(7), 937–945. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug metabolism and disposition: the biological fate of chemicals, 27(11), 1350–1359. [Link]

  • Di, L., & Obach, R. S. (2019). Metabolic Stability and its Role in the Discovery of New Chemical Entities. Acta pharmaceutica (Zagreb, Croatia), 69(3), 345–361. [Link]

  • Kumar, G. N., & Surapaneni, S. (2001). Role of drug metabolism in drug discovery and development. Medicinal research reviews, 21(5), 397–411. [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., Knutson, L., & Artursson, P. (2006). In vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert opinion on drug metabolism & toxicology, 2(6), 859–880. [Link]

  • Zlokarnik, G., et al. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert Opinion on Drug Discovery, 16(11), 1275-1288. [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(5), 469-84. [Link]

Sources

Impact of Methyl Substitution on Lipophilicity (LogP) and BBB Permeability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" Effect[1][2][3][4]

In medicinal chemistry, the transformation of a hydrogen atom (


) to a methyl group (

) is deceptively simple. However, this single substitution—often termed the "Magic Methyl" effect —can alter biological potency by orders of magnitude (often >100-fold) and drastically shift physicochemical properties.[1]

For Central Nervous System (CNS) drug development, methyl substitution is a critical lever. It modulates Lipophilicity (LogP) , essential for crossing the Blood-Brain Barrier (BBB), and Conformational Entropy , which dictates receptor binding affinity.

This guide objectively compares the physicochemical impact of methyl substitution, providing experimental workflows to validate these changes in a drug discovery pipeline.

Mechanistic Analysis: Why Methylation Matters

The impact of a methyl group is rarely just about adding mass (15 Da). It functions through three distinct physicochemical mechanisms:

A. The Lipophilicity Shift (Desolvation)
  • Mechanism: A methyl group is hydrophobic. Replacing a polar hydrogen or capping a polar group (e.g.,

    
    ) reduces the energy required to desolvate the molecule before it enters a lipophilic pocket or membrane.
    
  • General Rule:

    
     typically increases LogP by 0.5 log units .
    
  • BBB Implication: Higher LogP generally correlates with higher passive diffusion across the BBB, provided the molecular weight remains within limits (<450 Da).

B. The Conformational Lock (The Ortho Effect)
  • Mechanism: An ortho-methyl group introduces steric strain, forcing the molecule to twist out of planarity.

  • Impact: This "twist" can decouple conjugated systems, preventing flat stacking in the crystal lattice.

  • Result: Paradoxically, while methyl adds lipophilicity, the disruption of crystal packing energy can increase aqueous solubility and improve permeability by hiding polar groups from solvent interactions.

C. Metabolic Shielding
  • Mechanism: Methyl groups can block metabolically labile sites (soft spots) on an aromatic ring, extending half-life (

    
    ).
    
  • Risk: Conversely, an exposed methyl group can itself become a "soft spot" for CYP450 oxidation (

    
    ), potentially creating rapid clearance.
    

Comparative Analysis: H vs. CH3

The following table summarizes the expected shifts in key CNS-drug parameters when performing a matched molecular pair (MMP) transformation from Hydrogen to Methyl.

Table 1: Physicochemical Impact of Methyl Substitution
ParameterHydrogen (

) Baseline
Methyl (

) Substitution
Net Change (Approx.)Impact on BBB Permeability
LogP (Lipophilicity) BaselineIncreases+0.4 to +0.6 Positive (if LogP < 3)
LogD (at pH 7.4) BaselineIncreases+0.5 Positive (Increases membrane affinity)
tPSA (Polar Surface Area) BaselineDecreases (if capping H-bond donor)-10 to -20

High Positive (Lowers desolvation cost)
Solubility (LogS) BaselineDecreases (usually)-0.5 to -0.8 Negative (Unless crystal packing is disrupted)
Metabolic Stability VariableVariableSite-dependentNeutral/Positive (Can block metabolic hotspots)
Potency (

)
BaselineIncreases (Magic Methyl)Up to 100x Indirect (Allows lower dosing)
Decision Framework: When to Methylate?

The decision to methylate should be data-driven. Use the following logic flow to determine if methyl scanning is appropriate for your lead series.

MethylDecision start Lead Compound Optimization check_logp Check LogP start->check_logp high_logp LogP > 4.0 check_logp->high_logp Too Lipophilic low_logp LogP < 2.5 check_logp->low_logp Too Polar check_tpsa Check H-Bond Donors (HBD) high_hbd HBD > 2 check_tpsa->high_hbd Yes action_c_methyl C-Methylation (Fill Hydrophobic Pocket) check_tpsa->action_c_methyl No (HBD low) action_ortho Try Ortho-Methyl (Twist conformation) high_logp->action_ortho Need to disrupt planarity? stop Avoid Methylation (Risk of Toxicity/Insolubility) high_logp->stop No conformational gain low_logp->check_tpsa action_cap N-Methylation or O-Methylation (Cap Polar Group) high_hbd->action_cap Reduce TPSA

Figure 1: Strategic decision tree for methyl scanning in lead optimization.

Experimental Protocols

To validate the impact of methyl substitution, reliance on calculated values (cLogP) is insufficient. The following protocols represent the industry standard for experimentally determining Lipophilicity and BBB Permeability.

Protocol A: High-Throughput LogP Determination (RP-HPLC)

While Shake-Flask is the gold standard, it is slow. RP-HPLC is the preferred method for screening matched molecular pairs.

Objective: Determine the Chromatographic Hydrophobicity Index (CHI) and convert to LogP.

  • System Setup: Agilent 1200 or equivalent HPLC with DAD detector.

  • Column: C18 reverse-phase column (e.g., Phenomenex Gemini, 50 x 4.6 mm).

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate (pH 7.4).

    • B: Acetonitrile (ACN).

  • Calibration Standards: Prepare a mixture of 5-8 standards with known LogP values (e.g., Theophylline, Toluene, Triphenylene).

  • Method:

    • Run a fast gradient (0% to 100% B over 5 minutes).

    • Record retention time (

      
      ) for standards and test compounds (H-analog and Methyl-analog).
      
  • Calculation:

    • Calculate

      
       (capacity factor): 
      
      
      
      (where
      
      
      is dead time).
    • Plot Log

      
       of standards vs. known LogP to generate a calibration curve.
      
    • Derive LogP of test compounds from the curve.

    • Success Criterion: The Methyl-analog should show a longer retention time corresponding to

      
      .
      
Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

This assay simulates the passive diffusion across the blood-brain barrier using a specific lipid composition.

Objective: Calculate the Effective Permeability (


).

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.[2]

  • Lipid Solution: 2% (w/v) Porcine Polar Brain Lipid extract in Dodecane (Critical for BBB simulation).

Workflow:

PAMPA_Workflow step1 1. Prepare Lipid (2% Porcine Brain Lipid) step2 2. Coat Donor Filter (4 µL per well) step1->step2 step3 3. Add Test Compound (Donor Well, pH 7.4) step2->step3 step5 5. Incubate Sandwich (18h, Humidity Chamber) step3->step5 step4 4. Add Buffer (Acceptor Well) step4->step5 step6 6. UV/LC-MS Analysis (Both compartments) step5->step6

Figure 2: Step-by-step workflow for the PAMPA-BBB assay.

Data Analysis: Calculate


 (cm/s) using the formula:


  • High BBB Permeability:

    
     cm/s.
    
  • Low BBB Permeability:

    
     cm/s.
    

Case Study: Tazemetostat (EZH2 Inhibitor)[2]

A prime example of the methyl effect is the development of Tazemetostat , an EZH2 inhibitor approved for epithelioid sarcoma.[3]

  • Challenge: Early prototypes had poor metabolic stability and suboptimal potency.

  • Intervention: Researchers performed a "methyl scan" on the pyridone moiety.

  • Result:

    • Potency: Introduction of a specific methyl group improved potency by >10-fold.[4][1]

    • Mechanism: The methyl group filled a small hydrophobic pocket in the EZH2 enzyme (Val629/Cys663 region) and restricted the conformation of the inhibitor to its bioactive shape.

    • Outcome: This optimization was crucial for achieving the necessary in vivo exposure and efficacy.

References

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions. Angewandte Chemie International Edition.

  • Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews.

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry.

  • Wapenaar, H., et al. (2025). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis.[5][6][7] MedChemComm.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

Sources

Receptor Occupancy and Selectivity Profiling of N-(4-aminobutyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-(4-aminobutyl)piperazine scaffold represents a cornerstone in the design of high-affinity G-Protein Coupled Receptor (GPCR) ligands, particularly for Dopamine D3 (D3R) and Serotonin 5-HT1A receptors. Unlike their ethyl- or propyl-linked counterparts, butyl-linked piperazines possess the unique steric capacity to function as bitopic ligands . They span the orthosteric binding site (OBS) and reach secondary binding pockets (SBP), conferring superior subtype selectivity.

This guide objectively compares the butylamine-linked scaffold against shorter-chain alternatives and details the experimental workflows required to validate their target engagement via Receptor Occupancy (RO) studies.

Structural Logic: The "Bitopic" Advantage

To understand the performance of butylamine-linked piperazines, one must analyze the pharmacophore architecture. These compounds typically consist of three domains:

  • Primary Pharmacophore (PP): An arylpiperazine head group (e.g., 2,3-dichlorophenylpiperazine) that binds the conserved aspartate residue (Asp3.32) in the OBS.

  • Linker: The aliphatic chain (butyl vs. propyl vs. ethyl).

  • Secondary Pharmacophore (SP): An aryl amide or heterocyclic tail that engages the SBP.

The "Magic" of the 4-Carbon Linker

Experimental data confirms that the 4-carbon (butyl) chain is often the optimal length for D3R selectivity.

  • Propyl (n=3): Often too short to allow the SP to optimally engage the secondary pocket, leading to higher affinity for D2R (loss of selectivity).

  • Butyl (n=4): Provides the exact distance (~11-13 Å) required to bridge the OBS and the SBP (often involving TM7 or EL2 residues), significantly enhancing D3R affinity while maintaining or reducing D2R affinity.

Comparative Performance Analysis

The following table summarizes the structure-activity relationship (SAR) trends derived from key studies (e.g., Leopoldo et al., Newman et al.) comparing linker lengths in arylpiperazine series.

Table 1: Linker Length Impact on Dopamine Receptor Affinity & Selectivity
FeatureButyl Linker (n=4) Propyl Linker (n=3)Ethyl Linker (n=2)
D3 Affinity (

)
High (< 1 nM) Moderate (10–50 nM)Low (> 100 nM)
D2 Affinity (

)
Moderate to LowHigh (often < 10 nM) Moderate
D3/D2 Selectivity High (30x – 150x) Low (1x – 10x)Negligible
Binding Mode Bitopic (OBS + SBP)Orthosteric DominantOrthosteric Only
Metabolic Stability Moderate (Oxidation risk)HighVery High
Lipophilicity (cLogP) Higher (BBB penetrant)ModerateLower

Critical Insight: While the butyl linker maximizes selectivity, it introduces flexibility. Rigidifying this linker into a trans-butenyl (alkene) spacer can further enhance selectivity by locking the bioactive conformation, as seen in compounds like NGB 2904 .

Visualizing the Mechanism

The following diagram illustrates the bitopic binding hypothesis and the SAR decision tree.

G cluster_0 Pharmacophore Components cluster_1 Receptor Outcome PP Arylpiperazine Head (Orthosteric Site) Linker Aliphatic Linker (The Variable) PP->Linker SP Aryl/Hetero Tail (Allosteric/Secondary Site) Linker->SP D2 D2 Receptor (Conserved OBS) Linker->D2 Propyl (n=3) High Affinity D3 D3 Receptor (Unique SBP) Linker->D3 Butyl (n=4) Optimal Bridge SP->D3 Specific Interaction (Selectivity Driver)

Caption: The butyl linker (n=4) enables the Secondary Pharmacophore to reach the D3-specific secondary pocket, a mechanism sterically hindered by the shorter propyl linker.

Experimental Protocols: Receptor Occupancy (RO)

To validate the efficacy of butylamine-linked piperazines in vivo, one must measure Target Engagement (TE). Below are two validated workflows.

Protocol A: Ex Vivo Autoradiography (The Gold Standard)

This method is preferred for mapping regional occupancy (e.g., Nucleus Accumbens for D3 vs. Striatum for D2).

Reagents:

  • Tracer:

    
     (D3 preferential) or 
    
    
    
    (D2/D3).
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

Workflow:

  • Dosing: Administer test compound (e.g., 0.1, 1, 10 mg/kg, p.o.) to rats (

    
    /group).
    
  • Equilibrium Time: Wait for

    
     (determined via PK study, typically 30–60 min).
    
  • Tissue Harvest: Decapitate; rapidly remove brain and freeze in isopentane (

    
    ).
    
  • Sectioning: Cryostat sectioning (

    
    ) mounted on gelatin slides.
    
  • Incubation (The Critical Step):

    • Incubate slides with radioligand (e.g., 2 nM

      
      ) for 60 min at RT.
      
    • Self-Validation Control: Include "Non-Specific Binding" (NSB) slides incubated with radioligand +

      
       Haloperidol (saturating blocker).
      
  • Analysis: Expose to tritium-sensitive phosphor screens for 5–7 days. Quantify Optical Density (OD) using an image analyzer.

Calculation:



Protocol B: LC-MS/MS "Cold" Occupancy (High Throughput)

This modern approach avoids radioactivity, utilizing a non-labeled tracer and mass spectrometry.

Workflow:

  • Tracer Selection: Select a tracer with known

    
     and high BBB permeability (e.g., a standard butyl-piperazine D3 antagonist).
    
  • Dosing:

    • Administer Test Compound (

      
       hr).
      
    • Administer Tracer (

      
      , i.v.[1] bolus).
      
  • Harvest: Sacrifice animal at tracer

    
     (e.g., 20 min post-tracer).
    
  • Homogenization: Homogenize specific brain regions (Cerebellum as reference, Striatum as target).

  • LC-MS/MS Analysis: Quantify the concentration of the Tracer (not the test drug) in the tissue.

  • Logic: If the test drug occupies the receptor, the concentration of the bound tracer decreases.[2]

Workflow Visualization

RO_Workflow cluster_analysis Analysis Path Start Study Design (Dose Selection) Dosing In Vivo Dosing (Test Compound) Start->Dosing Tracer Tracer Administration (Radioligand or Cold Tracer) Dosing->Tracer Wait for drug distribution Sacrifice Sacrifice & Tissue Harvest (At Tmax) Tracer->Sacrifice Wait for tracer binding MethodA Method A: Autoradiography (Cryosection -> Phosphor Screen) Sacrifice->MethodA MethodB Method B: LC-MS/MS (Homogenate -> Mass Spec) Sacrifice->MethodB Calc Calculate % Occupancy (1 - [Specific Binding_drug] / [Specific Binding_veh]) MethodA->Calc MethodB->Calc

Caption: Dual-track workflow for determining Receptor Occupancy using either Radioligand (Method A) or Mass Spectrometry (Method B).

References
  • Leopoldo, M., et al. (2006). Design, synthesis, and binding affinities of potential positron emission tomography (PET) ligands for visualization of brain dopamine D3 receptors. Journal of Medicinal Chemistry. Link

  • Newman, A. H., et al. (2005).[3] N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor.[3][4][5] Journal of Medicinal Chemistry. Link

  • Boan, K. M., et al. (2012). In Vivo Receptor Occupancy in Rodents by LC-MS/MS.[1][6] Assay Guidance Manual. Link

  • Micheli, F., et al. (2007).[3] 1,2,4-Triazolyl-piperidines as novel potent and selective dopamine D3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Gifford Bioscience. (n.d.). Ex Vivo Receptor Occupancy Protocols. Link

Sources

Advanced Evaluation of GPCR Intrinsic Activity: TR-FRET cAMP vs. Legacy Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For the evaluation of intrinsic activity (agonist, antagonist, inverse agonist) in G-protein coupled receptors (GPCRs), Homogeneous Time-Resolved Fluorescence (HTRF) is the superior choice over traditional ELISA and live-cell biosensors for drug discovery workflows.

While ELISA offers high sensitivity, its heterogeneous format (wash steps) introduces variability that compromises Z-factor scores in high-throughput screening (HTS). Conversely, live-cell biosensors (e.g., GloSensor) provide kinetic data but are prone to artifacts from compound toxicity and luciferase inhibition. HTRF strikes the optimal balance: it is a homogeneous (mix-and-read), ratiometric assay that corrects for compound interference, making it the industry standard for robust


 and 

determination.

Part 1: The Mechanistic Basis of Intrinsic Activity

To accurately evaluate a compound, one must understand that GPCR signaling is not binary (On/Off) but a spectrum of intrinsic activity . This assay measures the accumulation of cyclic AMP (cAMP), the second messenger generated by Adenylyl Cyclase (AC) downstream of G-protein activation.[1][2][3]

  • Full Agonist: Induces maximal conformational change, yielding 100% signaling efficacy (

    
    ).
    
  • Partial Agonist: Binds the orthosteric site but induces sub-maximal signaling, regardless of concentration.

  • Neutral Antagonist: Binds the receptor without altering its basal state, blocking agonist binding.

  • Inverse Agonist: Binds a constitutively active receptor and reduces basal signaling below the spontaneous level.[4][5]

Diagram 1: GPCR Signaling Pathways (Gs vs. Gi)

This diagram illustrates the opposing regulation of Adenylyl Cyclase by Gs and Gi proteins, the core principle of the assay.

GPCR_Pathway cluster_Gproteins G-Protein Coupling Ligand Ligand (Compound) GPCR GPCR (Transmembrane) Ligand->GPCR Binds Gs Gs Protein (Stimulatory) GPCR->Gs Activates Gi Gi Protein (Inhibitory) GPCR->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates (+) Gi->AC Inhibits (-) cAMP cAMP (Readout) AC->cAMP Catalysis ATP ATP

Figure 1: Dual regulation of Adenylyl Cyclase. Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease cAMP (requiring Forskolin co-stimulation for detection).

Part 2: Technology Comparison

The choice of assay platform dictates data quality. The table below compares the HTRF "product" against common alternatives.

Table 1: Performance Matrix
FeatureHTRF (TR-FRET) ELISA (Colorimetric) GloSensor (Luminescence)
Methodology Homogeneous (Mix-and-Read)Heterogeneous (Wash steps)Live-cell Biosensor
Throughput Ultra-High (384/1536-well)Low (96-well)Medium
Interference Correction Yes (Ratiometric 665/620nm) No (Single wavelength)No (Luciferase inhibition artifacts)
Sensitivity High (pM range)Very High (fM range)Moderate
Workflow Complexity Low (2 steps)High (Multiple washes)Medium (Transfection required)
Z-Factor (Robustness) Excellent (>0.7) Poor to Fair (<0.5)Good (>0.5)
Cost Per Well Low (at scale)HighLow (after optimization)

Expert Insight: While ELISA is more sensitive in absolute terms, HTRF is preferred for drug screening because its ratiometric readout cancels out well-to-well pipetting errors and compound autofluorescence, which are common sources of false positives in library screening.

Part 3: Experimental Protocol (HTRF Workflow)

This protocol utilizes the TR-FRET competition principle . Native cAMP produced by the cell competes with d2-labeled cAMP (acceptor) for binding to a Cryptate-labeled anti-cAMP antibody (donor).[3][6]

  • High cAMP (Agonist): Low FRET signal.

  • Low cAMP (Antagonist/Basal): High FRET signal.

Reagents & Preparation
  • Stimulation Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX .

    • Why IBMX? It inhibits phosphodiesterases (PDEs) that degrade cAMP.[7] Without IBMX, the signal is transient and unstable.

  • Detection Reagents: Anti-cAMP-Cryptate (Donor) and cAMP-d2 (Acceptor) prepared in Lysis Buffer.[6]

Workflow Diagram

This diagram details the "Add-and-Read" simplicity of the HTRF workflow.

HTRF_Workflow cluster_Treatment 2. Compound Treatment (30-60 min) Step1 1. Cell Plating Dispense cells (5µL) into 384-well plate Agonist Agonist Mode: Add Compound Step1->Agonist Antagonist Antagonist Mode: Add Compound + Reference Agonist (EC80) Step1->Antagonist Step3 3. Lysis & Detection Add cAMP-d2 (5µL) + Anti-cAMP-Cryptate (5µL) Agonist->Step3 Antagonist->Step3 Step4 4. Incubation 1 Hour @ Room Temp (Dark) Step3->Step4 Step5 5. Read Plate TR-FRET Reader (Ex: 337nm | Em: 665nm/620nm) Step4->Step5

Figure 2: Standard HTRF cAMP workflow. Note the specific difference in Step 2 for Agonist vs. Antagonist characterization.

Critical Protocol Nuances
  • Gs Antagonist Assay: You must pre-incubate cells with the antagonist for 15 minutes before adding the reference agonist (usually at its EC80 concentration) to ensure equilibrium binding.

  • Gi Agonist Assay: Because Gi inhibits AC, you must stimulate the system with Forskolin (1-10 µM) to raise basal cAMP levels. The Gi agonist is then detected by its ability to reduce this Forskolin-induced peak.

Part 4: Data Analysis & Interpretation[9]

Calculating Results (Delta F)

Raw data from the reader includes two channels: 665 nm (FRET signal) and 620 nm (Donor reference).

  • Calculate Ratio:

    
    
    
  • Calculate Delta F (%):

    
    
    
    • Negative Control:[8] Reagents without cAMP (Maximum FRET).

  • Transformation: Since FRET is inversely proportional to cAMP, plot standard curves using a 4-parameter logistic (4PL) fit with

    
     weighting.
    
Interpreting Intrinsic Activity

Use the table below to classify your compound based on the observed cAMP modulation.

Compound ClassGs-Coupled EffectGi-Coupled Effect (w/ Forskolin)Curve Trajectory (FRET Signal)
Full Agonist High cAMP increaseStrong cAMP decreaseDecreases (Gs) / Increases (Gi)
Partial Agonist Moderate cAMP increaseWeak cAMP decreasePartial shift from baseline
Neutral Antagonist No change (blocks agonist)No change (blocks agonist)Flat (unless challenged)
Inverse Agonist Decreases basal cAMPIncreases cAMP (above Forskolin)Increases (Gs) / Decreases (Gi)
Validation: The Z-Factor

To validate the assay before screening, calculate the Z-factor using positive (Max Signal) and negative (Min Signal) controls.



  • Target:

    
     is required for a robust quantitative assay.
    

Part 5: Troubleshooting & Expert Tips

  • The "Hook Effect" (High Dose Artifact):

    • Observation: At very high concentrations of d2-labeled cAMP, the signal might drop paradoxically.

    • Solution: Adhere strictly to the kit's recommended dynamic range (usually 0.1 nM – 100 nM cAMP).

  • DMSO Tolerance:

    • HTRF is highly tolerant to DMSO (up to 10%), but high DMSO can lyse cells prematurely. Keep final DMSO < 1% during the stimulation phase (Step 2).

  • Detecting Inverse Agonists:

    • Standard cell lines often lack sufficient constitutive activity to detect inverse agonism.

    • Tip: Use cells overexpressing the GPCR or specific constitutively active mutants (CAMs) to raise the basal window, allowing the inverse agonist to demonstrate a "reduction" in cAMP.

References

  • Inglese, J., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).[1][3] Assay Guidance Manual [Internet].[9] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[9]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[10] Journal of Biomolecular Screening.

  • Cisbio (Revvity). (2025).[11] HTRF cAMP HiRange Assay Kit - User Guide.

  • Strange, P. G. (2002). Mechanisms of inverse agonism at G-protein-coupled receptors.[12] Trends in Pharmacological Sciences.

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Do not dispose of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine down the drain.

This compound is a functionalized arylpiperazine containing a primary aliphatic amine. It must be classified as Hazardous Organic Waste due to its alkalinity, potential CNS activity (serotonergic ligand class), and environmental toxicity.

Immediate Disposal Routing:

  • Solid Waste: Segregate into "Hazardous Solid Waste" for high-temperature incineration.

  • Liquid Waste: Segregate into "Organic Alkaline/Base" waste streams. Do not mix with acids or oxidizers.[1]

Chemical Profile & Hazard Identification

To safely dispose of this compound, we must understand its functional architecture. The disposal logic is dictated by its two primary pharmacophores:

  • Primary Aliphatic Amine (butylamine tail): This moiety confers basicity (

    
    ). It is nucleophilic and corrosive to mucous membranes.
    
  • Arylpiperazine Core: Structurally similar to known serotonin receptor ligands (e.g., 1-(3-methylphenyl)piperazine). These compounds often exhibit biological activity in the Central Nervous System (CNS) and can be irritating to the eyes and skin.

Hazard Causality Table
FeatureHazard ClassOperational Implication
Primary Amine Corrosive / IrritantIncompatible with Acids: Mixing with strong acids (e.g., HCl,

) in a waste container will generate significant heat (exothermic neutralization), potentially pressurizing or melting the container.
Arylpiperazine Acute Toxicity (Oral/Dermal)Bioactive Waste: Must be destroyed via incineration to prevent environmental accumulation and aquatic toxicity.
Organic Skeleton CombustibleFlammability: Compatible with fuel-blending incineration protocols.

Waste Characterization (RCRA Logic)

Under the Resource Conservation and Recovery Act (RCRA) , this compound requires proper characterization before disposal.

  • Listed Waste: Unless it is a specific discarded commercial product (unlikely for this research intermediate), it does not carry a specific "P" or "U" code.

  • Characteristic Waste:

    • Corrosivity (D002): If disposed of as an aqueous solution with pH

      
       12.5.
      
    • Toxicity: While not a standard TCLP metal/organic, its biological activity mandates treatment as Toxic Organic Waste .

Designated Waste Stream: Non-Halogenated Organic Base.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance)

Applicability: Expired shelf stocks, contaminated weighing boats, or synthesis solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write the full IUPAC name.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Bulking: You may co-mingle this solid with other non-reactive solid organic wastes (e.g., other amines, amides).

    • Critical Prohibition: Do NOT bulk with solid oxidizers (e.g., permanganates, nitrates) or solid acids.

  • Final Disposition: Seal the container and transfer to your facility's Central Accumulation Area (CAA) for lab-pack incineration.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Material dissolved in solvents like Methanol, DCM, or DMSO.

  • Segregation: Pour into the Organic Base waste stream.

    • If Halogenated Solvent (e.g., DCM) is used: Use the Halogenated Waste carboy.

    • If Non-Halogenated Solvent (e.g., MeOH) is used: Use the Non-Halogenated/Flammable carboy.

  • pH Check (Self-Validating Step): Before adding to a communal waste carboy, verify the carboy's current pH using a dipstick.

    • Rule: Never add this amine to a carboy with pH < 4. The resulting acid-base reaction can cause a "geyser" effect.

  • Rinsing: Triple-rinse the original vessel with the compatible solvent.[2] Add rinsate to the waste container.

C. Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Ethanol or Methanol).

  • Defacement: Cross out the original label. Mark as "Empty."

  • Disposal: Discard the rinsed bottle as standard glass trash (unless your local EHS requires all chemical bottles to be treated as hazardous).

Emergency Spill Management

Scenario: You have spilled 5g of solid 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine on the benchtop.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment: Do not allow dust to spread. Cover with a paper towel dampened with water to prevent aerosolization.

  • Neutralization (The "Why"): Because the compound is basic, cleaning with pure water may leave a slippery, caustic residue.

    • Action: Wipe the area with a dilute weak acid (e.g., 5% Citric Acid or dilute Acetic Acid). This converts the free amine into a water-soluble, non-volatile salt.

  • Cleanup: Wipe up the neutralized residue. Place all contaminated wipes into a Hazardous Solid Waste bag.

  • Verification: Test the surface with pH paper to ensure it is neutral (pH 6-8) before resuming work.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of this specific amine.

DisposalWorkflow Start Waste Generation: 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Solid Hazardous Waste (Incineration) Solid->SolidBin Pack in HDPE SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->NonHalogenated CheckPH CRITICAL: Check Carboy pH Avoid Acid Mix Halogenated->CheckPH NonHalogenated->CheckPH HaloBin Halogenated Waste Stream (High Temp Incineration) NonHaloBin Organic Base/Flammable Stream (Fuel Blending) CheckPH->HaloBin If pH > 7 CheckPH->NonHaloBin If pH > 7

Figure 1: Waste stream segregation logic for arylpiperazine amines. Note the critical pH check to prevent incompatible mixing.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[3][4] [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste: Amines and Organic Bases. [Link]

Sources

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